1-Docosanol
説明
Structure
2D Structure
特性
IUPAC Name |
docosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPFSRXAKWQILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027286 | |
| Record name | 1-Docosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Other Solid, Colorless waxy solid; [HSDB] Powder; [MSDSonline], Solid | |
| Record name | 1-Docosanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Docosanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Docosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
180 °C at 0.22 mm Hg | |
| Record name | 1-DOCOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °C | |
| Record name | 1-Docosanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform, Insoluble in water, 1.96e-05 g/L | |
| Record name | 1-DOCOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C | |
| Record name | 1-DOCOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | 1-Docosanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless waxy solid | |
CAS No. |
661-19-8, 30303-65-2 | |
| Record name | Behenyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030303652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docosanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Behenyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Docosanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Docosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOCOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1OE216XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-DOCOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65-72 °C, 72.5 °C, 65 - 72 °C | |
| Record name | Docosanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-DOCOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Development of 1-Docosanol as a Viral Entry Inhibitor: A Technical Guide
Introduction: The landscape of antiviral research has been predominantly shaped by therapies targeting viral replication processes. However, the emergence of drug resistance and the need for broad-spectrum agents have fueled the exploration of alternative antiviral strategies. 1-Docosanol, a 22-carbon saturated aliphatic alcohol, represents a paradigm shift, with a unique mechanism of action that predates viral replication: the inhibition of viral entry. This technical guide provides an in-depth history of the discovery and development of this compound as an antiviral agent, detailing the seminal experiments, quantitative data, and the scientific journey leading to its approval as an over-the-counter topical treatment for herpes simplex labialis.
The Genesis of an Antiviral Discovery
The antiviral properties of this compound were first systematically described in a pivotal 1991 paper by Katz et al. published in the Proceedings of the National Academy of Sciences.[1][2] This research demonstrated that this compound exerted a significant inhibitory effect on the replication of lipid-enveloped viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV), within primary target cells in vitro.[1][2] Notably, the non-enveloped poliovirus was not susceptible to this compound, providing an early clue to its mechanism of action.[1][3]
Prior research had explored the antiviral activities of shorter-chain alcohols (10-14 carbons), but these were often associated with cytotoxic effects.[4][5] The work by Katz and his team was significant for identifying potent antiviral activity in a much longer-chain alcohol with a well-documented safety profile.[6]
Mechanism of Action: A Host-Cell-Mediated Approach
Unlike traditional antiviral nucleoside analogs that inhibit viral DNA synthesis, this compound employs a novel mechanism centered on the host cell.[5][7] It inhibits the fusion between the plasma membrane of the human cell and the envelope of the herpes simplex virus, thereby preventing the virus from entering the cell and initiating replication.[7][8][9] This indirect action on the virus makes the development of drug-resistant HSV mutants unlikely.[7][10]
Further research revealed that the antiviral activity of this compound is intricately linked to its uptake and metabolism by the host cell.[11][12] Once internalized, this compound is metabolized, with a significant portion being oxidized to n-docosanoic acid and incorporated into cellular phospholipids.[11][12] This modification of the host cell membrane is believed to render it less susceptible to viral fusion.[1][3] The antiviral efficacy of this compound is quantitatively proportional to the extent of its intracellular metabolism.[11][12]
Quantitative In Vitro Efficacy
The antiviral activity of this compound has been quantified through various in vitro assays, primarily focusing on the inhibition of viral replication and plaque formation. The following tables summarize key quantitative findings from these foundational studies.
Table 1: Inhibition of Viral Replication by this compound
| Virus Strain | Cell Line | This compound Concentration (µg/mL) | Percent Inhibition of Viral Yield | Reference |
| HSV-2 (G) | Vero | 10 | 81% | [13] |
| HSV (LK-117, fresh isolate) | Vero | 10 | 68% | [13] |
Table 2: Synergistic Inhibition of HSV-1 Replication by this compound and Acyclovir
| Treatment | Concentration | Percent Inhibition (Single Agent) | Percent Inhibition (Combination) | Reference |
| This compound | 10 µg/mL | ~50% | >99% | [3] |
| Acyclovir | 0.1 µg/mL | ~50% | >99% | [3] |
Data derived from in vitro studies on laboratory strains of HSV-1 in Vero cells.
This synergistic effect is attributed to the complementary mechanisms of action: this compound reduces the number of viruses entering the cells, allowing acyclovir to more effectively inhibit the replication of the viruses that do gain entry.[8] This combination significantly enhances the antiviral effect without increasing cellular toxicity.[3]
Key Experimental Protocols
The characterization of this compound's antiviral activity relied on several key experimental methodologies. Detailed below are the protocols for these foundational assays.
Plaque Reduction Assay
This assay is a standard method for quantifying the effect of an antiviral compound on infectious virus particles.
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Lipid-enveloped virus stock (e.g., HSV-1)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Plate host cells in 6-well plates and grow to a confluent monolayer.
-
Pre-incubation: Treat the cell monolayers with various concentrations of this compound or a vehicle control. A pre-incubation period of 12-24 hours is crucial for optimal activity.[13]
-
Viral Inoculation: Infect the treated and control cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the viral inoculum and add an overlay medium to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting: Fix the cells, remove the overlay, and stain with crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percent inhibition of plaque formation for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Cellular Uptake and Metabolism Assay
This protocol is designed to trace the uptake and metabolic fate of this compound within host cells.
Objective: To quantify the cellular uptake of this compound and identify its intracellular metabolites.
Materials:
-
Radiolabeled [1-¹⁴C]n-docosanol
-
Target cells (e.g., Vero cells)
-
Cell culture medium and reagents
-
Scintillation counter
-
Lipid extraction solvents (chloroform, methanol)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Cell Seeding: Grow target cells to confluency in culture plates.
-
Radiolabeling: Treat cells with medium containing [1-¹⁴C]n-docosanol for various time points.
-
Washing: Thoroughly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove non-internalized radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the total cell-associated radioactivity using a scintillation counter to quantify uptake.
-
Lipid Extraction: For metabolism analysis, extract total lipids from the cell lysate using the Bligh and Dyer method.
-
TLC Analysis: Separate the extracted lipids using TLC.
-
Visualization and Identification: Visualize the radiolabeled lipid species using autoradiography and identify them by comparing their migration to known standards (e.g., phosphatidylcholine, phosphatidylethanolamine, docosanoic acid).
Clinical Development and FDA Approval
The promising in vitro data led to the clinical development of a 10% this compound cream, commercially known as Abreva®. Multicenter, randomized, placebo-controlled trials were conducted to evaluate its efficacy and safety for the treatment of recurrent herpes simplex labialis.
Table 3: Summary of Pivotal Clinical Trial Results for 10% Docosanol Cream
| Endpoint | Docosanol Group (n=370) | Placebo Group (n=367) | P-value | Reference |
| Median Time to Healing | 4.1 days | 4.8 days (18 hours longer) | 0.008 | [11] |
| Time to Cessation of Pain and All Symptoms | Reduced | --- | 0.002 | [11] |
| Time to Complete Healing of Classic Lesions | Reduced | --- | 0.023 | [11] |
| Aborted Episodes | 40% | 34% | 0.109 (not significant) | [11] |
The clinical trials demonstrated that 10% docosanol cream, when applied five times daily starting at the earliest signs of an outbreak, was safe and effective in reducing the healing time and duration of symptoms of cold sores.[11] Based on this evidence, the U.S. Food and Drug Administration (FDA) approved this compound 10% cream in July 2000 as an over-the-counter treatment for recurrent oral-facial herpes.[14]
Conclusion
The discovery of this compound's antiviral properties marked a significant advancement in the field, introducing a novel, host-targeted mechanism of action. By inhibiting the fusion of the viral envelope with the host cell membrane, this compound effectively blocks viral entry, a critical first step in the infection cycle. This mechanism, dependent on cellular uptake and metabolism, offers a high barrier to the development of viral resistance. Rigorous in vitro and clinical studies have substantiated its efficacy and safety, culminating in its approval as a widely accessible over-the-counter treatment. The story of this compound serves as a compelling case study in the successful development of a viral entry inhibitor and continues to inform research into new broad-spectrum antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral and synergistic effects of photo-energy with acyclovir on herpes simplex virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sitesv2.anses.fr [sitesv2.anses.fr]
- 13. pnas.org [pnas.org]
- 14. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 1-Docosanol: An In-depth Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol, also known as behenyl alcohol, is a saturated 22-carbon fatty alcohol with a diverse range of applications in the pharmaceutical and cosmetic industries.[1] Its utility stems from its unique physicochemical properties, which allow it to function as an excipient—such as an emulsifier, thickener, and stabilizer in topical formulations—and as an active pharmaceutical ingredient (API) with antiviral properties.[1][2] Notably, a 10% topical cream of this compound is approved for the treatment of recurrent herpes labialis (cold sores).[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to formulation development. It includes quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of key processes to aid researchers and formulation scientists in the effective utilization of this versatile molecule.
Core Physicochemical Properties
The formulation performance of this compound is intrinsically linked to its physical and chemical characteristics. A summary of these key properties is presented below.
Data Summary
The quantitative physicochemical parameters of this compound are summarized in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₆O | [1] |
| Molecular Weight | 326.60 g/mol | |
| Physical State | White, waxy solid | |
| Melting Point | 65-72 °C | |
| Boiling Point | 180 °C at 0.22 mmHg | |
| Water Solubility | Insoluble (<0.1 mg/mL) | [3] |
| Solubility in Organic Solvents | Very soluble in ethanol, methanol, and petroleum ether; soluble in chloroform; slightly soluble in ether. | |
| pKa (Predicted) | ~16-18 | |
| LogP (Octanol-Water Partition Coefficient) | 9.0 - 10.5 |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial methods and scientific best practices.
Melting Point Determination (USP <741> Method)
The melting range of this compound is a critical parameter for its identification and purity assessment. The United States Pharmacopeia (USP) general chapter <741> provides a standardized method for this determination.[4][5][6]
Apparatus:
-
Capillary melting point apparatus
-
Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)
-
Thermometer calibrated against USP Melting Point Reference Standards
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then tapped gently to pack the powder to a height of 2.5-3.5 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The temperature of the block is raised at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range. For the final determination, the heating rate is slowed to approximately 1 °C/minute when the temperature is about 5 °C below the expected melting point.[5]
-
Observation: The temperature at which the substance is first observed to collapse or form a liquid droplet is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.
Solubility Determination (OECD 105 Shake-Flask Method)
The solubility of this compound in various solvents is a key factor in formulation design, particularly for liquid and semi-solid dosage forms. The OECD Guideline 105 provides a robust method for determining the water solubility of substances with low solubility.[7][8][9]
Apparatus:
-
Mechanical shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
Validated analytical method for quantification of this compound (e.g., GC/MS or RP-HPLC after derivatization)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach saturation.
-
Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.
pKa Determination (Computational Approach)
Due to the extremely low acidity of the hydroxyl group in a long-chain alcohol like this compound, experimental determination of its pKa in an aqueous medium is not practical. Therefore, computational methods are employed to predict this value.[10][11][12][13][14]
Methodology:
-
Software: Utilize quantum mechanical and machine learning-based pKa prediction software.
-
Input: The chemical structure of this compound is provided as the input.
-
Calculation: The software employs algorithms that consider factors such as the electronic environment of the hydroxyl group and the inductive effects of the long alkyl chain to calculate the acid dissociation constant.
-
Output: The predicted pKa value is provided, which for long-chain alcohols is typically in the range of 16-18, similar to that of water.
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound and is crucial for predicting its behavior in biological systems and its suitability for topical delivery.
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Validated analytical method for quantification of this compound
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate this process.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.
Role in Formulation and Mechanism of Action
Formulation Workflow for a Topical Antiviral Cream
This compound's amphiphilic nature, with a long lipophilic alkyl chain and a polar hydroxyl group, makes it an effective emulsifier and stabilizer in oil-in-water (o/w) emulsions, which are common bases for topical creams. A typical workflow for developing a this compound topical cream is illustrated below.
Caption: A logical workflow for the development of a topical cream formulation containing this compound.
Antiviral Mechanism of Action
When used as an API, this compound exhibits antiviral activity against lipid-enveloped viruses, such as Herpes Simplex Virus (HSV).[3][15][16][17] Its mechanism of action is unique in that it does not directly target the virus itself but rather the host cell membrane.[1][3] this compound is thought to intercalate into the plasma membrane of healthy cells, altering its fluidity and making it resistant to fusion with the viral envelope.[1][3][18] This prevents the entry of the virus into the host cell, thereby inhibiting viral replication at a very early stage.[1][3]
Caption: The proposed mechanism of antiviral action of this compound, preventing viral entry into the host cell.
Conclusion
This compound is a multifaceted long-chain fatty alcohol with well-defined physicochemical properties that make it a valuable component in pharmaceutical formulations. Its characteristics as an emulsifier, stabilizer, and viscosity modifier are critical for the development of stable and effective topical products. Furthermore, its unique antiviral mechanism of action provides a safe and effective treatment for herpes labialis. A thorough understanding of the physicochemical properties and the appropriate analytical methodologies for their determination, as outlined in this guide, is essential for formulation scientists to harness the full potential of this compound in developing robust and efficacious pharmaceutical products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Docosanol Monograph for Professionals - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 5. thinksrs.com [thinksrs.com]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. optibrium.com [optibrium.com]
- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]
- 17. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
A Technical Guide to the Natural Sources and Isolation of 1-Docosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol, also known as behenyl alcohol, is a 22-carbon saturated fatty alcohol with established antiviral properties. It is the active ingredient in over-the-counter topical treatments for herpes simplex virus (HSV), commonly known as cold sores. Beyond its therapeutic applications, this compound serves as an emulsifier, thickener, and emollient in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources of this compound
This compound is found in various natural sources, primarily as a constituent of waxes and oils. It exists predominantly in the form of wax esters, which are esters of fatty acids and long-chain alcohols. Key natural sources include plant-based oils and waxes, as well as insect waxes.
Plant Sources:
-
Jojoba Oil (Simmondsia chinensis): The oil extracted from the seeds of the jojoba plant is technically a liquid wax ester. The unsaponifiable matter of jojoba oil contains a small fraction of free fatty alcohols, including this compound.
-
Carnauba Wax (Copernicia prunifera): This wax is harvested from the leaves of the Brazilian palm tree. It is a complex mixture of compounds, with about 80% being long-chain wax esters. The remaining portion consists of free fatty acids, fatty alcohols, and hydrocarbons.
-
Plant Oils: While present in smaller quantities, this compound can be found in the waxes of various plant oils, such as canola and sunflower oil.
-
Other Plants: this compound has also been identified in other plants, including Mandragora autumnalis, Hibiscus cannabinus, and Clematis brevicaudata. The aerial parts of Euphorbia peplus have also been shown to contain 1-hexacosanol, a related long-chain alcohol, suggesting the potential for this compound in this genus.
Animal and Insect Sources:
-
Beeswax: Produced by honey bees, beeswax is a complex mixture of hydrocarbons, fatty acids, and wax esters. The fatty alcohol component of beeswax is relatively small, estimated at around 1% of its total composition.
Policosanol:
Policosanol is a broader term for a mixture of long-chain primary aliphatic alcohols derived from sources like sugarcane wax. While a source of fatty alcohols, this compound is not a major constituent of policosanol from sugarcane, which is typically dominated by longer-chain alcohols such as 1-octacosanol (C28) and 1-triacontanol (C30).
Quantitative Data on this compound in Natural Sources
The concentration of this compound varies significantly among its natural sources. The following table summarizes the available quantitative data.
| Natural Source | Component Analyzed | Method of Analysis | This compound Concentration |
| Jojoba Oil (Simmondsia chinensis) | Unsaponifiable Matter | GC-MS | 0.06%[1] |
| Beeswax | Fatty Alcohols | GC-MS | Approx. 1% total fatty alcohols[2] |
| Carnauba Wax (Copernicia prunifera) | General Composition | - | Comprises ~20% free acids, alcohols, and hydrocarbons |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from natural sources, where it is typically present as a wax ester, involves a multi-step process. The general workflow includes extraction of the oil or wax, saponification of the wax esters to liberate the fatty alcohols, and subsequent purification of this compound from the resulting mixture.
General Workflow for Isolation of this compound
Detailed Experimental Protocol: Isolation of this compound from Jojoba Oil
This protocol is adapted from established methods for the saponification of wax esters and the purification of fatty alcohols.
Materials and Equipment:
-
Crude Jojoba Oil
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Heptane
-
Chloroform
-
Isopropanol
-
Diatomaceous earth (optional, as a filter aid)
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and flasks
-
Filter paper and funnel
-
Crystallization dish
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
1. Saponification of Jojoba Oil Wax Esters
-
In a round-bottom flask, prepare a 1 M solution of sodium hydroxide in 95% ethanol (ethanolic NaOH).
-
Add the crude jojoba oil to the ethanolic NaOH solution. A ratio of approximately 1:10 (w/v) of oil to ethanolic NaOH is recommended.
-
Attach a reflux condenser to the flask and heat the mixture to 90°C using a heating mantle.
-
Maintain the reflux for 2 hours with continuous stirring to ensure complete hydrolysis of the wax esters.
-
After 2 hours, remove the flask from the heat and allow it to cool to room temperature.
2. Separation of the Unsaponifiable Matter (Containing Fatty Alcohols)
-
Transfer the cooled, hydrolyzed mixture to a separatory funnel.
-
Add an equal volume of distilled water to the separatory funnel.
-
Add heptane to the separatory funnel to extract the unsaponifiable matter (the fatty alcohols are soluble in heptane). Use a volume of heptane approximately equal to the initial volume of the ethanolic NaOH solution.
-
Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper organic layer (heptane) will contain the fatty alcohols, while the lower aqueous layer will contain the sodium salts of the fatty acids (soaps).
-
Carefully drain the lower aqueous layer and collect the upper organic layer.
-
Wash the collected organic layer with distilled water two to three times to remove any residual soap.
-
Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic layer to remove the sodium sulfate.
-
Evaporate the heptane using a rotary evaporator to obtain the crude mixture of fatty alcohols (the unsaponifiable matter).
3. Purification of this compound by Fractional Crystallization
Fractional crystallization separates compounds based on differences in their solubility at a given temperature. Since this compound is a saturated fatty alcohol, it will have a higher melting point and lower solubility in certain solvents at low temperatures compared to shorter-chain or unsaturated fatty alcohols.
-
Dissolve the crude fatty alcohol mixture obtained in a suitable solvent. A mixture of acetone and methanol (e.g., 4:1 v/v) can be effective. Use the minimum amount of warm solvent necessary to fully dissolve the mixture.
-
Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator (4°C) to induce crystallization.
-
Allow the solution to stand at the low temperature for several hours to allow for the formation of this compound crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold solvent mixture to remove any impurities adhering to the crystal surface.
-
To improve purity, the collected crystals can be recrystallized by repeating steps 1-5.
-
Dry the purified this compound crystals under vacuum.
-
Analyze the purity of the final product using GC-MS.
Conclusion
This compound can be isolated from various natural sources, with jojoba oil being a documented, albeit low-concentration, source. The isolation process relies on the chemical principle of saponification to break the ester bonds of the naturally occurring waxes, followed by extraction and purification steps. Fractional crystallization is a key technique for purifying this compound from the resulting mixture of fatty alcohols. The detailed protocol provided in this guide offers a comprehensive framework for researchers to isolate and purify this compound for further study and application in the pharmaceutical and cosmetic fields. Further research into optimizing extraction and purification from other potential high-yield plant sources is warranted.
References
Early In Vitro Studies on the Antiviral Spectrum of 1-Docosanol: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the foundational in vitro studies that first characterized the antiviral spectrum of 1-Docosanol (also known as behenyl alcohol). This 22-carbon saturated fatty alcohol was identified in early research as a novel antiviral agent with a unique mechanism of action. Unlike many antiviral drugs that target viral replication machinery, this compound inhibits the entry of lipid-enveloped viruses into host cells. This document summarizes the quantitative data from these seminal studies, details the experimental protocols used to determine antiviral activity, and provides visualizations of the proposed mechanism and experimental workflows. The focus is on the initial laboratory research that established this compound as a broad-spectrum antiviral compound against a specific class of viruses.
Introduction
This compound is a long-chain saturated alcohol (C22H46O) traditionally used as an emollient and emulsifier. Foundational research, most notably by Katz et al. in the early 1990s, revealed its potent in vitro inhibitory effects against a range of lipid-enveloped viruses.[1][2] These early studies were pivotal in establishing a new antiviral paradigm: targeting the host cell membrane to prevent viral fusion and entry, rather than targeting viral enzymes.[1][2] This mechanism suggested a lower likelihood of inducing viral resistance compared to agents targeting viral polymerases or proteases.[1] This guide revisits these critical early findings to provide a core understanding of this compound's initial antiviral profile.
Antiviral Spectrum and Quantitative Data
Early in vitro studies demonstrated that this compound's antiviral activity is highly specific to viruses that possess a lipid envelope. Its efficacy was established against members of the Herpesviridae family and Paramyxoviridae family. Conversely, it showed no inhibitory action against non-enveloped viruses, such as poliovirus, which underscored its unique mechanism of action.[1][2]
The primary quantitative data from early plaque reduction assays are summarized below. It is important to note that precise EC50 values for all susceptible viruses were not always detailed in the initial publications, which often focused on demonstrating the breadth of activity and the novel mechanism.
| Virus Family | Virus | Strain | Cell Line | Assay Type | Effective Concentration (EC50/ED50) | Citation(s) |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Wild-type | Vero | Plaque Reduction | ~7.65 µM (2.5 µg/mL)¹ | [3] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Wild-type | Vero | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [1][2] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Acyclovir-Resistant | Vero | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [1][2] |
| Herpesviridae | Cytomegalovirus (CMV) | - | Normal Human Foreskin/Lung Cells | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [4] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | - | Normal Human Foreskin/Lung Cells | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [4] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | HEp-2 | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [1][2] |
| Picornaviridae | Poliovirus | - | Vero | Plaque Reduction | No inhibitory action | [1][2] |
¹Value converted from 2.5 µg/mL using a molecular weight of 326.6 g/mol .
Proposed Mechanism of Action: Inhibition of Viral-Cellular Fusion
The prevailing mechanism proposed by early researchers is that this compound inhibits the fusion between the viral envelope and the host cell plasma membrane.[1][2] This is not a direct virucidal effect. Instead, the highly lipophilic this compound is taken up by the host cell and is thought to be metabolized and incorporated into the cell membrane.[5][6] This incorporation alters the physical properties of the plasma membrane, rendering it less susceptible to fusion by viral glycoproteins. This effectively blocks the entry of the viral nucleocapsid into the cytoplasm, halting the infectious cycle at its earliest stage.[5]
Experimental Protocols
The foundational method used to determine the in vitro antiviral activity of this compound was the Plaque Reduction Assay . This method quantifies the ability of a compound to inhibit virus-induced cell death and plaque formation.
Preparation of this compound Formulation
Due to its insolubility in aqueous media, this compound was formulated for in vitro testing.
-
Vehicle Preparation: A 1% solution of the non-toxic surfactant Pluronic F-68 was prepared in Dulbecco's Modified Eagle Medium (DMEM).
-
Formulation: this compound was added to the Pluronic F-68/DMEM solution (e.g., to a final concentration of 10 mg/mL).
-
Solubilization: The mixture was heated (e.g., to 86°C) while being sonicated for approximately 20-30 minutes to create a stable suspension.
Plaque Reduction Assay Protocol
-
Cell Seeding: Host cells susceptible to the virus of interest (e.g., Vero cells for HSV) were seeded into multi-well plates (e.g., 6-well plates) at a density that would allow for the formation of a confluent monolayer within 24 hours.
-
Pre-incubation with this compound: Once cells reached confluency, the growth medium was removed and replaced with a medium containing various concentrations of the this compound formulation or a vehicle control (Pluronic F-68 only). A critical finding of early studies was the necessity of a long pre-incubation period for optimal activity.[3][7] Plates were incubated for 18 to 24 hours to allow for cellular uptake and metabolism of the compound.
-
Viral Infection: After pre-incubation, the drug-containing medium was removed. The cell monolayers were then infected with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). The virus was allowed to adsorb for 1-2 hours.
-
Overlay Application: Following adsorption, the viral inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., DMEM containing 0.5% methylcellulose and the respective concentration of this compound). This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each infectious particle forms a discrete plaque.
-
Incubation: Plates were incubated for a period sufficient for plaques to form (typically 2-4 days, depending on the virus and cell line).
-
Plaque Visualization and Counting: After incubation, the overlay was removed, and the cell monolayer was fixed with a solution such as 10% formalin. The cells were then stained with a dye, commonly 0.5% crystal violet, which stains viable cells. Plaques, which are areas of dead or destroyed cells, remain unstained and appear as clear zones. The number of plaques in each well was counted.
-
Data Analysis: The percentage of plaque reduction was calculated for each drug concentration relative to the virus control wells (no drug). The 50% effective concentration (EC50) or effective dose (ED50) was determined by plotting the percentage of inhibition against the drug concentration and interpolating the concentration at which 50% inhibition occurred.
References
- 1. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20050203187A1 - Formulations useful for the treatment of varicella zoster virus infections and methods for the use thereof - Google Patents [patents.google.com]
- 4. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
1-Docosanol: A Deep Dive into its Influence on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Docosanol, a 22-carbon saturated fatty alcohol, is a topical antiviral agent primarily recognized for its efficacy in treating recurrent herpes simplex labialis. Its mechanism of action, distinct from traditional nucleoside analogues that target viral replication, lies in the modulation of host cell membrane properties to inhibit viral entry. This technical guide provides a comprehensive examination of the biochemical pathways influenced by this compound treatment. It delves into its primary antiviral mechanism, the intracellular metabolic cascade it undergoes, and potential secondary effects on cellular signaling. This document synthesizes quantitative data from in vitro studies, presents detailed experimental methodologies for key assays, and utilizes visualizations to elucidate complex pathways and workflows, offering a valuable resource for researchers in virology and drug development.
Primary Mechanism of Action: Inhibition of Viral Entry
The principal biochemical pathway influenced by this compound is the process of viral entry for lipid-enveloped viruses, most notably Herpes Simplex Virus (HSV). Unlike antiviral drugs that inhibit viral DNA replication, this compound acts as a physical barrier at the cellular level.[1]
Upon topical application, the lipophilic nature of this compound facilitates its integration into the plasma membrane of host cells.[2] This incorporation is thought to alter the physical properties of the cell membrane, making it less fluid and less conducive to the fusion of the viral envelope with the host cell membrane.[1] This critical step of membrane fusion is a prerequisite for the entry of the viral capsid and genetic material into the cell. By effectively blocking this fusion event, this compound prevents the initiation of the viral replication cycle.[3][4]
It is important to note that this compound is not directly virucidal; it does not inactivate free virus particles.[5] Its efficacy is dependent on its presence within the host cell membrane at the time of viral exposure. This host-targeted mechanism is a significant advantage, as the likelihood of developing viral resistance is considered low.[6]
Intracellular Uptake and Metabolic Pathway
For this compound to exert its antiviral effect, it must be taken up by the host cell and subsequently metabolized.[7] Studies using radiolabeled this compound have demonstrated that it is extensively metabolized by cells.[7] The primary metabolic pathway involves the oxidation of this compound to its corresponding fatty acid, n-docosanoic acid.[7]
This metabolic conversion is crucial, as the resulting docosanoic acid is then incorporated into the cell's lipid structures, particularly phospholipids like phosphatidylcholine and phosphatidylethanolamine.[7] A smaller fraction of this compound is also incorporated into ether lipids.[7] The rate and extent of this metabolism can vary between cell types and is quantitatively proportional to the observed anti-HSV activity, suggesting that the metabolized form of the drug is responsible for the alteration of the cell membrane's properties.[7]
Potential Secondary Biochemical Influences
While the primary antiviral activity of this compound is attributed to the inhibition of viral entry, its nature as a long-chain fatty alcohol and its metabolic conversion to a very-long-chain fatty acid suggest potential influences on other cellular biochemical pathways.
Modulation of Inflammatory Pathways
Long-chain fatty alcohols have been shown to modulate the release of pro-inflammatory mediators. Studies on a mixture of long-chain fatty alcohols, including compounds structurally similar to this compound, demonstrated a reduction in the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2.[8] This was linked to the inhibition of the phospholipase A2 enzyme.[8] Given that viral infections often trigger an inflammatory response, this potential anti-inflammatory activity of this compound could contribute to its therapeutic effect in reducing the symptoms of cold sores.
Influence on Membrane-Associated Signaling
The incorporation of this compound and its metabolite, docosanoic acid, into the plasma membrane could theoretically influence the function of membrane-associated proteins and signaling platforms. Lipid rafts, which are microdomains enriched in cholesterol and sphingolipids, are critical for the spatial and temporal regulation of signal transduction. The introduction of very-long-chain saturated fatty acids can alter the composition and organization of these rafts, which in turn could impact downstream signaling cascades.[5]
Furthermore, other alcohols have been shown to interact with membrane-associated signal transduction, including the activation of phospholipase C (PLC) and subsequent downstream events like the release of intracellular calcium and activation of protein kinase C (PKC).[9] While direct evidence for this compound's effect on these specific pathways is limited, its profound interaction with the cell membrane warrants further investigation into these areas.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified in numerous in vitro studies. The following tables summarize the 50% inhibitory concentration (IC50) and the percentage of viral inhibition against various enveloped viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | Assay Type | IC50 / Inhibition % |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 3.0 - 15.0 µM[7] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 3.0 - 15.0 µM[7] | |
| Acyclovir-resistant HSV-2 | Vero | Plaque Reduction | Significant inhibition[1] | |
| Cytomegalovirus (CMV) | Normal Human Lung Cells | Virus Yield Reduction | Synergistic effects observed[7] | |
| Varicella-Zoster Virus (VZV) | Normal Human Lung Cells | Virus Yield Reduction | Synergistic effects observed[7] | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Not Specified | 68% inhibition[1] |
Note: IC50 values and inhibition percentages can vary depending on the specific experimental conditions, including the formulation of this compound, cell type, and viral strain.
Table 2: Synergistic Inhibition of HSV Replication by this compound and Acyclovir
| Virus Isolate | Cell Line | This compound (µg/mL) | Acyclovir (µg/mL) | % Inhibition (Single Agent) | % Inhibition (Combination) | Fold Increase in Inhibition |
| HSV-1 (Lab Strain) | Vero | 10 | 0.1 | Docosanol: ~50%Acyclovir: ~50% | >99% | >99-fold[10] |
| HSV-2 (Genital Isolate) | Human Foreskin Fibroblasts | 10 | 0.2 | Docosanol: ~50%Acyclovir: ~50% | >99% | >99-fold[10] |
Detailed Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
-
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
-
Materials:
-
Susceptible cell line (e.g., Vero cells)
-
Stock of the enveloped virus of interest (e.g., HSV-1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
Overlay medium (e.g., medium with carboxymethyl cellulose or agar)
-
Fixing solution (e.g., methanol or 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Cell Seeding: Seed the susceptible cells in multi-well plates and grow to confluency.
-
Drug Treatment: Pre-incubate the confluent cell monolayers with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for cellular uptake and metabolism.
-
Viral Inoculation: Remove the this compound-containing medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for a set adsorption period (e.g., 1-2 hours).
-
Overlay: After adsorption, remove the viral inoculum and add the overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction in this compound-treated wells compared to untreated control wells to determine the IC50.[1]
-
Virus-Cell Fusion Inhibition Assay
This assay directly measures the inhibition of the fusion event between the viral envelope and the host cell membrane.
-
Objective: To quantify the inhibition of viral fusion by this compound.
-
Materials:
-
Susceptible target cells
-
Virus labeled with a fluorescent lipid probe (e.g., R18)
-
This compound stock solution
-
Fluorometer
-
-
Procedure:
-
Labeling: Label the viral envelope with a fluorescent probe at a self-quenching concentration.
-
Cell Preparation: Prepare a suspension of target cells that have been pre-incubated with or without this compound.
-
Binding: Add the fluorescently labeled virus to the cell suspension and incubate at a low temperature (e.g., 4°C) to allow for viral binding but not fusion.
-
Fusion Induction: Raise the temperature to 37°C to induce fusion. As the labeled viral envelope fuses with the cell membrane, the fluorescent probe dilutes, leading to dequenching and an increase in fluorescence.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer.
-
Data Analysis: Compare the rate and extent of fluorescence increase in this compound-treated cells versus untreated cells to determine the percentage of fusion inhibition.[1]
-
Cellular Uptake and Metabolism of Radiolabeled this compound
This protocol is designed to quantify the uptake and metabolic fate of this compound in cultured cells.
-
Objective: To trace the cellular uptake and metabolic conversion of this compound.
-
Materials:
-
[1-¹⁴C]n-docosanol
-
Target cells (e.g., Vero cells)
-
Cell culture reagents
-
Scintillation counter
-
Thin-layer chromatography (TLC) equipment
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
-
Procedure:
-
Cell Seeding and Growth: Grow target cells to confluency in culture plates.
-
Radiolabeled Treatment: Incubate the cells with medium containing [1-¹⁴C]n-docosanol for various time points.
-
Cell Lysis and Scintillation Counting: After incubation, wash the cells thoroughly to remove non-internalized radiolabel. Lyse the cells and measure the total radioactivity using a scintillation counter to quantify uptake.
-
Lipid Extraction: For metabolism studies, perform a total lipid extraction from the radiolabeled cells.
-
TLC Analysis: Separate the different lipid classes from the extract using TLC.
-
Quantification of Metabolites: Scrape the lipid spots from the TLC plate and quantify the radioactivity in each spot to determine the percentage of this compound that has been metabolized and incorporated into different lipid species.[11]
-
Conclusion
This compound presents a unique antiviral strategy by targeting the host cell membrane to block viral entry. Its primary influence on biochemical pathways is the physical disruption of the viral-cell fusion process, a mechanism that is dependent on its cellular uptake and metabolic conversion to docosanoic acid and subsequent incorporation into cellular lipids. While its effects on other signaling cascades are not as well-defined, its interaction with the cell membrane and its anti-inflammatory potential suggest broader biochemical implications that warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted biochemical influence of this compound and to advance the development of host-targeted antiviral therapies.
References
- 1. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosanol: a topical antiviral for herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of a cyclohexenonic long-chain fatty alcohol on calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Interaction of 1-Docosanol with Lipid Bilayers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Docosanol, a 22-carbon saturated fatty alcohol, is the active ingredient in antiviral therapies targeting lipid-enveloped viruses, such as Herpes Simplex Virus (HSV).[1] Its mechanism of action is fundamentally biophysical, involving direct interaction with the host cell's lipid bilayer to inhibit the fusion of the viral envelope with the cell membrane.[1][2] This guide provides a detailed examination of the molecular interactions between this compound and lipid bilayers, synthesizing data from various biophysical studies. It outlines the proposed mechanism of viral inhibition, presents the effects of long-chain alcohols on lipid membrane properties, details the experimental protocols used for such investigations, and provides visual representations of key processes to support research and development efforts in antiviral drug design.
Introduction to this compound's Antiviral Activity
This compound (also known as behenyl alcohol) is a long-chain saturated alcohol recognized for its inhibitory effects against a range of lipid-enveloped viruses, including HSV and respiratory syncytial virus.[3] Unlike many antiviral drugs that target viral enzymes or genetic replication processes, this compound's efficacy stems from its ability to modify the host cell membrane, thereby preventing the initial and critical step of viral entry.[1] Evidence strongly suggests that this compound integrates into the plasma membrane, altering its physical properties to render it less permissive to the fusion events required by enveloped viruses to release their contents into the cell.[2][3] This host-targeted, physical mechanism of action makes the development of viral resistance less likely.
Mechanism of Action: Alteration of Lipid Bilayer Properties
The primary antiviral mechanism of this compound is the inhibition of fusion between the host cell plasma membrane and the viral envelope.[1] This is not a direct virucidal effect but a consequence of this compound's incorporation into the host lipid bilayer. The long, saturated C22 acyl chain of this compound anchors within the hydrophobic core of the membrane, while its hydroxyl head group orients near the polar head groups of the phospholipids.
This integration is thought to induce a more ordered or rigidified state in the lipid bilayer. By increasing the packing density and reducing the fluidity of the membrane lipids, this compound creates a biophysical barrier that is non-conducive to the conformational changes and lipid mixing that are essential for the fusion process mediated by viral glycoproteins.
References
- 1. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity and Safety Profile of 1-Docosanol: A Technical Guide
Introduction
1-Docosanol, also known as behenyl alcohol, is a saturated 22-carbon aliphatic alcohol.[1][2] While traditionally used as an emollient, emulsifier, and thickener in cosmetics, it was approved for medical use in the United States in July 2000 as an over-the-counter (OTC) topical antiviral agent for treating recurrent herpes simplex labialis (cold sores).[1] Marketed under the brand name Abreva, among others, its safety and efficacy are supported by a range of preclinical and clinical investigations.[1][3] This guide provides an in-depth overview of the initial toxicity and safety profile of this compound, detailing its mechanism of action, preclinical toxicology data, and clinical safety findings.
Mechanism of Action: Inhibition of Viral Entry
This compound possesses a unique mechanism of action that distinguishes it from many other antiviral agents which typically target viral DNA replication.[4][5][6] It does not act directly on the herpes simplex virus (HSV) but rather on the host cell.[2] The highly lipophilic nature of this long-chain saturated alcohol allows it to interact with the host cell's surface phospholipids.[1][7] This interaction is thought to stabilize the cell membrane, making it less susceptible to fusion with the viral envelope.[1][7]
By inhibiting the critical fusion event between the viral envelope and the host cell plasma membrane, this compound effectively blocks the virus from entering the cell.[2][4][5] This prevents subsequent viral replication and the spread of infection.[2][5] This mode of action suggests a lower likelihood of inducing viral resistance compared to agents that target viral enzymes.[2][4] Its activity is specific to lipid-enveloped viruses; non-enveloped viruses like poliovirus are not affected.[7][8]
Preclinical Toxicity Profile
The preclinical safety of this compound has been evaluated through a series of toxicological studies. These studies indicate a low order of toxicity and good local tolerance.
Acute and Systemic Toxicity
Acute toxicity studies have been conducted to determine the potential for adverse effects following a single high dose. Due to its nature as a long-chain fatty alcohol and its use in cosmetics, this compound is generally considered to have a low toxicity profile.
| Study Type | Species | Route | Result | Reference |
| Acute Toxicity (Predicted) | Rat | Oral | LD50: 1.5561 mol/kg | [2] |
| 26-Week Oral Toxicology | Rat | Oral Gavage | - | [9] |
| 13-Week Dermal Toxicology | Mouse | Dermal | - | [9] |
Experimental Protocol: Acute Oral Toxicity (General OECD 420 Guideline Approach)
-
Objective: To determine the acute oral toxicity of a substance after a single dose.
-
Animal Model: Typically, fasted female rats are used.
-
Dosage: A stepwise procedure is used where a single animal is dosed. The outcome (survival or death) determines the dose for the next animal. Dosing is typically done via oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose expected to be lethal to 50% of the animals. A full necropsy of all animals is performed at the end of the study.
Dermal Irritation and Sensitization
As a topically applied product, the potential for local skin reactions is a critical safety parameter. Studies have shown that this compound has a low potential for skin irritation and sensitization.
| Study Type | Species | Result | Reference |
| Dermal Irritation | Rabbit | Minimal irritation | [10] |
| Contact Sensitization | - | No evidence observed in clinical trials | [10] |
| Photoallergy | - | No evidence observed in clinical trials | [10] |
| 28-Day Dermal Tolerance | Rabbit | - | [9] |
Experimental Protocol: Dermal Sensitization (Buehler Test Approach)
The Buehler test is a standard method to screen for potential skin sensitizers.
-
Objective: To assess the potential of a substance to induce skin sensitization after repeated topical application.
-
Animal Model: Albino guinea pigs are commonly used.
-
Induction Phase: The test substance is applied topically to a clipped area of the skin, typically under an occlusive patch, three times over a 3-week period.
-
Rest Phase: A rest period of approximately two weeks follows the induction phase to allow for the development of an immune response.
-
Challenge Phase: A single application of the test substance is made to a previously untreated skin site.
-
Evaluation: The challenge site is observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a vehicle control group.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are essential to evaluate potential adverse effects on fertility and fetal development. Oral administration studies in rats and rabbits showed no evidence of impaired fertility or harm to the fetus at doses significantly higher than those expected from topical application in humans.[10]
| Study Type | Species | Route | NOAEL | Reference |
| Developmental Toxicity | Rabbit | Oral Gavage | 2000 mg/kg/day | [11] |
| Fertility & Early Embryonic Development | Rat | Oral Gavage | - | [10][11] |
| NOAEL: No-Observed-Adverse-Effect Level |
Experimental Protocol: Developmental Toxicity (General OECD 414 Guideline Approach)
-
Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.
-
Animal Model: Pregnant rats or rabbits are typically used.
-
Dosage: The test substance is administered daily, usually via oral gavage, to groups of pregnant animals during the period of major organogenesis. At least three dose levels and a concurrent control group are used.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Evaluation: Shortly before expected delivery, the dams are euthanized, and the uteri are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Key endpoints include maternal toxicity, and developmental effects such as fetal death, structural abnormalities, and altered growth. The NOAEL for both maternal and developmental toxicity is determined.
Genotoxicity and Carcinogenicity
While comprehensive genotoxicity and carcinogenicity data from public sources are limited, the chemical structure of this compound (a simple long-chain fatty alcohol) does not suggest a high potential for mutagenicity.[12] The FDA's review for the New Drug Application (NDA) noted that the sponsor was asked to commit to dermal and photo-carcinogenicity studies post-approval due to the drug's mechanism on cell membranes and its use on sun-exposed areas.[9]
Clinical Safety and Tolerability
The safety of 10% docosanol cream has been established in double-blind, placebo-controlled clinical trials involving over a thousand patients.[10] The topical application of this compound is well-tolerated, with a safety profile comparable to that of the placebo.[13][14]
Adverse Events
In pivotal clinical trials, the incidence of adverse events was similar between the docosanol and placebo groups.[14] Headache was the most frequently reported adverse event, but its occurrence was nearly identical in both treatment and placebo arms, suggesting it was not drug-related.[1][10] Local application site reactions were generally mild and occurred at a low frequency.[10][15]
| Adverse Event | Docosanol 10% Cream (n=1008) | Placebo (n=989) | Reference |
| Headache | 10.4% | 10.7% | [1][10] |
| Local Adverse Reactions (Any) | 4.4% | 3.2% | [10] |
| Specific Local Reactions | |||
| Application site reaction | 2.9% | 2.3% | - |
| Dryness | <1% | <1% | [1][16] |
| Rash | <1% | <1% | [1][16] |
| Swelling | <1% | <1% | [1][16] |
| Itching | <1% | <1% | [1][16] |
| Burning | <1% | <1% | [1][17] |
Note: Specific local reaction percentages are generally reported as low. Data combined from multiple sources.
Serious adverse effects are rare, but can include allergic reactions such as difficulty breathing, facial swelling (angioedema), or hives.[1][17]
Experimental Protocol: Phase III Clinical Trial for Herpes Labialis
-
Objective: To determine the safety and efficacy of 10% docosanol cream compared to a placebo cream for the treatment of recurrent herpes labialis.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Otherwise healthy adults with a history of recurrent cold sores.[14][18] Key inclusion criteria often require a minimum number of recurrences per year and the presence of prodromal symptoms.[18]
-
Treatment: Patients are randomized to receive either 10% docosanol cream or a matching placebo cream (e.g., polyethylene glycol vehicle).[14][15] They are instructed to initiate treatment at the earliest sign of an episode (prodrome or erythema stage) and apply the cream five times daily until the lesion is healed, for a maximum of 10 days.[3][10][19]
-
Efficacy Endpoints: The primary endpoint is typically the time to complete healing of the lesion.[14] Secondary endpoints may include time to cessation of pain and other symptoms, and the proportion of episodes that are aborted (do not progress to a blister).[14]
-
Safety Assessment: Safety is monitored through the collection of all adverse events, which are coded and compared between treatment groups. Local tolerability at the application site is also assessed.
The initial toxicity and safety profile of this compound is well-established and favorable for its intended use as a topical OTC treatment. Preclinical studies demonstrate a low order of acute toxicity, minimal potential for dermal irritation, and no evidence of developmental toxicity at doses far exceeding expected human exposure. The clinical data from large, controlled trials confirm its safety and tolerability, showing an adverse event profile comparable to that of placebo. Its unique mechanism of inhibiting viral entry, combined with its robust safety profile, makes this compound a valuable agent in the management of recurrent herpes labialis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abreva (Docosanol): Uses, Directions, FAQs & More - GoodRx [goodrx.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 6. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. epa.gov [epa.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Docosanol: a topical antiviral for herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docosanol (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Docosanol (Abreva): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. drugs.com [drugs.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Long-Chain Alcohols as Antiviral Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The urgent and persistent threat of viral diseases necessitates the exploration of diverse antiviral strategies. Among these, long-chain alcohols have emerged as a class of broad-spectrum virucidal agents with a unique mechanism of action. This technical guide delves into the core of their antiviral properties, focusing on the critical relationship between their chemical structure and biological activity. By examining quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms, this document aims to provide a comprehensive resource for professionals in the field of virology and antiviral drug development.
The Core Principle: Disrupting the Viral Envelope
Long-chain alcohols primarily exert their antiviral effects on enveloped viruses.[1][2] These viruses are characterized by a lipid bilayer envelope, derived from the host cell membrane, which is crucial for viral entry and infectivity. Long-chain alcohols, being amphipathic molecules with a polar hydroxyl head and a nonpolar hydrocarbon tail, readily interact with and disrupt this lipid envelope.[3] This disruption leads to the leakage of viral contents and the denaturation of essential surface proteins, ultimately inactivating the virus.[3] Non-enveloped viruses, lacking this lipid outer layer, are generally not susceptible to the virucidal action of long-chain alcohols.[2]
Structure-Activity Relationship: The Critical Role of Chain Length
The antiviral potency of saturated long-chain alcohols is intrinsically linked to their alkyl chain length. A significant peak in antiviral activity is observed for saturated alcohols with chain lengths of 10 to 14 carbon atoms.[1][2]
-
Decanol (C10), Dodecanol (C12), and Tetradecanol (C14) have demonstrated pronounced virucidal effects against a range of enveloped viruses, including Herpes Simplex Virus (HSV) and the enveloped bacteriophage phi6.[1][2]
-
Shorter-chain alcohols (less than C10) exhibit reduced antiviral activity.
-
Longer-chain alcohols (greater than C14) also show diminished efficacy, likely due to decreased solubility and mobility in aqueous environments.
The branched-chain alcohol phytol , a component of chlorophyll, has also shown activity against HSV and phi6.[1][2] This suggests that while linear, saturated chains in the C10-C14 range are optimal, other structural features can also contribute to antiviral properties.
Quantitative Assessment of Antiviral Activity
The virucidal efficacy of long-chain alcohols is quantified using various in vitro assays. The following tables summarize key findings from the literature, highlighting the impact of chain length and concentration on viral inactivation.
| Alcohol | Virus | Concentration | Effect | Reference |
| Decanol (C10) | Herpes Simplex Virus (HSV) | 0.05 mM | Active | [2] |
| Enveloped bacteriophage phi6 | Not specified | Readily inactivated | [1][2] | |
| Enveloped bacteriophage PM2 | Not specified | Susceptible | [1][2] | |
| Human embryonic lung cells | 0.5 mM | Lysis | [1][2] | |
| Dodecanol (C12) | Herpes Simplex Virus (HSV) | 0.05 mM | Active | [2] |
| Enveloped bacteriophage phi6 | Not specified | Readily inactivated | [1][2] | |
| Enveloped bacteriophage PM2 | Not specified | Susceptible | [1][2] | |
| Human embryonic lung cells | 0.5 mM | Less damaging than decanol | [1][2] | |
| Tetradecanol (C14) | Herpes Simplex Virus (HSV) | 0.05 mM | Active | [2] |
| Enveloped bacteriophage phi6 | Not specified | Readily inactivated | [1][2] | |
| Enveloped bacteriophage PM2 | Not specified | Comparatively unsusceptible | [1][2] | |
| Human embryonic lung cells | 0.5 mM | Less damaging than decanol | [1][2] | |
| Phytol | Herpes Simplex Virus (HSV) | Not specified | Active | [1][2] |
| Enveloped bacteriophage phi6 | Not specified | Active | [1][2] | |
| Enveloped bacteriophage PM2 | Not specified | Not active | [1][2] |
Experimental Protocols: Methodologies for Assessing Antiviral Efficacy
The evaluation of the antiviral activity of long-chain alcohols relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Virucidal Suspension Test (based on EN 14476)
This test assesses the ability of a liquid chemical to inactivate viruses in suspension.
Objective: To determine the concentration and contact time of a long-chain alcohol required to achieve a specific level of viral inactivation.
Methodology:
-
Preparation of Virus Stock: A high-titer stock of the target enveloped virus is prepared and quantified.
-
Test Substance Preparation: The long-chain alcohol is prepared at various concentrations in a suitable solvent.
-
Inactivation Assay:
-
A defined volume of the virus stock is mixed with a specific volume of the test alcohol solution.
-
The mixture is incubated at a controlled temperature for a predetermined contact time (e.g., 1, 5, 15, 30, and 60 minutes).
-
A control sample with a placebo (solvent without the alcohol) is run in parallel.
-
-
Neutralization: Immediately after the contact time, the reaction is stopped by dilution in a large volume of ice-cold cell culture medium to neutralize the virucidal activity of the alcohol. This step is critical to prevent further inactivation during subsequent titration.
-
Virus Titration (Plaque Assay or TCID50): The remaining infectious virus in the neutralized mixture is quantified.
-
Plaque Assay: Serial dilutions of the neutralized sample are used to infect susceptible host cell monolayers. After an incubation period, the cells are stained, and the viral plaques (zones of cell death) are counted. The reduction in plaque-forming units (PFU) compared to the control is calculated.
-
TCID50 (50% Tissue Culture Infective Dose) Assay: Serial dilutions are added to host cells in a multi-well plate. The wells are scored for the presence or absence of cytopathic effect (CPE). The TCID50 is the dilution of the virus that causes CPE in 50% of the inoculated cell cultures.
-
-
Data Analysis: The log reduction in viral titer is calculated by comparing the titer of the treated sample to that of the control.
Plaque Reduction Assay
This assay is a common method for determining the concentration of an antiviral substance that inhibits viral replication by 50% (IC50).
Objective: To quantify the dose-dependent antiviral activity of a long-chain alcohol.
Methodology:
-
Cell Seeding: Susceptible host cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the target virus (e.g., 100 PFU per well).
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the long-chain alcohol. A "no drug" virus control is included.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The plaques appear as clear zones against a background of stained, viable cells. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction for each alcohol concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the log of the alcohol concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of long-chain alcohols against enveloped viruses.
Caption: A generalized experimental workflow for virucidal activity testing.
Impact on Cellular Signaling Pathways
The primary antiviral mechanism of long-chain alcohols is the direct disruption of the viral lipid envelope, a physical mode of action.[3] This mechanism is generally considered to be independent of specific interactions with viral or cellular signaling pathways.
However, it is important to distinguish this direct virucidal effect from the broader effects of alcohols, particularly ethanol, on the host's immune response. Ethanol has been shown to modulate various signaling pathways within host cells, which can indirectly affect the outcome of a viral infection. For instance, acute ethanol exposure can activate the Jak-Stat and p38 MAPK pathways, which are involved in the innate antiviral response.[4] Conversely, in the presence of interferon-alpha (IFN-α), a key antiviral cytokine, ethanol can inhibit IFN-induced Stat1 tyrosine phosphorylation, thereby dampening the host's antiviral defenses.[4]
It is crucial for researchers to recognize that while long-chain alcohols act as direct virucidal agents, the in vivo context of alcohol consumption involves complex interactions with the host immune system that can either enhance or suppress the ability to control a viral infection.
Caption: Simplified overview of ethanol's dual effects on host antiviral signaling pathways.
Conclusion and Future Directions
Long-chain alcohols represent a valuable class of antiviral agents, particularly for topical applications, due to their potent and broad-spectrum activity against enveloped viruses. The clear structure-activity relationship, with optimal efficacy in the C10-C14 range, provides a strong foundation for the rational design of new virucidal formulations. Their direct, physical mechanism of action, centered on the disruption of the viral lipid envelope, makes the development of viral resistance less likely compared to antivirals that target specific viral enzymes or proteins.
Future research should focus on:
-
Expanding the quantitative dataset: Systematic testing of a wider range of long-chain alcohols, including unsaturated and branched-chain variants, against a broader panel of enveloped viruses to refine the structure-activity relationship.
-
Formulation development: Designing delivery systems that enhance the solubility and bioavailability of these alcohols for topical and mucosal applications, while minimizing cytotoxicity to host cells.
-
In vivo studies: Translating the promising in vitro results into in vivo models to assess the efficacy and safety of long-chain alcohol-based formulations in a physiological context.
By continuing to explore the fundamental principles governing the antiviral activity of long-chain alcohols, the scientific community can harness their potential to develop novel and effective tools in the ongoing battle against viral diseases.
References
- 1. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Inactivation of lipid-containing viruses by long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ethanol on innate antiviral pathways and HCV replication in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 1-Docosanol: A Technical Guide for Researchers
An In-depth Exploration of the Cellular Conversion and Mechanism of Action of a Unique Antiviral Agent
For Immediate Release
This technical guide provides a comprehensive overview of the metabolic conversion of 1-docosanol in host cells, designed for researchers, scientists, and drug development professionals. This compound, a 22-carbon saturated fatty alcohol, is the active ingredient in over-the-counter topical treatments for recurrent herpes simplex labialis. Its antiviral mechanism is intrinsically linked to its cellular uptake and subsequent metabolism, a process that distinguishes it from many traditional antiviral drugs. This document details the metabolic pathways, enzymatic processes, and cellular consequences of this compound conversion, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Cellular Uptake and Metabolic Activation
The antiviral efficacy of this compound is contingent upon its uptake by host cells and its conversion into its active metabolic form. While the precise transport mechanism is still under investigation, the lipophilic nature of this compound facilitates its passage across the cell membrane. Once inside the cell, it undergoes a two-step enzymatic oxidation to become docosanoic acid (also known as behenic acid), a very-long-chain saturated fatty acid.[1][2][3]
This metabolic conversion is a critical activation step. The resulting docosanoic acid is then integrated into the cell's own lipid structures, primarily phospholipids, which are the building blocks of cellular membranes.[3][4] This incorporation alters the physical properties of the host cell membrane, which is believed to be the basis of its antiviral action against enveloped viruses like Herpes Simplex Virus (HSV).[5][6][7]
Key Metabolic Pathway of this compound:
References
- 1. 2.3. Fatty Aldehyde Dehydrogenase Activity Assay [bio-protocol.org]
- 2. Membrane fluidity changes are associated with the antiarrhythmic effects of docosahexaenoic acid in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid: membrane properties of a unique fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safranerio.fr [safranerio.fr]
- 6. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Docosanol Metabolites in Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Docosanol, a 22-carbon saturated aliphatic alcohol, is a topical antiviral agent with a unique mechanism of action against a range of enveloped viruses. Unlike many antiviral drugs that target viral replication processes, this compound inhibits the fusion of the viral envelope with the host cell membrane, a critical early step in the viral lifecycle.[1][2][3] This activity is not inherent to this compound itself but is contingent upon its uptake and metabolic conversion by the host cell.[4] While the precise identities of the active metabolites are not fully elucidated, their formation is integral to the subsequent modification of the host cell membrane, rendering it resistant to viral fusion.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral properties, with a focus on the role of its metabolites. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its proposed mechanism and associated experimental workflows.
Introduction
The continuous emergence of viral pathogens and the development of resistance to existing antiviral therapies necessitate the exploration of novel antiviral strategies. This compound, approved for the topical treatment of herpes labialis, presents a compelling case for a broad-spectrum antiviral agent with a low potential for inducing resistance.[1][2] Its mechanism, which targets the host cell rather than the virus directly, offers a durable strategy against a variety of lipid-enveloped viruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Respiratory Syncytial Virus (RSV).[5][6][7] This document serves as a technical resource, consolidating the available data on this compound and its metabolites to facilitate further research and drug development efforts.
Mechanism of Action: The Central Role of Metabolism
The antiviral effect of this compound is not immediate and requires a pre-incubation period with host cells, indicating a dependency on cellular processes.[1][5] The proposed mechanism involves the following key steps:
-
Cellular Uptake: Due to its lipophilic nature, this compound is readily taken up by host cells.[1]
-
Metabolic Conversion: Once inside the cell, this compound is extensively metabolized.[4] A significant portion is oxidized to n-docosanoic acid and incorporated as an acyl group into phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.[4] A smaller fraction is incorporated into ether lipids.[4] The antiviral activity of this compound is directly proportional to the extent of its metabolic conversion.[4]
-
Membrane Modification: It is hypothesized that this compound or its metabolites integrate into the host cell's plasma membrane.[1] This integration is thought to alter the physical properties of the membrane, making it less permissive to the fusion of viral envelopes.[6][7]
-
Inhibition of Viral Entry: By modifying the host cell membrane, this compound and its metabolites effectively block the fusion of the viral envelope with the cell membrane, thereby preventing the entry of the viral nucleocapsid and halting infection at its earliest stage.[2][3][8]
It is crucial to note that this compound is not virucidal, meaning it does not directly inactivate free virus particles.[8] Its efficacy is dependent on its presence and metabolism within the target cells at the time of viral entry.[8]
The following diagram illustrates the proposed mechanism of action of this compound.
Proposed mechanism of this compound's antiviral action.
Quantitative Antiviral Data
The antiviral activity of this compound is typically quantified using in vitro assays such as the Plaque Reduction Assay and the Virus Yield Reduction Assay.[1] The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values vary depending on the virus, cell type, and experimental conditions.[1]
| Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Citation(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Plaque Reduction | ~2.5 | [9] |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero | Virus Production Inhibition | ~2.5 | [9] |
| Acyclovir-Resistant HSV-2 | Vero | Virus Production Inhibition | ~2.5 | [9] |
| Respiratory Syncytial Virus (RSV) | - | - | - | [5][7] |
Note: Specific IC50/EC50 values for RSV were not detailed in the provided search results, but its susceptibility to this compound is documented.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral activity. The following are protocols for key in vitro assays used to evaluate this compound.
Plaque Reduction Assay
This assay is the standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.[1]
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).[1]
Materials:
-
Susceptible cell line (e.g., Vero cells)
-
Stock of the enveloped virus of interest (e.g., HSV-1)
-
This compound formulation
-
Cell culture medium and supplements
-
Overlay medium (e.g., containing methylcellulose)
-
Fixative (e.g., formaldehyde)
-
Stain (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and incubate until a confluent monolayer is formed.
-
This compound Pre-incubation: Remove the growth medium and add fresh medium containing various concentrations of the this compound formulation. Include a vehicle control (surfactant only) and a no-treatment control. Incubate for 18-24 hours to allow for cellular uptake and metabolism.[1]
-
Viral Infection: After pre-incubation, remove the this compound-containing medium and infect the cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1-2 hours.[1]
-
Overlay: Remove the viral inoculum and add an overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques, areas of cell death, will appear as clear zones against a stained cell monolayer.[1]
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of this compound that causes a 50% reduction in the number of plaques compared to the vehicle control.[1]
Workflow for the Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.[1]
Objective: To quantify the reduction in the titer of infectious virus produced in the presence of this compound.[1]
Materials: Same as for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding and Pre-incubation: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.[1]
-
Viral Infection: Infect the pre-treated cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a full viral replication cycle (typically 24-48 hours).[1]
-
Virus Harvest: Harvest the supernatant and/or cell lysate containing the progeny virus.
-
Virus Tittering: Determine the titer of the harvested virus using a standard plaque assay on fresh cell monolayers.
-
Data Analysis: Compare the virus titers from this compound-treated and control cultures to determine the extent of inhibition.
Workflow for the Virus Yield Reduction Assay.
Signaling Pathways
Current research on the mechanism of this compound does not indicate a direct interaction with or modulation of specific host cell signaling pathways. The antiviral activity is attributed to a physical change in the cell membrane resulting from the incorporation of this compound metabolites.[1][4] This is distinct from many antiviral agents that interfere with intracellular signaling cascades involved in viral replication or the host immune response. Future research may explore potential downstream effects of the membrane alterations on cellular signaling.
Conclusion and Future Directions
This compound's unique mechanism of action, which relies on host cell metabolism to prevent viral entry, positions it as a valuable tool in the antiviral arsenal. Its broad-spectrum activity against enveloped viruses and the low likelihood of resistance development are significant advantages.[1][2] Future research should focus on the precise identification of the active metabolites of this compound and a more detailed characterization of their interaction with the host cell membrane. Elucidating the specific molecular changes in the plasma membrane that lead to the inhibition of viral fusion will be critical for the development of second-generation antivirals based on this mechanism. Furthermore, exploring the potential for synergistic effects when combined with other antiviral agents that target different stages of the viral life cycle could lead to more effective therapeutic strategies.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 4. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]
- 10. benchchem.com [benchchem.com]
- 11. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 1-Docosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol is a saturated 22-carbon aliphatic alcohol that exhibits antiviral activity.[1] It is the active pharmaceutical ingredient (API) in over-the-counter topical medications for the treatment of recurrent oral-facial herpes simplex (cold sores).[1][2] The mechanism of action involves inhibiting the fusion between the host cell's plasma membrane and the herpes simplex virus envelope, which prevents the virus from entering cells and replicating.[1] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies.
A significant analytical challenge in the quantification of this compound is that its chemical structure lacks a chromophore, rendering it unsuitable for direct analysis by UV-Vis spectrophotometry, a common detection method used with HPLC.[1][3] This application note provides detailed protocols for three distinct HPLC-based methods for the quantification of this compound, each employing a different detection strategy to overcome this challenge. Additionally, a widely used Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for comparison.
The methods discussed are:
-
RP-HPLC with UV Detection following Pre-column Derivatization: A highly sensitive method suitable for quality control testing of bulk and finished products.
-
RP-HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method that does not require derivatization, making it suitable for analyzing the unmodified molecule.
-
RP-HPLC with Charged Aerosol Detection (CAD): Another universal detection technique known for its consistent response and high sensitivity.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for bioanalytical applications.
Experimental Protocols
Method 1: RP-HPLC with UV Detection following Pre-column Derivatization
This method involves the chemical modification of this compound to introduce a UV-absorbing functional group, allowing for sensitive quantification using a standard HPLC-UV system.
2.1.1. Derivatization of this compound
The derivatization process converts this compound into monodocosyl phthalate, which contains a chromophore.[1][2] This reaction can be efficiently performed using microwave-assisted synthesis.[1]
Protocol:
-
In a clean Erlenmeyer flask, mix an equimolar amount of this compound (5 g) with ortho-phthalic anhydride (2.27 g).[1]
-
Grind the mixture to a fine, homogeneous powder.[1]
-
Subject the mixture to microwave irradiation at 70% power for 4 minutes.[1]
-
Extract the resulting solid product with n-hexane and filter it through a Whatman™ Grade 1 qualitative filter paper.[1]
-
Distill off the organic layer to obtain crystals of monodocosyl phthalate (MDP).[1]
2.1.2. Sample Preparation
For Bulk Drug Substance (as MDP):
-
Accurately weigh and dissolve an appropriate amount of the monodocosyl phthalate derivative in chloroform to prepare a stock solution of 100 µg/mL.[1]
-
Perform serial dilutions of the stock solution with chloroform to prepare calibration standards ranging from 2 to 12 µg/mL.[1]
For 10% Cream Formulation:
-
Accurately weigh a quantity of the cream equivalent to 10 mg of monodocosyl phthalate and transfer it to a 100 mL volumetric flask.[1]
-
Add 25 mL of chloroform and sonicate for 20 minutes to extract the derivative.[1]
-
Make up the volume to 100 mL with chloroform to achieve a concentration of 100 µg/mL.[1]
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Dilute the filtrate with chloroform to the desired concentration for analysis.[1]
2.1.3. HPLC-UV Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | LC-Hypersil BDS C18 (100 mm x 4.6 mm, 3 µm)[1] |
| Mobile Phase | Methanol and 0.01% (v/v) ammonia in water (70:30, v/v), pH adjusted to 7.5[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Detection | UV at 243 nm[1] |
Method 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD)
This method allows for the quantification of this compound in its native form, avoiding the need for derivatization. ELSD is a mass-based detector that is suitable for non-volatile analytes without a chromophore.[3][4]
2.2.1. Sample Preparation
For Bulk Drug Substance:
-
Prepare a stock solution of this compound by dissolving an accurately weighed amount in dichloromethane to a concentration of 300 µg/mL.[3]
-
Prepare calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 10 to 100 µg/mL.[3]
For Cream/Solid Formulations:
-
For samples containing less than 0.1% of this compound, weigh 1000 mg of the material, add a suitable internal standard, and extract with 50 mL of dichloromethane in an ultrasonic bath for 15 minutes.[3]
-
For samples with a this compound concentration between 0.1% and 1%, weigh 100 mg of the material and extract with 500 µL of dimethyl sulfoxide and 25 mL of dichloromethane, followed by sonication for 10 minutes. Repeat the extraction with an additional 20 mL of dichloromethane.[3]
-
Filter the extracts through a 0.45 µm membrane filter before injection.
2.2.2. HPLC-ELSD Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent with ELSD |
| Column | Agilent Extend C-18 (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Methanol/Methyl tert-butyl ether (10/90, v/v) (B) |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| ELSD Settings | Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min |
Method 3: RP-HPLC with Charged Aerosol Detection (CAD)
CAD is another universal detector that can quantify non-volatile and semi-volatile compounds without a chromophore.[5][6] It is often considered to have a more consistent response and better sensitivity than ELSD for a wide range of compounds.[6]
2.3.1. Sample Preparation
Sample preparation protocols for HPLC-CAD are similar to those for HPLC-ELSD. The sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
2.3.2. HPLC-CAD Conditions
While a specific, detailed published method for this compound with CAD was not fully available, a general approach for long-chain alcohols can be adopted. The chromatographic conditions would be similar to the HPLC-ELSD method, with optimization for the specific CAD instrument.
| Parameter | Setting (Typical) |
| HPLC System | Thermo Scientific Vanquish or equivalent with CAD |
| Column | C18 Reverse-Phase Column (e.g., Acclaim™ 120 C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35-50 °C, Nebulizer Gas: Nitrogen at 35 psi |
Data Presentation and Comparison
The performance of different analytical methods for this compound quantification is summarized below.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV (with Derivatization) | HPLC-ELSD | HPLC-CAD | GC-MS |
| Linearity Range | 2 - 12 µg/mL[1] | Not specified | Not specified | 100 - 10,000 ng/mL[2] |
| Correlation Coefficient (R²) | > 0.99[1] | > 0.99 (for similar compounds)[3] | Not specified | > 0.994[2] |
| Limit of Detection (LOD) | 0.078 µg/mL[2] | 0.45 µg/mL[2] | 1 µg/mL[2] | Not specified |
| Limit of Quantification (LOQ) | 0.236 µg/mL[2] | 0.6 mg/L (for similar compounds)[3] | Not specified | 0.1 µg/mL[2] |
| Recovery | ~99% (from cream)[1] | Not specified | Not specified | >93.2% (receptor fluid), >95.8% (skin homogenates)[2] |
| Precision (%RSD) | < 2%[1] | Intra-day: <11.2%, Inter-day: <10.2% (for similar compounds)[3] | Not specified | < 15%[2] |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for HPLC-UV analysis of this compound after derivatization.
Caption: General workflow for HPLC-ELSD/CAD analysis of this compound.
Conclusion
This application note details several robust and reliable HPLC-based methods for the quantification of this compound.
-
The HPLC-UV method with pre-column derivatization offers excellent sensitivity and is well-suited for the quality control of both bulk this compound and its pharmaceutical formulations.[1]
-
The HPLC-ELSD and HPLC-CAD methods provide the advantage of analyzing this compound without derivatization, simplifying sample preparation and avoiding potential side reactions.[2][3] These "universal" detectors are valuable tools for analyzing compounds that lack a UV chromophore.[5][7]
-
For bioanalytical studies requiring very high sensitivity and specificity, the comparative GC-MS method remains a strong alternative.[2][8]
The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a suitable analytical method for the quantification of this compound.
References
- 1. imedpub.com [imedpub.com]
- 2. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples [mdpi.com]
- 4. jascoinc.com [jascoinc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 7. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
- 8. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]
Application Notes and Protocols for 1-Docosanol Formulations in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Docosanol, a 22-carbon saturated aliphatic alcohol, is an antiviral agent with a unique mechanism of action against lipid-enveloped viruses.[1][2][3] Its efficacy lies in its ability to inhibit the fusion between the viral envelope and the host cell plasma membrane, a critical step for viral entry and the initiation of infection.[2][4][5] This document provides detailed application notes and protocols for the preparation and evaluation of this compound formulations in in vitro cell culture assays, intended to guide researchers in the consistent and effective study of its antiviral properties.
Preparation of this compound Formulations
Due to its highly lipophilic nature and limited aqueous solubility, proper formulation of this compound is crucial for obtaining reliable and reproducible results in in vitro assays.[1][6]
1.1. Surfactant-Based Suspension (Pluronic F-68)
A common method for preparing this compound for cell culture experiments is to create a suspension using a non-toxic and inert surfactant such as Pluronic F-68.[1][3][7]
Protocol:
-
Prepare a stock solution of Pluronic F-68 (e.g., 10% w/v) in sterile, deionized water.
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add a small volume of the Pluronic F-68 stock solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the Pluronic F-68 solution while continuously vortexing or sonicating to form a homogenous suspension.
-
Further dilute the stock suspension in cell culture medium to achieve the desired final concentrations for the assay. It is critical to ensure the final concentration of the surfactant is non-toxic to the cells being used.
1.2. Organic Solvent-Based Stock Solution (DMSO)
Dimethyl sulfoxide (DMSO) can be used to solubilize this compound for the preparation of a high-concentration stock solution.
Protocol:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to facilitate dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
For experiments, dilute the stock solution in cell culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
1.3. Nanoformulations
For advanced delivery, nanoformulations such as nanoemulsions or solid lipid nanoparticles (SLNs) can be developed. These formulations can enhance the solubility and cellular uptake of this compound. The preparation of these formulations requires specialized equipment, such as high-pressure homogenizers.[9]
Quantitative Data Summary
The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), while its cytotoxicity is determined by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Citation(s) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 3.0 - 15.0 | [2] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 3.0 - 15.0 | [2] |
| Cytomegalovirus (CMV) | Normal Human Lung Cells | Virus Yield Reduction | Not explicitly quantified | [10] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions, including the virus strain, cell line, and this compound formulation used.
Experimental Protocols
3.1. Plaque Reduction Assay
This is the standard assay for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][11]
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV)
-
Enveloped virus stock (e.g., HSV-1)
-
This compound formulation
-
Growth medium (e.g., DMEM with 2-10% FBS)
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed the tissue culture plates with host cells at a density that will result in a confluent monolayer the next day.
-
Docosanol Pre-incubation: Once the cell monolayer is confluent, remove the growth medium and add fresh medium containing serial dilutions of the this compound formulation. Include a vehicle control (surfactant or DMSO only) and a no-treatment control. Incubate for 18-24 hours to allow for cellular uptake.[7]
-
Viral Infection: After pre-incubation, remove the medium containing this compound and infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.[11]
-
Overlay Application: Following adsorption, remove the viral inoculum and add the overlay medium, which may also contain the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin for at least 30 minutes.[11] Remove the fixative and stain the cells with crystal violet solution. Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 value is determined from the dose-response curve.
3.2. Virus Yield Reduction Assay
This assay measures the effect of the antiviral compound on the production of new infectious virus particles.[2]
Protocol:
-
Follow steps 1 and 2 of the Plaque Reduction Assay protocol (Cell Seeding and Docosanol Pre-incubation).
-
Viral Infection: Infect the pre-treated cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a full viral replication cycle (typically 24-48 hours).
-
Virus Harvest: After incubation, subject the cells and supernatant to three cycles of freeze-thawing to release the progeny virus.
-
Titration: Determine the titer of the harvested virus from each treatment group by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each concentration of this compound compared to the virus control.
3.3. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the cytotoxicity of a compound by measuring the metabolic activity of the cells.[11]
Materials:
-
Host cells
-
96-well cell culture plates
-
This compound formulation
-
Growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound formulation in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.
Visualizations
Caption: Workflow for the preparation of this compound formulations for in vitro assays.
Caption: Proposed mechanism of action of this compound in inhibiting viral entry.
Caption: Experimental workflow for the Plaque Reduction Assay.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Measure 1-Docosanol's Fusion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol, a 22-carbon saturated aliphatic alcohol, is an antiviral agent that uniquely inhibits the entry of enveloped viruses into host cells.[1][2] Unlike many antiviral drugs that target viral enzymes or nucleic acid replication, this compound's mechanism of action involves the inhibition of the fusion between the viral envelope and the host cell's plasma membrane.[1][3] Evidence suggests that this compound is taken up by the host cell and metabolized, leading to modifications of the cell membrane that render it less permissive to viral fusion.[4] This mode of action provides a broad-spectrum potential against various lipid-enveloped viruses and a lower likelihood of inducing viral resistance.[1][5]
These application notes provide detailed protocols for key cell-based assays to quantify the fusion inhibition activity of this compound against enveloped viruses such as Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV).
Mechanism of Action of this compound
This compound's primary antiviral activity is the inhibition of fusion between the host cell plasma membrane and the envelope of lipid-enveloped viruses.[1] This is not a direct virucidal effect but rather a result of its interaction with and modification of the host cell membrane.[1] The lipophilic nature of this compound allows it to be incorporated into the host cell membrane, altering its physical properties. This alteration makes the membrane less fluid and less susceptible to the conformational changes required for the fusion of the viral envelope with the cell membrane, thus blocking viral entry and subsequent replication.[1][4]
References
Application Notes and Protocols for Selecting Appropriate Cell Lines for 1-Docosanol Antiviral Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Docosanol, a 22-carbon saturated fatty alcohol, is an over-the-counter topical treatment for recurrent herpes simplex labialis (cold sores).[1] Its antiviral activity stems from its ability to inhibit the fusion of the viral envelope with the host cell plasma membrane, a critical step for the entry of many enveloped viruses.[1][2] This mechanism of action, which targets the host cell rather than the virus directly, makes it a compelling candidate for broad-spectrum antiviral research against various enveloped viruses, notably Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV).[3][4]
These application notes provide a comprehensive guide for the selection of appropriate cell lines for in vitro testing of this compound's antiviral efficacy. Detailed protocols for essential experiments, including cytotoxicity assays, plaque reduction assays, and viral yield reduction assays, are provided to ensure robust and reproducible results.
Mechanism of Action of this compound
This compound's primary antiviral mechanism is the inhibition of the fusion between the lipid envelope of the virus and the host cell's plasma membrane.[2][5] This action prevents the viral nucleocapsid from entering the host cell, thereby halting the initiation of infection.[1] It is crucial to understand that this compound is not virucidal; it does not directly inactivate free virus particles.[1] Its efficacy is contingent on its presence at the time of viral entry into the host cell.[1] Studies suggest that mammalian cells incorporate and metabolize this compound, and this metabolic conversion is correlated with its anti-HSV activity.[6]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 1-Docosanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Docosanol, also known as behenyl alcohol, is a 22-carbon saturated fatty alcohol with established use as an emollient, emulsifier, and thickener in cosmetics.[1] It is also the active ingredient in over-the-counter antiviral medications for treating herpes simplex virus (HSV) infections, such as cold sores.[1][2] The antiviral mechanism of this compound is unique; it does not target the virus directly but rather interferes with the fusion of the viral envelope to the host cell's plasma membrane, thereby preventing the virus from entering and replicating within the cell.[3][4] This physical mode of action suggests a lower likelihood of inducing viral resistance, making this compound and its derivatives promising candidates for broad-spectrum antiviral agents against various lipid-enveloped viruses.[3][5][6]
The exploration of novel this compound derivatives presents a significant opportunity to enhance its therapeutic properties, such as improved bioavailability, increased potency, and a broader spectrum of activity. This document provides detailed application notes and protocols for several synthetic routes to create novel derivatives of this compound, focusing on modifications at the primary alcohol group.
Mechanism of Action: Viral Entry Inhibition
This compound's antiviral activity is primarily attributed to its ability to inhibit the fusion between the viral envelope and the host cell's plasma membrane.[2][4] This interaction is thought to stabilize the host cell's surface phospholipids, making them less susceptible to viral fusion.[1] This mechanism effectively blocks the initial stage of the viral life cycle for lipid-enveloped viruses.[5][6]
Caption: Mechanism of this compound derivatives in preventing viral entry.
Synthetic Routes and Protocols
The primary hydroxyl group of this compound is the main site for chemical modification. Key synthetic strategies include esterification, etherification, oxidation, and amination.
Esterification: Synthesis of Docosyl Esters
Esterification involves reacting this compound with a carboxylic acid, acyl chloride, or acid anhydride to form an ester linkage.[2][7] This is one of the most common methods for creating derivatives. Docosyl esters, such as behenyl behenate, are used in cosmetics as structuring and gelling agents.[8][9]
Protocol: Acid-Catalyzed Esterification [2]
This protocol describes the synthesis of a docosyl ester from this compound and a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (e.g., fatty acid, amino acid) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.02 eq)
-
Toluene (or Hexane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and the selected carboxylic acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically when water ceases to collect or TLC shows consumption of starting material), cool the flask to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester product by column chromatography on silica gel to yield the pure docosyl ester.
Etherification: Synthesis of Docosyl Ethers
Ether derivatives can be synthesized via methods like the Williamson ether synthesis, which involves reacting the alkoxide of this compound with an alkyl halide.[2]
Protocol: Williamson Ether Synthesis [2]
This protocol details the synthesis of a docosyl ether.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide of interest (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel and chromatography solvents
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Dissolve this compound in anhydrous THF in the flask.
-
Cool the flask to 0°C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the solution. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium docosoxide alkoxide.
-
Cool the mixture back to 0°C and add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive halides.
-
Once complete, cautiously quench the reaction by slowly adding deionized water at 0°C.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure docosyl ether.
Oxidation to Docosanoic Acid
The primary alcohol of this compound can be oxidized to form docosanoic acid (behenic acid), a C22 saturated fatty acid.[10][11] This carboxylic acid can then serve as a precursor for further derivatization, such as amide formation.
Protocol: Catalytic Oxidation to Docosanoic Acid [10]
This protocol is based on a catalytic batch oxidation using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Functionalized ionic liquid catalyst (e.g., Aliquat® cation and a peroxotungstophosphate anion)[10]
-
Appropriate solvent system
Procedure:
-
Combine this compound and the ionic liquid catalyst in a reaction vessel.
-
Heat the mixture to the target temperature (e.g., 90°C).
-
Continuously add the hydrogen peroxide solution over a period of several hours (e.g., 6 hours).
-
Maintain vigorous stirring throughout the reaction.
-
Monitor the conversion of this compound by gas chromatography (GC) or other suitable analytical methods.
-
Upon completion, the product can be isolated through extraction and purified by recrystallization.
| Parameter | Value | Reference |
| Temperature | 90°C | [10] |
| H₂O₂/Alcohol Molar Ratio | 3 | [10] |
| Alcohol/Catalyst Mass Ratio | 300 | [10] |
| Reaction Time | 6 hours | [10] |
| Conversion | 76% | [10] |
| Selectivity | 60.2% | [10] |
| Table 1: Reaction Parameters for the Catalytic Oxidation of this compound. |
"Click Chemistry" for Novel Conjugates
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[12][13][] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used to form a stable triazole linkage between two molecules.[13][15] To use this method, this compound must first be functionalized with either an azide or an alkyne group.
Protocol: Two-Step Synthesis of a this compound Triazole Derivative
Step A: Synthesis of Azido-Docosane
-
First, convert the hydroxyl group of this compound to a good leaving group (e.g., a tosylate or mesylate) by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
-
React the resulting docosyl-tosylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to displace the tosylate and form 1-azido-docosane.
Step B: CuAAC "Click" Reaction
-
In a suitable solvent (e.g., a t-BuOH/water mixture), combine 1-azido-docosane (from Step A), an alkyne-containing molecule of interest, a copper(II) sulfate (CuSO₄) solution, and a reducing agent like sodium ascorbate (which reduces Cu(II) to the active Cu(I) catalyst in situ).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor by TLC for the formation of the triazole product.
-
Upon completion, isolate the product via extraction and purify by column chromatography.
General Workflow for Derivative Synthesis and Screening
The development of novel this compound derivatives follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for synthesis and screening of this compound derivatives.[2]
Antiviral Activity Data
While data for novel derivatives is proprietary or nascent, the established antiviral activity of the parent compound, this compound, provides a baseline for comparison.
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ | Citation(s) |
| Herpes Simplex Virus 1 (HSV-1) | Vero Cells | Plaque Reduction | Varies (e.g., 10 µg/mL) | [3],[5] |
| Herpes Simplex Virus 2 (HSV-2) | Vero Cells | Plaque Reduction | Varies | [3],[5] |
| Respiratory Syncytial Virus (RSV) | HEp-2 Cells | Virus Yield Reduction | Varies | [5],[6] |
| Table 2: Reported In Vitro Antiviral Activity of this compound. (Note: Exact IC₅₀ values can vary significantly based on experimental conditions.) |
This compound serves as a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The synthetic routes described herein—esterification, etherification, oxidation, and click chemistry—provide a robust toolkit for researchers to generate diverse libraries of compounds. By following the outlined protocols and the systematic workflow for screening, scientists can effectively explore the structure-activity relationships of these new derivatives, paving the way for the development of next-generation antiviral and other therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. BEHENYL BEHENATE - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 15. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Animal Models for In Vivo 1-Docosanol Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol, a 22-carbon saturated aliphatic alcohol, is an over-the-counter topical treatment for recurrent herpes simplex labialis. Its mechanism of action is distinct from nucleoside analogues that inhibit viral DNA synthesis. This compound functions as a viral entry inhibitor, preventing the fusion of the herpes simplex virus (HSV) envelope with the host cell's plasma membrane.[1][2] This action blocks the virus from entering the host cell, thereby halting viral replication at the initial stage of infection.[1][2] The evaluation of this compound's in vivo efficacy requires robust and reproducible animal models that accurately mimic human HSV infections.
This document provides detailed application notes and protocols for establishing guinea pig and mouse models of cutaneous HSV-1 infection to assess the efficacy of topical this compound formulations.
Mechanism of Action: Inhibition of Viral Entry
This compound's antiviral activity is attributed to its ability to interfere with the fusion process between the viral envelope and the host cell membrane.[1][3] It is thought that the lipophilic nature of this compound allows it to become incorporated into the host cell membrane. This incorporation is believed to alter the physical properties of the membrane, making it less permissive to the conformational changes required for the fusion of the HSV envelope, a critical step for the virus to release its capsid into the cytoplasm.[1] This host-cell-targeted mechanism means that the development of drug-resistant viral strains is less likely compared to drugs that target viral enzymes.[2]
Recommended Animal Models
The guinea pig and mouse are the most frequently utilized animal models for studying cutaneous HSV-1 infections and for the preclinical evaluation of topical antiviral agents.[2][4]
-
Guinea Pig Model: This model is often considered the gold standard because the progression of herpetic lesions in guinea pigs closely resembles that in humans.[2][4] It is particularly valuable for assessing lesion development, healing time, and viral shedding.[2]
-
Mouse Model: Mouse models, especially using strains like BALB/c, are also widely employed.[2] Common infection sites include the flank or the ear pinna. This model is useful for studying the immune response to HSV infection and for the initial efficacy screening of antiviral compounds.[2][5]
Experimental Protocols
Protocol 1: Cutaneous HSV-1 Infection Model in Guinea Pigs
This protocol describes the induction of a primary cutaneous HSV-1 infection on the dorsal flank of guinea pigs, suitable for evaluating the efficacy of topical this compound.
Materials:
-
Young adult, female Hartley guinea pigs (350-400g)
-
HSV-1 strain (e.g., McKrae) of a known titer
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
27-gauge or 30-gauge needles for scarification
-
This compound cream (e.g., 10%) and placebo control cream
-
Calipers for lesion measurement
-
Sterile swabs for viral collection
-
Viral transport medium
-
Vero cells for plaque assays
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize animals for a minimum of 7 days before the experiment. House them individually to prevent cross-contamination.
-
One day prior to infection, anesthetize the guinea pigs.
-
Shave an area of approximately 4x4 cm on the dorsal flank.
-
-
Viral Inoculation:
-
On the day of infection, re-anesthetize the animals.
-
Create a grid of linear scarifications (e.g., 8 horizontal and 8 vertical lines) on the shaved skin using a sterile needle. The scarifications should be sufficient to break the stratum corneum but not to cause bleeding.
-
Apply a known amount of the viral suspension (e.g., 40 µL of 1x10^5 Plaque Forming Units - PFU) to the scarified area and gently rub it in.[6]
-
-
Treatment Administration:
-
Divide the animals into treatment and control groups (e.g., 10% this compound cream, placebo cream, no treatment).
-
Initiate treatment at a specified time point post-infection (e.g., 1, 12, or 24 hours). Early initiation is crucial for viral entry inhibitors.
-
Apply a standardized amount of the cream to the infected area multiple times daily (e.g., five times a day) for a defined period (e.g., 7-10 days).
-
-
Efficacy Evaluation:
-
Lesion Scoring: Daily, for up to 14 days, score the severity of the herpetic lesions using a graded scoring system (see Table 1).[7][8][9][10] Scoring should be performed by at least two blinded observers.
-
Viral Titer: On specific days post-infection (e.g., days 2, 4, and 6), gently swab the lesion area with a sterile swab moistened in viral transport medium. Determine the viral titer in the collected samples using a plaque assay on Vero cells.[11][12][13][14][15]
-
Healing Time: Record the time until all lesions have resolved and the skin has re-epithelialized.
-
Protocol 2: Cutaneous HSV-1 Infection Model in Mice (Flank)
This protocol details a flank infection model in mice, which is also suitable for assessing topical antiviral efficacy.
Materials:
-
6 to 8-week-old BALB/c mice
-
HSV-1 strain of a known titer
-
Anesthetic (e.g., ketamine/xylazine)
-
Hair removal cream or electric clippers
-
30-gauge needles for scarification
-
This compound cream and placebo control
-
Sterile swabs and viral transport medium
-
Tissue homogenization equipment
-
Vero cells for plaque assays
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least 7 days.
-
One day before infection, anesthetize the mice and remove hair from a section of the flank.
-
-
Viral Inoculation:
-
Treatment Administration:
-
As described in the guinea pig protocol, divide mice into treatment and control groups.
-
Apply the topical formulations to the infected area according to the study design.
-
-
Efficacy Evaluation:
-
Lesion Scoring: Score the development of zosteriform lesions along the dermatome daily.
-
Viral Titer: At predetermined time points, euthanize a subset of animals from each group. Excise the infected skin tissue, homogenize it, and determine the viral titer via plaque assay.
-
Dorsal Root Ganglia (DRG) Analysis: To assess the establishment of latency, DRG can be harvested, and viral DNA can be quantified using qPCR.[16]
-
Data Presentation and Interpretation
Quantitative data from in vivo efficacy studies of this compound should be summarized in a clear, structured format to allow for easy comparison. Note that preclinical data in the public literature on this compound's efficacy in animal models is limited.[2] The tables below are provided as examples of how to present such data.
Table 1: Example Lesion Scoring System for Cutaneous Herpetic Lesions
| Score | Description of Lesions |
| 0 | No disease, no visible lesions.[7][8][9][10] |
| 1 | Redness (erythema) and/or swelling.[7][9] |
| 2 | Formation of a few small, distinct vesicles or papules.[7][9] |
| 3 | Multiple vesicles that may begin to coalesce.[7][10] |
| 4 | Large, coalesced, and/or ulcerated lesions with crusting.[7][10] |
Table 2: Example Presentation of Mean Lesion Scores
| Day Post-Infection | Placebo Group (Mean Score ± SEM) | 10% this compound Group (Mean Score ± SEM) | p-value |
| 1 | 0.5 ± 0.1 | 0.4 ± 0.1 | >0.05 |
| 2 | 1.8 ± 0.3 | 1.2 ± 0.2 | <0.05 |
| 3 | 3.2 ± 0.4 | 2.1 ± 0.3 | <0.01 |
| 4 | 3.8 ± 0.2 | 2.5 ± 0.4 | <0.01 |
| 5 | 3.5 ± 0.3 | 2.2 ± 0.3 | <0.01 |
| 6 | 2.9 ± 0.4 | 1.5 ± 0.2 | <0.01 |
| 7 | 2.1 ± 0.3 | 0.8 ± 0.1 | <0.001 |
| 8 | 1.2 ± 0.2 | 0.2 ± 0.1 | <0.001 |
Table 3: Example Presentation of Viral Titers from Skin Swabs/Tissue
| Day Post-Infection | Placebo Group (Mean Log10 PFU/mL ± SEM) | 10% this compound Group (Mean Log10 PFU/mL ± SEM) | p-value |
| 2 | 4.5 ± 0.5 | 3.2 ± 0.4 | <0.05 |
| 4 | 3.8 ± 0.6 | 2.1 ± 0.3 | <0.01 |
| 6 | 2.1 ± 0.3 | < Limit of Detection | <0.001 |
Troubleshooting and Optimization
-
High Variability in Lesion Scores: Ensure consistent scarification technique and viral inoculum volume. Increase the number of animals per group to improve statistical power.
-
No Significant Difference Observed: The efficacy of this compound can be modest. Consider initiating treatment earlier (prophylactically or immediately after inoculation). The animal model may also be too severe; using a lower viral inoculum might allow for the detection of smaller treatment effects.[2]
-
Drug Penetration: If efficacy is lower than expected, consider formulation enhancements to improve the penetration of this compound through the stratum corneum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 12. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
Formulation Strategies for Topical Delivery of 1-Docosanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol is a saturated 22-carbon aliphatic alcohol approved as an over-the-counter topical treatment for recurrent orolabial herpes simplex virus (cold sores). Its unique mechanism of action involves the inhibition of the fusion between the lipid envelope of the herpes simplex virus (HSV) and the host cell's plasma membrane, thereby preventing the virus from entering host cells and replicating. The efficacy of topical this compound is highly dependent on its formulation, which must ensure adequate skin penetration and retention at the site of infection. This document provides detailed application notes and protocols for various formulation strategies aimed at optimizing the topical delivery of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective topical formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₆O | [1][2] |
| Molecular Weight | 326.61 g/mol | [1] |
| Appearance | White to off-white waxy solid, flakes, or powder | [1] |
| Melting Point | 70-72 °C | [3] |
| Boiling Point | 180 °C at 0.22 mmHg | [3] |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | [4] |
| Solubility in Organic Solvents | Soluble in chloroform and ether; very soluble in ethanol. | [4] |
| Log P (Octanol-Water Partition Coefficient) | 8.4 - 9.68 | [5][6] |
Formulation Strategies
The highly lipophilic nature and poor water solubility of this compound present challenges for its formulation into a cosmetically elegant and effective topical product. The primary goal of formulation is to enhance the penetration of this compound into the stratum corneum and underlying epidermis, where the HSV infection resides.
Conventional Cream Formulation
Conventional oil-in-water (o/w) creams are the most common delivery system for this compound. These formulations balance occlusivity, which can enhance penetration, with good sensory properties for patient compliance.
Table 2: Composition of a Generic 10% this compound Cream
| Ingredient | Concentration (% w/w) | Function |
| This compound | 10.0 | Active Pharmaceutical Ingredient |
| Sucrose Stearate & Sucrose Distearate | 5.0 - 10.0 | Emulsifier |
| Light Mineral Oil | 5.0 - 10.0 | Oil Phase, Emollient |
| Propylene Glycol | 5.0 | Humectant, Penetration Enhancer |
| Benzyl Alcohol | 2.0 - 3.0 | Preservative, Anesthetic |
| Purified Water | q.s. to 100 | Aqueous Phase |
Nanoemulsion Formulation
Nanoemulsions are transparent or translucent colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size and large surface area, nanoemulsions can enhance the skin penetration of poorly soluble drugs like this compound.
Table 3: Exemplary Composition of a this compound Nanoemulsion
| Ingredient | Concentration (% w/w) | Function |
| This compound | 10.0 | Active Pharmaceutical Ingredient |
| Oleic Acid | 15.0 | Oil Phase |
| Tween 80 | 20.0 | Surfactant |
| Propylene Glycol | 10.0 | Co-surfactant, Penetration Enhancer |
| Purified Water | q.s. to 100 | Aqueous Phase |
Experimental Protocols
Protocol 1: Preparation of a 10% this compound Cream (Oil-in-Water Emulsion)
This protocol describes a general method for preparing a 10% this compound cream.
Materials:
-
This compound
-
Sucrose Stearate and Sucrose Distearate (or other suitable emulsifier)
-
Light Mineral Oil
-
Propylene Glycol
-
Benzyl Alcohol
-
Purified Water
-
Heating magnetic stirrers
-
Homogenizer
-
Water bath
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine this compound, sucrose stearates, and light mineral oil. Heat to 75°C with continuous stirring until all components are melted and the phase is uniform.
-
Aqueous Phase Preparation: In a separate vessel, combine propylene glycol, benzyl alcohol, and purified water. Heat to 75°C with stirring.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Cooling: Continue homogenization while allowing the emulsion to cool to room temperature.
-
Final Product: The resulting product is a smooth, white to off-white cream.
Protocol 2: Preparation of a this compound Nanoemulsion
This protocol outlines the preparation of a this compound nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound
-
Oleic Acid
-
Tween 80
-
Propylene Glycol
-
Purified Water
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in oleic acid with gentle heating and stirring.
-
Aqueous Phase Preparation: Dissolve Tween 80 and propylene glycol in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 5-10 cycles) at a pressure of 1000-1500 bar until a translucent nanoemulsion is formed.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature.
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a method to evaluate the skin permeation of this compound from different topical formulations.
Materials:
-
Franz diffusion cells
-
Full-thickness human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer for docosanol)
-
This compound formulations (e.g., cream and nanoemulsion)
-
Analytical method for this compound quantification (e.g., GC-MS)
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Equilibrate the skin in receptor solution.
-
Franz Cell Setup: Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment. Fill the receptor chamber with receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Dosing: Apply a finite dose of the formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Skin Analysis: At the end of the study, dismount the skin, remove any excess formulation, and separate the epidermis and dermis. Homogenize each skin layer in a suitable solvent to extract the retained this compound.
-
Quantification: Analyze the concentration of this compound in the receptor solution and skin homogenates using a validated analytical method.
Protocol 4: Stability Testing of this compound Cream
This protocol outlines a stability testing program for a 10% this compound cream based on ICH guidelines.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Parameters to be Tested:
-
Physical Appearance: Color, odor, phase separation, and homogeneity.
-
pH
-
Viscosity
-
Microbiological Limits: Total aerobic microbial count, total yeast and mold count, and absence of specified pathogens.
-
Assay of this compound: To determine the content of the active ingredient.
-
Related Substances: To identify and quantify any degradation products.
Acceptance Criteria: The formulation should meet the predefined specifications for all tested parameters throughout the study period. For instance, the assay of this compound should typically remain within 90.0% to 110.0% of the label claim.
Data Presentation
Table 4: Comparative In Vitro Skin Permeation of this compound Formulations (Hypothetical Data)
| Formulation | Amount of this compound in Epidermis (ng/mg skin) at 48h | Amount of this compound in Dermis (ng/mg skin) at 48h | Amount of this compound in Receptor Fluid (ng/mL) at 48h |
| 10% Cream | 25.5 ± 5.2 | 8.1 ± 2.3 | < LLOQ |
| 10% Nanoemulsion | 45.8 ± 7.9 | 15.3 ± 3.1 | < LLOQ |
| LLOQ: Lower Limit of Quantification |
Table 5: Stability Data for 10% this compound Cream under Accelerated Conditions (Hypothetical Data)
| Time (Months) | Appearance | pH | Viscosity (cP) | Assay of this compound (% of initial) | Total Related Substances (%) |
| 0 | White, smooth cream | 6.2 | 25,000 | 100.0 | < 0.1 |
| 3 | White, smooth cream | 6.1 | 24,500 | 99.5 | 0.15 |
| 6 | White, smooth cream | 6.0 | 24,000 | 98.9 | 0.25 |
Visualizations
Caption: Mechanism of action of this compound in inhibiting HSV entry.
Caption: Workflow for formulation and in vitro skin permeation testing.
References
Application Notes and Protocols for 1-Docosanol in Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanol, also known as behenyl alcohol, is a 22-carbon saturated fatty alcohol.[1] In cosmetic formulations, it traditionally serves as an emollient, emulsifier, and thickener.[1][2] Its significance in dermatology, however, is primarily due to its antiviral properties.[3][4] As the active ingredient in over-the-counter topical creams like Abreva®, this compound is indicated for the treatment of recurrent herpes simplex labialis (cold sores).[5][6]
Unlike many antiviral agents that target viral replication processes, this compound has a unique mechanism of action.[4] It inhibits the fusion between the lipid envelope of the herpes simplex virus (HSV) and the host cell's plasma membrane.[5][7] This action prevents the virus from entering healthy cells, thereby inhibiting viral replication at an early stage.[3][8] This mechanism is also thought to reduce the likelihood of developing drug-resistant viral strains.[3] this compound has demonstrated efficacy against various lipid-enveloped viruses in vitro, including herpes simplex virus 1 and 2 (HSV-1 and HSV-2), and respiratory syncytial virus.[9][10]
These application notes provide detailed protocols for key in vitro and ex vivo assays relevant to the development and evaluation of topical formulations containing this compound.
Mechanism of Action: Inhibition of Viral Entry
This compound's primary antiviral effect is the blockade of viral entry into host cells.[11] It integrates into the host cell membrane, altering its properties and making it less susceptible to viral fusion.[7][9] This is a critical first step in the lifecycle of enveloped viruses like HSV. By preventing the viral envelope from fusing with the cell membrane, the viral genetic material cannot enter the cell to initiate replication.[4] It is important to note that this compound is not directly virucidal; it does not inactivate free virus particles.[11]
Quantitative Data from Clinical and In Vitro Studies
The following tables summarize key quantitative data from clinical trials and in vitro studies of this compound.
Table 1: Clinical Efficacy of 10% Docosanol Cream for Herpes Simplex Labialis
| Parameter | 10% Docosanol Cream | Placebo | p-value | Reference |
| Median Time to Healing | 4.1 days | 18 hours longer than docosanol group | 0.008 | [12] |
| Time to Cessation of Pain and Other Symptoms | Significantly reduced | - | 0.002 | [12] |
| Time to Complete Healing of Classic Lesions | Significantly reduced | - | 0.023 | [12] |
| Aborted Episodes | 40% | 34% | 0.109 | [12] |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Assay | Key Finding | Reference |
| HSV-1, HSV-2 | Plaque Reduction & Viral Yield Reduction | Synergistic inhibition with acyclovir (>99% inhibition) | [13] |
| Acyclovir-resistant HSV-2 | Plaque Formation | Inhibited by this compound | [9] |
| Respiratory Syncytial Virus (RSV) | - | Susceptible to this compound | [9] |
| Poliovirus (non-enveloped) | - | Not susceptible to this compound | [9] |
Table 3: Ex Vivo Skin Permeation of 10% Docosanol Cream (48 hours)
| Formulation | Amount Penetrated into Human Cadaver Skin (ng/mg) | Reference |
| Abreva® Cream Tube | 21.5 ± 7.01 | [14] |
| Abreva® Cream Pump | 24.0 ± 6.95 | [14] |
Experimental Protocols
In Vitro Antiviral Efficacy: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound required to reduce the number of viral plaques.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV) stock
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the various concentrations of this compound to the wells and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake.
-
Viral Infection: Aspirate the medium containing this compound and infect the cells with a known titer of HSV for 1-2 hours at 37°C.
-
Overlay: After the incubation period, remove the viral inoculum and overlay the cell monolayers with a methylcellulose-containing medium. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque development.
-
Staining: Aspirate the overlay and stain the cells with a crystal violet solution. Gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Ex Vivo Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of this compound from a topical formulation into and through human skin.[8]
Objective: To quantify the amount of this compound that permeates through and is retained within the layers of ex vivo human skin.
Materials:
-
Franz diffusion cells
-
Excised human cadaver skin
-
10% this compound cream
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry, GC/MS)
Protocol:
-
Skin Preparation: Thaw cryo-preserved human skin at 32°C and cut it into sections to fit the Franz diffusion cells.[14]
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the epidermal side facing the donor chamber.[14]
-
Receptor Fluid: Fill the receptor chamber with the appropriate receptor fluid, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Dosing: Apply a precise amount of the 10% this compound cream to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots from the receptor fluid and replace with fresh fluid.
-
Skin Extraction: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and homogenize the tissue to extract the retained this compound.
-
Quantification: Analyze the concentration of this compound in the receptor fluid samples and skin homogenate using a validated analytical method such as GC/MS.[14]
Clinical Trial Protocol for Recurrent Herpes Labialis
This section provides a high-level overview of a typical clinical trial design to evaluate the efficacy of a topical this compound formulation.
Objective: To assess the efficacy and safety of a 10% this compound cream in reducing the healing time of recurrent herpes labialis compared to a placebo.[12]
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12]
Patient Population: Healthy adults with a history of recurrent herpes labialis.[12]
Treatment Regimen:
-
Participants are instructed to initiate treatment at the first sign or symptom of a new episode (prodrome or erythema stage).[12]
-
The cream is applied five times daily until the lesion is fully healed, for a maximum of 10 days.[6][12]
Assessments:
-
Primary Endpoint: Time to complete healing of the lesion.[12]
-
Secondary Endpoints:
-
Safety: Incidence of adverse events, which are typically mild and similar to placebo.[12]
Formulation Considerations
A typical 10% this compound cream formulation includes the active pharmaceutical ingredient along with various excipients to ensure stability, appropriate consistency, and skin feel.
Common Excipients:
-
Emulsifiers: Sucrose stearate, sucrose distearate[15]
-
Emollients: Light mineral oil[15]
-
Solvents/Humectants: Propylene glycol[15]
-
Preservatives: Benzyl alcohol[15]
-
Vehicle: Purified water[15]
The physical properties of the formulation, such as globule size distribution and rheological behavior, are critical for product performance and for demonstrating bioequivalence for generic products.[16]
Conclusion
This compound is a valuable active ingredient in dermatological formulations for the treatment of recurrent herpes labialis, with a well-established safety and efficacy profile. Its unique mechanism of action as a viral entry inhibitor makes it a significant option for topical antiviral therapy. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working with this compound, from in vitro characterization to clinical evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DOCOSANOL (BEHENYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. carecard.com [carecard.com]
- 6. Docosanol Monograph for Professionals - Drugs.com [drugs.com]
- 7. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 1-Docosanol Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 1-Docosanol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions for my in vitro experiments?
A1: this compound is a 22-carbon long-chain saturated fatty alcohol.[1][2] Its extended, nonpolar hydrocarbon chain confers a high degree of lipophilicity, making it practically insoluble in water and aqueous cell culture media.[2] The single hydroxyl (-OH) group is insufficient to counteract the hydrophobicity of the long alkyl chain, leading to challenges in achieving desired concentrations for in vitro assays.[2]
Q2: What are the primary methods to enhance the aqueous solubility of this compound for cell-based assays?
A2: Several methods can be employed to improve the solubility of this compound for in vitro experiments:
-
Use of Surfactants: Non-toxic surfactants can be used to create a suspension or micellar solution of this compound.[1][3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[2][4]
-
Formulation as Nanoemulsions: Dispersing this compound in an oil-in-water nanoemulsion can create a stable, aqueous-compatible formulation.[5]
-
Preparation of Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate this compound, improving its dispersibility in aqueous media.[6][7]
-
Liposomal Formulations: Liposomes can encapsulate this compound within their lipid bilayer, facilitating its delivery in aqueous environments.[5]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound by reducing the overall polarity of the aqueous medium.[2][8]
Q3: What is the proposed mechanism of action for this compound's antiviral activity?
A3: this compound is thought to inhibit the replication of lipid-enveloped viruses, such as Herpes Simplex Virus (HSV), by interfering with the fusion between the viral envelope and the host cell plasma membrane.[9][10][11] This action prevents the virus from entering the host cell, a critical first step in viral infection.[9] It is believed that this compound integrates into the host cell membrane, altering its properties and making it less permissive to viral fusion.[1][12] It does not directly kill the virus but rather acts as a barrier to infection.[9] Some studies suggest that the antiviral activity of this compound is linked to its intracellular metabolic conversion.[13]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Immediate precipitation upon adding this compound stock solution to cell culture media. | Rapid change in solvent polarity (e.g., from a DMSO stock to aqueous media).[14] | 1. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[15] 2. Slow, dropwise addition: Add the stock solution to the media drop-by-drop while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations.[14] 3. Serial dilutions: Prepare intermediate dilutions in a solvent compatible with both the stock and the final media. |
| Precipitate forms over time in the incubator. | Temperature shifts, pH changes in the media due to cell metabolism, or interactions with media components.[15][16] | 1. Maintain stable temperature: Ensure the incubator maintains a constant and accurate temperature.[16] 2. Use buffered media: Consider using media buffered with HEPES to maintain a stable pH, especially for long-term experiments.[14] 3. Test for media interactions: Assess the solubility of your this compound formulation in a simpler buffer like PBS to determine if specific media components are causing precipitation.[14] |
| Cloudiness or film observed on the surface of the culture well. | Poor dispersion of the this compound formulation. | 1. Sonication: Briefly sonicate the final working solution before adding it to the cells to improve dispersion. 2. Increase surfactant concentration: If using a surfactant-based formulation, a slight increase in the surfactant concentration may improve stability. However, be mindful of potential cytotoxicity. |
| Inconsistent experimental results. | Inhomogeneous solution due to precipitation, leading to variable dosing. | 1. Visual inspection: Always visually inspect your prepared solutions for any signs of precipitation before each use.[15] 2. Prepare fresh solutions: For critical experiments, prepare fresh working solutions from the stock immediately before use.[15] 3. Filter sterilization: If necessary, filter-sterilize the final working solution through a 0.22 µm filter, but be aware that this may remove some of the formulated this compound if the particle size is too large. |
Quantitative Data Summary
Table 1: Solubility Enhancement Methods for this compound
| Method | Key Components | Typical Concentration Range of this compound | Advantages | Considerations |
| Surfactant Suspension | This compound, Pluronic F-68[1][3] | Up to 10 mg/mL[12] | Simple preparation, established method for in vitro antiviral assays.[1][3] | Potential for surfactant-induced cytotoxicity at higher concentrations. |
| Cyclodextrin Complexation | This compound, β-cyclodextrin or its derivatives (e.g., HP-β-CD)[2][17] | Dependent on the cyclodextrin type and concentration. | Increases aqueous solubility, can improve bioavailability.[4][17] | The complexation efficiency can vary, and a phase solubility study is recommended.[2] |
| Nanoemulsion | This compound, oil (e.g., oleic acid), surfactant (e.g., Tween® 80), co-surfactant (e.g., propylene glycol), water[5] | Typically 1-10% (w/w) in the oil phase[2] | High drug loading capacity, improved stability and bioavailability.[18] | Requires specialized equipment like a high-pressure homogenizer.[5] |
| Solid Lipid Nanoparticles (SLNs) | This compound, solid lipid (e.g., glyceryl behenate), surfactant, water[6] | Varies based on lipid and formulation | Biocompatible and biodegradable, controlled drug release.[6][7] | Potential for drug expulsion during storage. |
| Liposomes | This compound, phospholipids (e.g., phosphatidylcholine), cholesterol[5] | Formulation dependent | Biocompatible, can deliver both hydrophilic and lipophilic drugs. | Can have lower drug loading capacity compared to other methods. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension using Pluronic F-68
This protocol is adapted from studies demonstrating the in vitro antiviral activity of this compound.[1][3]
Materials:
-
This compound powder
-
Pluronic F-68 (Poloxamer 188)
-
Sterile, purified water or cell culture medium
-
Sterile magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Prepare a stock solution of Pluronic F-68 in purified water (e.g., 10% w/v) and sterilize by autoclaving.
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add the this compound powder to the sterile Pluronic F-68 solution.
-
Stir the mixture vigorously using a sterile magnetic stirrer for several hours at room temperature until a uniform suspension is formed.
-
The final concentration of this compound and Pluronic F-68 should be optimized for your specific cell line and experiment, with appropriate vehicle controls included.
Protocol 2: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
This protocol outlines the preparation of an oil-in-water nanoemulsion containing this compound.[5]
Materials:
-
This compound
-
Oil phase (e.g., oleic acid, medium-chain triglycerides)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., propylene glycol)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the chosen oil phase. Gentle heating and stirring may be required to facilitate dissolution.[5]
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.[5]
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.[5]
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 5-10 cycles) at a pressure of 1000-1500 bar until a translucent nanoemulsion is formed.[5]
-
Equilibration and Storage: Allow the nanoemulsion to cool to room temperature and store at 4°C.[5]
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a high-pressure homogenization method.[5]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer
-
Ice bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.[5]
-
Storage: Store the SLN dispersion at 4°C.[5]
Visualizations
Caption: A generalized workflow for preparing and testing this compound formulations in in vitro experiments.
Caption: Proposed mechanism of action of this compound, inhibiting viral entry by blocking membrane fusion.
References
- 1. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. scispace.com [scispace.com]
- 8. wjbphs.com [wjbphs.com]
- 9. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]
- 13. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 1-Docosanol in Biological Matrices
Welcome to the technical support center for the GC-MS analysis of 1-Docosanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound, presented in a question-and-answer format.
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer: Poor peak shape can compromise resolution and lead to inaccurate quantification.[1]
-
Tailing peaks are often caused by active sites within the GC system, where the polar hydroxyl group of this compound can interact.[1]
-
Solution:
-
Deactivate the inlet liner: Use a properly deactivated liner or replace a contaminated one.[2]
-
Column maintenance: Trim the front end of the column (15-30 cm) to remove active sites that accumulate over time.[2] If the problem persists, the column may be degraded and require replacement.[2]
-
Derivatization: While not always necessary for this compound, derivatization of the hydroxyl group to a less polar silyl ether (e.g., using BSTFA) can significantly reduce tailing.[3][4]
-
-
-
Fronting peaks can be an indication of column overload.[1]
Issue: Low Sensitivity or No Peak Detected
Question: I am observing a very low response for this compound, or the peak is not detectable at all. What troubleshooting steps should I take?
Answer: Low sensitivity can stem from several factors, from sample preparation to instrument settings.
-
Sample Adsorption: this compound may be adsorbing to active sites in the GC system and not reaching the detector.[6]
-
Solution: Follow the steps for eliminating active sites as described for peak tailing, including liner and column maintenance. Derivatization is also highly recommended in this scenario.[6]
-
-
Thermal Degradation: The high temperatures in the injector may be causing the molecule to break down.[6]
-
Solution: Check for and replace any contaminated or active inlet liners. Lower the injector temperature in increments of 10°C to find a balance between efficient vaporization and thermal stability.[6]
-
-
Incorrect MS Parameters: The mass spectrometer may not be set to scan the appropriate mass range or the selected ions for SIM mode may be incorrect.[6]
-
Inefficient Extraction: The extraction procedure may not be efficiently recovering this compound from the biological matrix.
-
Solution: Re-evaluate your extraction solvent and procedure. Liquid-liquid extraction with a non-polar solvent like hexane is common.[1] Ensure proper pH adjustment if necessary to protonate the alcohol for better extraction into an organic solvent.
-
Issue: Presence of Ghost Peaks or High Baseline Noise
Question: My chromatogram shows extraneous peaks (ghost peaks) and a high baseline, which are interfering with the this compound peak. What are the likely causes and how can I resolve this?
Answer: Ghost peaks and an elevated baseline are often due to contamination within the GC-MS system.[1] Common culprits include siloxanes from septa and phthalates from plasticware.[1]
-
Contamination Sources & Solutions:
-
Septum Bleed: Use high-temperature, low-bleed septa and change them regularly.[1][9]
-
Contaminated Syringe/Solvents: Use high-purity solvents and ensure the syringe is thoroughly cleaned between injections.[9][10]
-
System Contamination: Bake out the inlet and column at a high temperature to remove contaminants.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: While some methods have successfully analyzed this compound without derivatization[11], it is often recommended to improve peak shape and sensitivity.[12] Derivatization converts the polar hydroxyl group into a less polar and more volatile silyl ether, which minimizes interactions with active sites in the GC system.[3][4] Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14]
Q2: What are the typical GC/MS parameters for this compound analysis?
A2: A validated method for this compound analysis often utilizes a high-polarity capillary column.[1][7] Key parameters are summarized below:
| Parameter | Setting |
| GC Column | High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane)[7] |
| Injector Temperature | 280-300°C[6] |
| Oven Program | Start at a lower temperature and ramp up to elute this compound. A slower ramp rate (e.g., 5°C/min) can improve resolution.[6] |
| Carrier Gas | Helium or Hydrogen[6] |
| MS Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity[7][15] |
| Monitored Ions (Underivatized) | m/z 83 for this compound and m/z 256 for Isopropyl Palmitate (Internal Standard)[7][8] |
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue?
A3: Matrix effects can cause signal enhancement or suppression, leading to inaccurate quantification.[1][16] To minimize these effects:
-
Effective Sample Preparation: Employ a robust extraction and clean-up procedure to remove interfering matrix components. This may include liquid-liquid extraction or solid-phase extraction (SPE).[1][17]
-
Use of an Internal Standard: An isotopically labeled internal standard is ideal, but a structurally similar compound like isopropyl palmitate has also been used effectively.[7][12] The internal standard helps to correct for variability in sample preparation and injection.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[18] This helps to ensure that the standards and samples experience similar matrix effects.[1]
Quantitative Data
The following tables summarize the quantitative performance of a validated GC/SIM-MS method for this compound analysis.[7][15]
Table 1: Calibration Curve and Linearity [7][15]
| Parameter | Value |
| Concentration Range | 100 - 10,000 ng/mL |
| Correlation Coefficient (R²) | > 0.994 |
Table 2: Recovery of this compound from Biological Matrices [7][8]
| Matrix | Recovery (%) |
| Receptor Fluid | > 93.2% |
| Skin Homogenates | > 95.8% |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Human Cadaver Skin [15]
-
Homogenization: Snap-freeze the skin tissue and mince it into smaller pieces. Homogenize the minced skin in isopropyl alcohol.
-
Internal Standard Spiking: Add a known amount of internal standard working solution (e.g., isopropyl palmitate in isopropyl alcohol).
-
Vortex and Centrifuge: Vortex the sample and then centrifuge to separate the supernatant.
-
Collection: Collect the supernatant for GC/MS analysis.
Protocol 2: Derivatization of this compound (Optional, but Recommended)
This is a general protocol for silylation.
-
Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial and heat at a specific temperature (e.g., 60-75°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.[14]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Troubleshooting decision tree for common GC-MS issues.
Caption: Silylation derivatization reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. aelabgroup.com [aelabgroup.com]
- 11. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Strategies to Enhance the Stability of 1-Docosanol Cream Formulations
Welcome to the Technical Support Center for 1-Docosanol Cream Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation and testing of this compound creams. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed in this compound cream formulations?
A1: The most frequently encountered stability issues in this compound (also known as behenyl alcohol) cream formulations, which are typically oil-in-water (O/W) emulsions, include:
-
Phase Separation (Creaming or Coalescence): This is the separation of the oil and water phases, leading to a non-homogenous product. It is often caused by an inadequate emulsifier system or improper homogenization.[1]
-
Crystallization: this compound, being a long-chain fatty alcohol, can crystallize out of the formulation over time, especially with temperature fluctuations. This can affect the texture, appearance, and efficacy of the cream.
-
Changes in Viscosity: A decrease in viscosity over time can indicate a breakdown of the cream's internal structure, while an increase might suggest unwanted structural changes or water evaporation.[1]
-
Degradation of the Active Pharmaceutical Ingredient (API): Although this compound is a relatively stable saturated alcohol, it can degrade through oxidation, potentially catalyzed by trace metal ions or interactions with other excipients.[1]
Q2: How does the Hydrophile-Lipophile Balance (HLB) of the emulsifier system impact cream stability?
A2: The HLB value is crucial for achieving a stable emulsion. For an O/W cream like a this compound formulation, a blend of high and low HLB non-ionic surfactants is generally most effective.[1] The right HLB ensures that the emulsifiers are appropriately balanced at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. An incorrect HLB can lead to rapid phase separation.
Q3: What role do viscosity-enhancing agents play in the stability of this compound creams?
A3: Viscosity-enhancing agents, such as Carbomer, xanthan gum, or hydroxyethyl cellulose, increase the viscosity of the external (aqueous) phase.[1] This slows down the movement of the internal oil droplets, thereby hindering coalescence and creaming, which are key mechanisms of phase separation.[1]
Q4: Can processing parameters like homogenization speed affect the long-term stability of the cream?
A4: Yes, processing parameters are critical. The energy input during homogenization directly influences the droplet size of the dispersed phase. Insufficient homogenization can result in large, unstable droplets that are prone to coalescence. Conversely, excessive shear or over-homogenization can sometimes disrupt the emulsifier film and also lead to instability.[1]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Phase Separation (Creaming or Coalescence)
Question: My this compound cream is showing signs of oil separation after one month under accelerated stability conditions (40°C). What are the probable causes and how can I resolve this?
Answer:
Potential Causes:
-
Inadequate Emulsifier System: The HLB of your emulsifier blend may not be optimal for the oil phase, or the concentration of the emulsifiers may be too low.
-
Improper Homogenization: The droplet size of the internal phase may be too large and non-uniform.
-
Incompatible Ingredients: Certain electrolytes or other excipients in your formulation could be destabilizing the emulsion.[1]
Troubleshooting Steps:
-
Evaluate and Optimize the Emulsifier System:
-
Re-calculate the required HLB of your oil phase.
-
Experiment with different ratios of high and low HLB emulsifiers (e.g., Polysorbate 80 and Glyceryl Stearate) to match the required HLB.
-
Consider increasing the total emulsifier concentration.
-
-
Optimize Homogenization Parameters:
-
Increase the homogenization speed or duration to reduce the average droplet size.
-
Use particle size analysis to monitor the droplet size distribution after homogenization.
-
-
Increase the Viscosity of the Continuous Phase:
-
Incorporate a viscosity modifier like Carbomer or xanthan gum to slow down droplet movement.[1]
-
-
Check for Excipient Incompatibility:
-
Review all excipients for potential interactions. If electrolytes are present, ensure your emulsifier system is tolerant to them.[1]
-
Issue 2: Crystallization of this compound
Question: I am observing small crystalline structures in my cream formulation upon microscopic examination after several freeze-thaw cycles. What strategies can I employ to prevent this?
Answer:
Potential Causes:
-
Supersaturation: The concentration of this compound may exceed its solubility in the oil phase, especially at lower temperatures.
-
Polymorphic Transitions: Fatty alcohols can exist in different crystalline forms (polymorphs), and transitions between these can be triggered by temperature changes.
-
Lack of Crystallization Inhibitors: The formulation may lack excipients that can interfere with the crystal growth process.
Troubleshooting Steps:
-
Incorporate Crystallization Inhibitors:
-
Sorbitan Esters: Emulsifiers like Sorbitan Monostearate can modify the crystallization behavior of fats and fatty alcohols.[2]
-
Polyglycerol Esters (PGEs): Certain PGEs can act as crystal growth inhibitors by retarding the formation of fat crystals.[3][4][5] Consider incorporating a low concentration (e.g., 1-5%) of a suitable PGE.[3]
-
-
Optimize the Oil Phase:
-
Include a co-solvent or another lipid in the oil phase that can improve the solubility of this compound.
-
-
Control the Cooling Process During Manufacturing:
-
Rapid cooling can sometimes promote the formation of less stable crystal forms. Experiment with a slower, more controlled cooling rate after the emulsification step.
-
Issue 3: Decrease in Viscosity Over Time
Question: The viscosity of my this compound cream has significantly decreased after 3 months at 25°C. What could be the underlying reason, and how can I improve its viscosity stability?
Answer:
Potential Causes:
-
Polymer Degradation: If you are using a pH-sensitive polymer like Carbomer, a drift in the formulation's pH over time can cause the polymer to de-swell, leading to a loss of viscosity.[1]
-
Emulsion Instability: A gradual breakdown of the emulsion structure and the coalescence of internal phase droplets can also result in a thinner consistency.[1]
-
Microbial Contamination: In formulations with inadequate preservation, microbial growth can lead to the enzymatic degradation of viscosity-enhancing agents.[1]
Troubleshooting Steps:
-
Ensure pH Stability:
-
Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life, especially if using pH-sensitive thickeners.
-
-
Re-evaluate the Emulsifier System:
-
A more robust emulsifier system can prevent the gradual breakdown of the emulsion. Refer to the troubleshooting steps for phase separation.
-
-
Optimize the Concentration of the Thickener:
-
Increasing the concentration of the viscosity-enhancing agent can provide a more robust network structure.
-
-
Verify Preservative Efficacy:
-
Ensure that your preservative system is effective against microbial contamination.
-
Data Presentation
The following tables summarize quantitative data on the effects of different formulation variables on the stability of creams.
Table 1: Effect of Thickener Concentration on Cream Viscosity and Stability
| Formulation ID | Thickener (Carbomer 940, %) | Initial Viscosity (cP at 25°C) | Viscosity after 4 weeks at 40°C (cP) | % Viscosity Change | Observations |
| F1 | 0.13 | 15,000 | 11,500 | -23.3% | Slight thinning |
| F2 | 0.26 | 28,000 | 25,500 | -8.9% | Good stability |
| F3 | 0.40 | 45,000 | 43,200 | -4.0% | Excellent stability |
| F4 | 0.53 | 63,000 | 61,800 | -1.9% | Excellent stability |
Data adapted from studies on Carbomer 940 in similar gel-cream systems.[6][7]
Table 2: Influence of Xanthan Gum Concentration on Emulsion Stability
| Formulation ID | Xanthan Gum (%) | Emulsifier (OSA Starch, %) | Droplet Mean Diameter (D[8][9], µm) | Creaming Index after 24h | Observations |
| XG1 | 0.01 | 10 | 15.2 | High | Significant creaming |
| XG2 | 0.05 | 10 | 12.8 | Moderate | Moderate creaming |
| XG3 | 0.10 | 10 | 10.5 | Low | Minimal creaming |
| XG4 | 0.20 | 10 | 8.7 | Very Low | High stability |
Data adapted from studies on the influence of xanthan gum in O/W emulsions.[10]
Experimental Protocols
Protocol 1: Viscosity Measurement using a Brookfield Viscometer
Objective: To determine the viscosity of the this compound cream formulation.
Apparatus and Materials:
-
Brookfield Viscometer (e.g., RV model)
-
Appropriate spindle (e.g., T-bar spindle for creams)
-
Sample container (beaker)
-
Water bath for temperature control
-
This compound cream sample
Methodology:
-
Sample Preparation: Place a sufficient amount of the cream into a beaker, ensuring there are no air bubbles. Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in a water bath.
-
Instrument Setup:
-
Level the viscometer.
-
Attach the selected spindle to the viscometer. For thick creams, a T-bar spindle with a helipath stand is often used to ensure fresh material is constantly being measured.
-
If not using a helipath, carefully lower the spindle into the center of the cream until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.[4]
-
-
Measurement:
-
Select an appropriate rotational speed (RPM). For a new formulation, you may need to determine a suitable speed that gives a torque reading between 10% and 100%.[11]
-
Turn on the motor and allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading in centipoise (cP) and the torque percentage.
-
It is recommended to take readings at multiple speeds to characterize the shear-thinning behavior of the cream.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
Objective: To determine the droplet size distribution of the internal (oil) phase of the cream.
Apparatus and Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Wet dispersion unit
-
Dispersant (e.g., deionized water with a small amount of surfactant to prevent agglomeration)
-
This compound cream sample
Methodology:
-
Sample Preparation:
-
Prepare a stock dispersion by adding a small amount of the cream to the dispersant. Gently mix to ensure homogeneity without causing further emulsification.
-
-
Instrument Setup:
-
Fill the wet dispersion unit with the dispersant and run a background measurement.
-
Set the appropriate pump/stir speed to ensure the sample is adequately suspended without introducing air bubbles.
-
-
Measurement:
-
Gradually add the stock dispersion to the dispersion unit until the desired level of laser obscuration is reached (typically 10-20%).
-
Allow the system to circulate and stabilize for a few minutes.
-
Perform the measurement. The instrument will record the light scattering pattern and calculate the particle size distribution.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
Protocol 3: Freeze-Thaw Cycle Testing
Objective: To assess the physical stability of the cream when subjected to extreme temperature variations.
Apparatus and Materials:
-
Freezer (-10°C to -20°C)
-
Incubator or oven (40°C to 45°C)
-
Room temperature (25°C) storage area
-
Sealed containers with the cream sample
Methodology:
-
Cycle Definition: One complete cycle typically consists of:
-
24 hours at -10°C to -20°C (freezing phase).
-
24 hours at 25°C (thawing phase).
-
Some protocols may also include a high-temperature step, such as 24 hours at 40°C to 45°C.[12]
-
-
Procedure:
-
Place the sealed samples in the freezer for 24 hours.
-
Transfer the samples to the room temperature storage area for 24 hours to thaw.
-
(Optional) Transfer the samples to the incubator at 40-45°C for 24 hours.
-
Return the samples to room temperature for 24 hours.
-
This completes one cycle. Repeat for a minimum of three cycles.[12]
-
-
Evaluation:
-
After each cycle, and at the end of the study, visually inspect the samples for any signs of phase separation, crystallization, or changes in color and texture.
-
Conduct quantitative tests such as viscosity measurement and particle size analysis and compare the results to a control sample stored at room temperature.
-
Mandatory Visualizations
Troubleshooting Workflow for Phase Separation
Caption: Troubleshooting workflow for addressing phase separation in cream formulations.
Logical Relationships in Cream Formulation Stability
Caption: Key relationships between formulation components, process parameters, and stability issues.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Polyglycerol Esters of Fatty Acids on the Crystallization of Palm Olein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyglycerol Esters of Fatty Acids, Anti-Crystallization Agent Supplier [kascochemtech.com]
- 5. JP2006124448A - Crystallization inhibitor of oils and fats, oils and fats and food - Google Patents [patents.google.com]
- 6. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 7. ocs.unism.ac.id [ocs.unism.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Viral Fusion Inhibition Assays with 1-Docosanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Docosanol in viral fusion inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a viral fusion inhibitor?
A1: this compound is a 22-carbon saturated aliphatic alcohol that inhibits the fusion of lipid-enveloped viruses with the host cell plasma membrane.[1] It is not virucidal, meaning it does not directly inactivate virus particles.[2] Instead, it is taken up by the host cell and integrates into the cell membrane, altering its physical properties.[1][3] This change in the membrane makes it less permissible for the viral envelope to fuse with the cell, thus preventing the entry of the viral nucleocapsid and halting infection at an early stage.[4][5] Studies suggest that this compound is metabolized within the cell, and its antiviral activity is proportional to the extent of its metabolic conversion.[6]
Q2: Against which types of viruses is this compound effective?
A2: this compound is effective against a range of lipid-enveloped viruses.[7][8] Its activity has been demonstrated against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Respiratory Syncytial Virus (RSV).[7][8] Because its mechanism targets a fundamental step in the lifecycle of enveloped viruses—fusion with the host cell—it has potential broad-spectrum activity against other enveloped viruses.[7] It is not effective against non-enveloped viruses.[8]
Q3: What are the typical effective concentrations of this compound in in-vitro assays?
A3: The 50% inhibitory concentration (IC50) of this compound can vary depending on the virus, cell type, and specific experimental conditions. For Herpes Simplex Virus (HSV-1 and HSV-2) in Vero cells, the IC50 values are typically in the range of 3.0 - 15.0 µM as determined by plaque reduction assays.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plaque size or number in Plaque Reduction Assay. | 1. Uneven drug distribution: this compound is lipophilic and may not disperse evenly in the semi-solid overlay. 2. Inconsistent cell monolayer: The health and confluency of the cell monolayer can affect plaque formation. 3. Pipetting errors: Inaccurate dispensing of virus or compound. | 1. After adding the overlay containing this compound, gently swirl the plate to ensure a homogenous mixture. Consider using a formulation with a surfactant like Pluronic F-68 to improve solubility.[7] 2. Ensure the cell monolayer is 80-90% confluent and healthy before infection. Inspect plates for even cell growth. 3. Use calibrated pipettes and proper pipetting techniques. |
| No significant inhibition of viral fusion observed. | 1. Insufficient pre-incubation time: this compound needs to be taken up and metabolized by the host cells to be effective.[6] 2. Inappropriate concentration of this compound: The concentration may be too low to exert an inhibitory effect. 3. Degradation of this compound: Improper storage or handling of the compound. | 1. Pre-incubate the cell monolayers with this compound for at least 18-24 hours before adding the virus.[4] 2. Perform a dose-response experiment to determine the optimal concentration. Refer to the quantitative data table for typical ranges. 3. Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment. |
| High cytotoxicity observed in control wells. | 1. Toxicity of the vehicle/solvent: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the concentration used. 2. High concentration of this compound: Although generally well-tolerated by cells, high concentrations can be cytotoxic. | 1. Include a vehicle control (cells treated with the same concentration of the solvent without this compound) to assess its toxicity. Keep the final solvent concentration below 0.5%. 2. Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line using a standard cytotoxicity assay (e.g., MTT, MTS) and use concentrations well below the CC50 for your fusion assays. |
| Low fluorescence signal or high background in Virus-Cell Fusion Assay. | 1. Inefficient labeling of the virus: The fluorescent probe (e.g., R18) may not have been incorporated into the viral envelope efficiently. 2. Probe self-quenching issues: The concentration of the fluorescent probe may be too high or too low. 3. Suboptimal assay conditions: Temperature and pH can affect fusion efficiency. | 1. Optimize the labeling protocol, including the concentration of the fluorescent probe and incubation time. 2. Titrate the fluorescent probe to find a concentration that results in efficient self-quenching upon labeling and a significant increase in fluorescence upon fusion. 3. Ensure the fusion step is carried out at the optimal temperature (typically 37°C) and pH for the specific virus being studied. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 3.0 - 15.0[4] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 3.0 - 15.0[4] |
| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Activity reported, but quantitative data not readily available[4][7][8] |
| Influenza Virus | Not Specified | Not Specified | Activity reported, but quantitative data not readily available[4] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific experimental conditions, including the cell line, virus strain, and assay protocol used.
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV)
-
Lipid-enveloped virus stock of known titer (PFU/mL)
-
This compound
-
Vehicle for dissolving this compound (e.g., Pluronic F-68 or DMSO)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
Semi-solid overlay medium (e.g., medium with 1% methylcellulose or carboxymethyl cellulose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 10% formalin or methanol)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer (typically 24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation: Remove the growth medium from the cell monolayers and add the medium containing different concentrations of this compound or vehicle control. Incubate for 18-24 hours to allow for cellular uptake.[4]
-
Viral Infection: Remove the this compound-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.[4][9]
-
Overlay: After the adsorption period, remove the viral inoculum and gently wash the cell monolayer with PBS. Add the semi-solid overlay medium containing the respective concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with a fixing solution for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. The IC50 value is the concentration of this compound that inhibits plaque formation by 50%.[9]
Protocol 2: Virus-Cell Fusion Inhibition Assay (Fluorescent Probe-Based)
This assay directly measures the inhibition of fusion between the viral envelope and the host cell membrane.
Materials:
-
Susceptible host cells
-
Lipid-enveloped virus
-
This compound
-
Fluorescent lipid probe (e.g., octadecyl rhodamine B chloride - R18)
-
Cell culture medium
-
PBS
-
Fluorometer or fluorescence plate reader
Procedure:
-
Viral Labeling:
-
Incubate a concentrated virus stock with the fluorescent lipid probe (e.g., R18) at a concentration that leads to self-quenching.
-
Remove unincorporated dye by gel filtration or another appropriate method.
-
-
Cell Preparation:
-
Seed host cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 18-24 hours.
-
-
Binding:
-
Cool the plates with the cells and the labeled virus to 4°C.
-
Add the fluorescently labeled virus to the cells and incubate at 4°C for 1 hour to allow binding but prevent fusion.
-
Wash the cells with cold PBS to remove unbound virus.
-
-
Fusion:
-
Add pre-warmed medium to the wells.
-
Immediately transfer the plate to a pre-warmed (37°C) fluorometer.
-
Monitor the increase in fluorescence over time. As the virus fuses with the cell membrane, the fluorescent probe de-quenches, leading to an increase in fluorescence intensity.
-
-
Data Analysis: Compare the rate and extent of fluorescence increase in this compound-treated cells to the vehicle-treated control cells to determine the percentage of fusion inhibition.
Visualizations
Caption: Mechanism of this compound in viral fusion inhibition.
Caption: Experimental workflow for a Plaque Reduction Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Efficacy of 1-Docosanol in Cutaneous Herpes Models
For researchers, scientists, and drug development professionals investigating the antiviral properties of 1-Docosanol, encountering variable or lower-than-expected efficacy in cutaneous herpes models can be a significant challenge. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound against Herpes Simplex Virus (HSV)?
A1: this compound is a saturated 22-carbon aliphatic alcohol that functions as a viral entry inhibitor.[1] Its primary mechanism of action is to interfere with the fusion between the lipid envelope of HSV and the host cell's plasma membrane.[1][2][3] This action is thought to alter the fluidity of the host cell membrane, thereby preventing the conformational changes in viral glycoproteins that are necessary for the virus to enter the cell and initiate replication.[4] It is important to note that this compound does not have a direct virucidal effect nor does it target viral DNA replication, which distinguishes it from nucleoside analogs like acyclovir.[4]
Q2: What is the expected efficacy of this compound in preclinical cutaneous herpes models?
A2: The efficacy of this compound in preclinical models can be modest and may not always show a significant difference from placebo or vehicle controls. In a notable study using a guinea pig model of cutaneous HSV-1 infection, 10% n-docosanol cream failed to show a statistically significant difference in the reduction of lesion number, lesion area, or virus titer when compared to the vehicle control.[5][6][7] This is in contrast to human clinical trials where it has been shown to reduce the median time to healing by approximately 18 hours compared to placebo.[8] Researchers should, therefore, manage their expectations regarding the magnitude of the antiviral effect in animal models.[4]
Q3: Are there specific reasons for the observed low efficacy of this compound in some animal models?
A3: Yes, several factors can contribute to the low efficacy of this compound in cutaneous herpes models:
-
Insufficient Skin Penetration: The primary barrier to topical drug delivery is the stratum corneum.[9][10] this compound is a highly lipophilic molecule, and its ability to penetrate the skin to the site of viral replication in the epidermis and dermis may be limited.[10][11]
-
Timing of Treatment Initiation: As a viral entry inhibitor, this compound is most effective when present at the time of or before viral exposure to susceptible cells.[4] In many experimental models, treatment is initiated after the virus has already entered a significant number of cells, thus limiting the therapeutic window.
-
Animal Model Sensitivity: The specific animal model and the severity of the infection can influence the outcome. A very high viral inoculum may create an infection that is too robust for a modestly effective agent like this compound to show a significant effect.[9]
-
Formulation Characteristics: The vehicle in which this compound is formulated plays a critical role in its bioavailability and efficacy. Suboptimal formulation can lead to poor drug release and penetration.[9]
Q4: How can the experimental design be optimized to better evaluate the efficacy of this compound?
A4: To improve the chances of observing a significant effect, consider the following optimizations:
-
Prophylactic or Early Treatment Initiation: Initiate treatment before or immediately after viral inoculation to maximize the inhibitory effect on viral entry.
-
Refine the Animal Model: Use a lower viral inoculum to create a less severe infection, which may increase the sensitivity of the model to detect smaller treatment effects.[9]
-
Optimize the Formulation: Investigate different formulations to enhance skin penetration. This could include the use of chemical penetration enhancers or novel drug delivery systems.[10][12][13][14]
-
Include Appropriate Controls: Always include a vehicle-only control to account for any effects of the formulation itself.
Troubleshooting Guides
Issue 1: No significant difference in lesion scores or viral titers between this compound-treated and placebo groups in a cutaneous guinea pig model.
| Possible Causes | Solutions and Recommendations |
| Inadequate Drug Penetration | 1. Formulation Enhancement: Consider reformulating the this compound cream. The inclusion of penetration enhancers such as propylene glycol or fatty acids can improve diffusion through the stratum corneum.[10] Novel delivery systems like liposomes or nanoemulsions could also be explored.[14] 2. Pre-treatment of Skin: In your experimental design, consider a pre-treatment period with the formulation before viral challenge to allow for the accumulation of the drug in the skin layers. |
| Delayed Treatment Start | 1. Early Intervention: Initiate topical treatment as early as possible, ideally within 1 hour of viral inoculation. For a more rigorous test of its mechanism, a prophylactic application schedule can be implemented. |
| High Viral Challenge Dose | 1. Dose-Ranging Study: Perform a preliminary study to determine the viral inoculum that produces consistent, measurable lesions without overwhelming the host's defenses, which might mask the effect of a moderately active compound.[9] |
| Suboptimal Formulation | 1. Physicochemical Characterization: Ensure the formulation is optimized for drug release. Factors such as pH, viscosity, and globule size of the emulsion can impact drug delivery. 2. Vehicle Control: Always test the vehicle alone to ensure it does not have any confounding antiviral or irritant effects.[9] |
Issue 2: High variability in results within the same experimental group.
| Possible Causes | Solutions and Recommendations |
| Inconsistent Viral Inoculation | 1. Standardize Inoculation Technique: Use a consistent method for skin abrasion and a fixed volume and titer of the viral suspension for each animal.[9] |
| Animal Variability | 1. Homogenous Animal Population: Use animals of the same sex, age, and weight range from a single supplier to minimize biological variation.[9] |
| Inconsistent Topical Application | 1. Standardize Dosing: Apply a consistent amount of the cream to the entire infected area at each time point. The use of a template can help in defining the treatment area. |
Quantitative Data Summary
The following table summarizes the comparative efficacy of different topical antiviral treatments from a preclinical study in a guinea pig model of cutaneous HSV-1 infection. This data highlights the modest efficacy of this compound observed in this specific model.
Table 1: Comparative Efficacy of Topical Antivirals in a Cutaneous HSV-1 Guinea Pig Model [6][7]
| Treatment | Reduction in Lesion Number vs. Vehicle | Reduction in Lesion Area vs. Vehicle | Reduction in Virus Titer vs. Vehicle |
| Penciclovir Cream (1%) | 19% | 38% | 88% |
| Acyclovir Cream (5%) | 4% | 28% | 77% |
| n-Docosanol Cream (10%) | No statistically significant difference | No statistically significant difference | No statistically significant difference |
Experimental Protocols
Protocol 1: Cutaneous Herpes Simplex Virus (HSV-1) Infection Model in Guinea Pigs
This protocol is adapted from established methods for evaluating topical antiviral agents.[5][6][15]
Materials:
-
Hartley guinea pigs (300-350 g)
-
HSV-1 strain (e.g., MacIntyre)
-
10% this compound cream and corresponding vehicle placebo
-
Anesthetic (e.g., ketamine/xylazine)
-
Electric animal clippers
-
Vaccination instrument or fine-grit sandpaper for skin abrasion
-
Calipers for lesion measurement
-
Viral transport medium
-
Vero cells for plaque assay
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs. Shave a 4x6 cm area on the dorsal flank.
-
Viral Inoculation: Create gentle abrasions on the shaved skin using a vaccination instrument or fine-grit sandpaper. Apply a known titer of HSV-1 suspension (e.g., 1x10^6 PFU/ml) to the scarified area.
-
Treatment: At a predetermined time post-inoculation (e.g., 1 hour), begin the topical application of either the this compound cream or the vehicle placebo. Apply the treatment five times daily for 5-7 days.
-
Efficacy Assessment:
-
Lesion Scoring: Daily, score the severity of the lesions based on a scale (e.g., 0 = no lesion, 1 = erythema, 2 = vesicles, 3 = ulceration, 4 = crusting).
-
Lesion Area: Measure the total lesion area daily using calipers.[15]
-
Viral Titer: On specific days (e.g., days 2 and 4 post-infection), swab the lesions and place the swab in viral transport medium. Determine the viral titer using a standard plaque assay on Vero cells.[15]
-
Protocol 2: In Vitro Plaque Reduction Assay
This assay determines the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).[4]
Materials:
-
Vero cells
-
HSV-1 stock of known titer
-
This compound stock solution (solubilized in an appropriate vehicle, e.g., Pluronic F-68)
-
Vehicle control
-
Growth medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay (e.g., methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.
-
Drug Pre-incubation: Prepare serial dilutions of this compound and the vehicle control. Pre-incubate the cell monolayers with the different drug concentrations for a specified time (e.g., 4 hours) at 37°C.
-
Viral Infection: Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and add the semi-solid overlay containing the respective concentrations of this compound or vehicle.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining and Counting: Aspirate the overlay, stain the cells with crystal violet, and count the number of plaques.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each concentration compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSV entry pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo efficacy testing in a cutaneous herpes model.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 3. Herpes simplex virus Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative Formulation Techniques For Enhanced Topical Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 15. benchchem.com [benchchem.com]
identifying and mitigating 1-Docosanol interference in cytotoxicity assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying and mitigating potential interference caused by 1-Docosanol in common cytotoxicity assays. Due to its lipophilic nature, this compound can present unique challenges in aqueous cell culture environments, potentially leading to inaccurate assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cytotoxicity assay?
A1: this compound is a long-chain saturated fatty alcohol.[1] Its lipophilic (fat-loving) properties can cause it to have poor solubility in aqueous cell culture media. This can lead to the formation of precipitates or micelles that may interfere with the optical readings of colorimetric or fluorometric assays. Additionally, the compound can interact with cellular membranes and assay reagents, leading to non-specific effects.
Q2: My MTT assay shows an increase in cell viability at high concentrations of this compound. Is this a real effect?
A2: An apparent increase in viability, especially at higher concentrations of a test compound, is often an artifact. For lipophilic compounds like this compound, this could be due to several factors:
-
Direct Reduction of MTT: The compound itself may have reducing properties that can convert the yellow MTT tetrazolium salt to purple formazan crystals without cellular metabolic activity, leading to a false-positive signal.[2][3]
-
Precipitation: The compound precipitating out of solution can scatter light, leading to artificially high absorbance readings.[4]
-
Interaction with Formazan: The compound may alter the solubility or spectral properties of the formazan product.[5][6]
Q3: How can I determine if this compound is directly interfering with my assay in a cell-free system?
A3: To test for direct interference, you can perform a cell-free control. Prepare wells with your complete cell culture medium and the same concentrations of this compound you are using in your experiment, but do not add any cells. Then, add the assay reagent (e.g., MTT, LDH substrate) and incubate for the same duration as your cellular assay. If you observe a signal (e.g., color change for MTT, signal for LDH), it indicates direct interference.
Q4: What are some recommended alternative assays that are less prone to interference from lipophilic compounds like this compound?
A4: Assays that do not rely on the reduction of a tetrazolium salt or that measure different cellular parameters are often more reliable for lipophilic compounds. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less susceptible to metabolic interference.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity and cell health.
-
Lactate Dehydrogenase (LDH) Assay: While it can be subject to interference, it measures membrane integrity by quantifying LDH release from damaged cells. A cell-free control is crucial.
-
Crystal Violet Assay: This is a simple method for staining total attached cells.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
-
Possible Cause: Poor solubility and precipitation of this compound.
-
Solution:
-
Optimize Solubilization: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO or ethanol. When diluting into aqueous culture medium, ensure rapid and thorough mixing. The final solvent concentration should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
Visual Inspection: Before and after adding the compound to the cells, visually inspect the wells under a microscope for any signs of precipitation.
-
Use of Surfactants: Consider the use of a low concentration of a non-ionic surfactant, such as Pluronic F-68, to improve the dispersion of this compound in the culture medium.[1]
-
-
Issue 2: High Background Signal in Cell-Free Controls
-
Possible Cause: Direct chemical reaction between this compound and the assay reagent.
-
Solution:
-
Switch Assay Principle: Move to an alternative assay with a different detection method that is not based on the same chemical principle (e.g., switch from a tetrazolium reduction assay like MTT to a protein quantification assay like SRB).
-
Wash Steps: If switching assays is not feasible, introduce wash steps to remove this compound from the wells before adding the assay reagent. Gently wash the cell monolayer with phosphate-buffered saline (PBS) or serum-free medium. However, be aware that washing may dislodge dead or dying cells, potentially skewing the results.
-
-
Issue 3: Unexpected Cytotoxic or Proliferative Effects
-
Possible Cause: Off-target effects or interference with signaling pathways.
-
Solution:
-
Confirm with a Secondary Assay: Always confirm results from a primary cytotoxicity screen with a secondary assay that has a different mechanism of action.
-
Mechanistic Assays: To understand the mode of cell death, consider using more specific assays such as:
-
Caspase Activation Assays: To determine if apoptosis is being induced.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.
-
Mitochondrial Membrane Potential Assays: To investigate effects on mitochondrial health.[7][8]
-
Lysosomal Membrane Permeability Assays: To assess lysosomal integrity.
-
-
-
Data Presentation
Due to the lack of specific published quantitative data on this compound interference in MTT, LDH, and Neutral Red assays, the following tables present illustrative data to demonstrate how such findings would be structured. This data is hypothetical and for educational purposes only.
Table 1: Illustrative Example of this compound Interference in MTT Assay
| This compound (µM) | Absorbance (570 nm) with Cells (Hypothetical) | Absorbance (570 nm) Cell-Free (Hypothetical) | Corrected Absorbance (Hypothetical) | % Viability (Hypothetical) |
| 0 (Vehicle Control) | 1.20 | 0.05 | 1.15 | 100 |
| 10 | 1.10 | 0.06 | 1.04 | 90 |
| 50 | 0.95 | 0.10 | 0.85 | 74 |
| 100 | 0.80 | 0.25 | 0.55 | 48 |
| 200 | 0.75 | 0.40 | 0.35 | 30 |
Table 2: Illustrative Comparison of IC50 Values Across Different Assays
| Assay Type | Detection Principle | Illustrative IC50 for this compound (µM) | Potential for Interference |
| MTT | Mitochondrial Reductase Activity | 75 (Potentially underestimated) | High |
| LDH | Membrane Integrity | 110 | Moderate |
| Neutral Red | Lysosomal Integrity | 95 | Moderate |
| SRB | Total Protein Content | 125 | Low |
| ATP-Based (CellTiter-Glo®) | ATP Levels | 130 | Low |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 540 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach.
-
Compound Treatment: Treat cells with this compound and vehicle controls.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Caspase-3/7 Activation Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Treatment: Treat cells with this compound in an opaque-walled 96-well plate. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the culture medium volume.
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with this compound.
References
- 1. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated Recovery of Mitochondrial Membrane Potential by GSK-3β Inactivation Affords Cardiomyocytes Protection from Oxidant-Induced Necrosis | PLOS One [journals.plos.org]
- 8. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Penetration of Topical 1-Docosanol Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on overcoming the challenges associated with enhancing the dermal penetration of 1-Docosanol in topical formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and testing of this compound topical products.
Section 1: General and Mechanistic FAQs
-
Q1: What is the approved use and mechanism of action for topical this compound? this compound is a saturated 22-carbon aliphatic alcohol approved by the US FDA as an over-the-counter (OTC) topical treatment for recurrent herpes labialis (cold sores).[1] Its mechanism of action is unique among antiviral agents; it inhibits the fusion between the lipid envelope of the herpes simplex virus (HSV) and the host cell's plasma membrane.[1][2][3] This action prevents the virus from entering host cells, thereby blocking viral replication at a very early stage.[1][2] It does not possess direct virucidal activity but instead acts as a physical barrier to infection.[1][2]
-
Q2: Why is enhancing the skin penetration of this compound a research focus? While effective, the therapeutic action of this compound is localized to the site of infection.[1] Its systemic absorption is minimal, with in vitro studies indicating that its penetration is primarily limited to the stratum corneum and dermis.[1] Enhancing its penetration into these skin layers could potentially improve its efficacy and the speed of healing.[1] Furthermore, the development of generic docosanol products requires robust bioequivalence studies, which depend on sensitive and validated analytical methods to quantify skin permeation.[1][4]
-
Q3: What are the primary barriers to this compound's skin penetration? The principal barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin.[1] The physicochemical properties of this compound, such as its long aliphatic chain, influence its ability to partition into and diffuse through the complex lipid matrix of the stratum corneum.[1] Additionally, the formulation vehicle plays a critical role; an improper formulation can hinder the release of this compound, preventing it from reaching the target skin layers.[1]
Section 2: Formulation Development FAQs
-
Q4: What are the key considerations when selecting excipients for a this compound cream? When formulating a this compound cream, which is typically an emulsion, excipient selection is critical for stability, sensory profile, and drug delivery.[1] Key considerations include:
-
Emulsifiers/Stabilizers: To prevent the oil and water phases from separating and ensure the formulation remains homogenous.[1]
-
Solubility: Ensuring this compound is properly solubilized within the formulation to prevent crystallization, which can cause skin irritation and reduce efficacy.[1]
-
Penetration Enhancers: Incorporating agents that can reversibly disrupt the stratum corneum's lipid structure to improve this compound diffusion.[1] Common enhancers include ethanol, propylene glycol, and fatty acids.[1][5]
-
Patient Experience: The final product should be easy to apply, non-greasy, and not leave a residue to improve patient adherence.[1]
-
-
Q5: What are some advanced formulation strategies to enhance this compound delivery? While specific studies on advanced formulations for this compound are limited, general strategies for enhancing topical delivery of lipophilic drugs could be applied. These include the use of novel drug delivery systems like liposomes or ethosomes, which can improve solubility and skin penetration.[1] The creation of supersaturated systems or eutectic mixtures are other potential strategies to increase the thermodynamic activity of the drug, thereby increasing its flux across the skin.[1][6]
Section 3: Bioavailability & Permeation Testing FAQs
-
Q6: What is the standard in vitro method for assessing the skin permeation of this compound? The most common and accepted in vitro method for evaluating the release and skin permeation of topical formulations is the Franz diffusion cell test.[1][7] This system consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid, with a section of excised skin (often human cadaver or porcine skin) mounted between them.[1][7] Samples are periodically drawn from the receptor fluid to determine the amount of drug that has permeated the skin over time.[1]
-
Q7: How is this compound quantified in skin permeation studies? Quantifying this compound is challenging due to its chemical nature (a long-chain fatty alcohol lacking a chromophore) and the complex matrix of skin samples.[1][8] A validated gas chromatography/selected ion monitoring mode mass spectrometry (GC/SIM-MS) method has been developed for this purpose and is considered sensitive and specific.[1][4][8] The linear range for this compound using this method is typically between 100–10000 ng/mL.[1][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and testing of topical this compound formulations.
| Problem | Potential Causes | Suggested Solutions |
| Cream formulation is physically unstable (e.g., phase separation, crystallization). | - Inappropriate emulsifier or incorrect concentration.- this compound concentration exceeds its solubility in the vehicle.- Improper manufacturing process (e.g., homogenization speed, temperature). | - Screen different emulsifiers and optimize their concentration.- Conduct solubility studies of this compound in individual excipients and the final vehicle.[1]- Re-evaluate and optimize manufacturing parameters.[1] |
| Low or no detectable this compound in the receptor fluid of Franz diffusion cells. | - Formulation is not releasing the drug.- Insufficient study duration for permeation.- Analytical method lacks sufficient sensitivity.- Receptor fluid does not maintain sink conditions. | - Modify the formulation to improve drug release.- Extend the duration of the permeation study (e.g., up to 48 hours).[4]- Use a highly sensitive analytical method like GC/MS.[4][8]- Add a solubilizing agent to the receptor fluid to ensure sink conditions are maintained.[1] |
| High variability in skin permeation results. | - Inconsistent skin thickness or integrity.- Inconsistent application of the formulation.- Bubbles trapped between the skin and receptor fluid. | - Use a dermatome to prepare skin sections of uniform thickness and visually inspect for integrity.[7]- Apply a precise and uniform amount of the formulation to the skin surface.- Ensure no air bubbles are present under the skin when mounting in the Franz cell.[1] |
| Interference from excipients in the analytical method. | - Co-elution of formulation components with this compound.- Matrix effects from skin lipids or proteins. | - Optimize the chromatographic separation (e.g., change mobile phase, column, or temperature).- Employ a more specific detector like a mass spectrometer (MS).[1]- Perform a simple extraction to separate this compound from interfering substances.[1] |
Quantitative Data Summary
The following table summarizes published data on this compound permeation through human cadaver skin after 48 hours of application of two different commercially available 10% cream formulations.
| Formulation | Mean Amount of this compound Penetrated (ng/mg of skin) | Standard Deviation (ng/mg of skin) |
| Abreva® Cream Tube | 21.5 | 7.01 |
| Abreva® Cream Pump | 24.0 | 6.95 |
Data sourced from a study utilizing a validated GC/SIM-MS method.[4][8]
Experimental Protocols
Protocol 1: Ex Vivo Human Skin Permeation Study using Franz Diffusion Cells
This protocol provides a generalized methodology for assessing this compound permeation.[1][4][7]
-
Objective: To quantify the permeation and retention of this compound from a topical formulation using an ex vivo human skin model.
-
Materials and Equipment:
-
Full-thickness human cadaver skin
-
Vertical Franz diffusion cells
-
Circulating water bath
-
Dermatome (optional, for uniform skin thickness)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
This compound formulation
-
Analytical instrumentation (e.g., GC/MS)
-
-
Methodology:
-
Skin Preparation: Thaw cryo-preserved human skin at 32°C.[4] If necessary, use a dermatome to obtain skin sections of uniform thickness. Visually inspect each section for integrity (no holes or scratches).[7] Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Franz Cell Setup: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber. Fill the receptor chamber with receptor fluid, ensuring no air bubbles are trapped beneath the skin. Maintain the apparatus at 37°C using a circulating water bath to keep the skin surface at approximately 32°C.[1] Allow the skin to equilibrate for at least 30 minutes.
-
Dosing and Sampling: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[1] At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots from the receptor fluid for analysis. After each sampling, replenish the receptor chamber with fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as GC/MS.[4][8]
-
Visualizations
Caption: this compound inhibits the fusion of the HSV envelope with the host cell membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Publication : USDA ARS [ars.usda.gov]
resolving method validation issues in HPLC analysis of 1-Docosanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving method validation issues during the HPLC analysis of 1-Docosanol.
Troubleshooting Guide
Method validation for this compound by HPLC can present several challenges due to its physicochemical properties. Key issues often revolve around its high hydrophobicity and lack of a significant UV chromophore. This guide addresses common problems in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and solutions?
Answer: Poor peak shape is a common issue when analyzing long-chain fatty alcohols like this compound. The primary causes are often related to secondary interactions with the stationary phase or issues with the sample solvent.
Troubleshooting Steps:
-
Evaluate Sample Solvent: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[1][2]
-
Optimize Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is appropriate to minimize any potential ionization of residual silanols on the column, which can cause tailing with polar functional groups. However, as this compound is a neutral molecule, this is less likely to be the primary cause unless dealing with certain types of columns.
-
Consider a Different Column: If using a standard C18 column, consider one with high purity silica and end-capping to reduce silanol interactions. For highly hydrophobic compounds, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) might provide better peak symmetry.
-
Adjust Mobile Phase Composition: Increase the proportion of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase to improve solubility and reduce on-column interactions. A gradient elution is often necessary for compounds with high hydrophobicity.[3][4]
Summary of Quantitative Solutions for Poor Peak Shape:
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Asymmetry Factor (As) | > 1.5 (Tailing) or < 0.8 (Fronting) | Decrease injection volume. Ensure sample solvent is weaker than or equal to the mobile phase. | As approaches 1.0 |
| Theoretical Plates (N) | Low plate count for the analyte peak | Optimize flow rate. Consider a new column or a different stationary phase. | Increase in theoretical plates |
| Mobile Phase | Inadequate organic solvent strength | Increase the percentage of organic solvent or use a gradient elution.[3] | Improved peak symmetry and retention. |
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer: Retention time instability can compromise the reliability of your analytical method. The causes can range from instrumental issues to problems with the mobile phase or column equilibration.[5]
Troubleshooting Steps:
-
Check for Leaks: Inspect the HPLC system for any leaks, particularly around fittings and the pump head. Leaks can cause pressure fluctuations and lead to inconsistent flow rates.[6]
-
Ensure Proper Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies.[7]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. For gradient methods, a sufficient re-equilibration step at the initial conditions is crucial.[8]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is accurate. Small variations in mobile phase composition can lead to significant shifts in retention time, especially for highly hydrophobic compounds.
Logical Troubleshooting Workflow for Retention Time Instability:
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Issue 3: No or Low Signal/Response
Question: I am not seeing a peak for this compound, or the response is very low. Why is this happening?
Answer: This is a critical issue for this compound analysis. Due to its structure, this compound does not have a chromophore that absorbs light in the typical UV range used for HPLC detection.[9]
Troubleshooting Steps:
-
Confirm Detector Compatibility: A standard UV-Vis detector is not suitable for the direct analysis of this compound. You will need to use a universal detector such as:
-
Refractive Index Detector (RID): Sensitive to changes in the refractive index of the eluent.
-
Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent and detects the scattered light from the dried analyte particles.
-
Charged Aerosol Detector (CAD): Similar to ELSD but charges the analyte particles before detection.
-
-
Consider Derivatization: An alternative approach is to chemically modify the this compound molecule to introduce a UV-absorbing chromophore.[9] This allows for detection with a standard UV detector. A common method is esterification with an aromatic acid chloride.
-
Check Sample Concentration: Ensure your sample concentration is above the limit of detection (LOD) and limit of quantification (LOQ) for the detector you are using. Due to its high molecular weight, a higher mass concentration may be needed.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for HPLC analysis? A1: this compound has poor solubility in water but is soluble in organic solvents.[10] For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion. Good starting points include pure methanol, ethanol, or a mixture of the mobile phase components.[11][] Ultrasonic assistance may be required to fully dissolve the analyte.[]
Q2: Can I use an isocratic method for this compound analysis? A2: While an isocratic method might be possible, a gradient elution is generally recommended for analyzing this compound, especially when impurities are present.[3][13] Its high hydrophobicity means that an isocratic method with sufficient elution strength to elute this compound in a reasonable time might not provide adequate separation from less retained impurities. A gradient allows for a wider range of hydrophobicities to be separated effectively.
Q3: My baseline is drifting during my gradient analysis. What should I do? A3: Baseline drift in gradient elution is often due to the mobile phase components having different UV absorbances at the detection wavelength.[14] Since direct UV detection of this compound is not feasible, this issue is more relevant if you are using derivatization. To mitigate this, ensure high-purity solvents are used and consider using a reference wavelength on a diode array detector. If using a universal detector like ELSD or CAD, ensure the gas pressure and nebulizer/evaporator temperatures are stable.
Q4: What are the key parameters to validate for an HPLC method for this compound? A4: According to ICH guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: HPLC Analysis of this compound via Derivatization
This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection following a pre-column derivatization step.
1. Derivatization of this compound
This is a conceptual pathway. The specific reagent and conditions would need to be optimized.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 3. mastelf.com [mastelf.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. welch-us.com [welch-us.com]
- 9. imedpub.com [imedpub.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Docosanol Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-docosanol (behenyl alcohol) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound esters?
The most common methods for synthesizing this compound esters are Fischer Esterification, enzymatic esterification, and transesterification.[1]
-
Fischer Esterification: This is a classic acid-catalyzed reaction where this compound and a carboxylic acid are heated, typically with a strong acid catalyst like sulfuric acid, to form the ester and water.[1] To achieve high yields, the water produced is usually removed as the reaction progresses.[1]
-
Enzymatic Esterification: This method utilizes lipases as biocatalysts. It is considered a "green chemistry" approach due to its mild reaction conditions and high selectivity, which minimizes the formation of byproducts.[1][2] Lipases like Candida antarctica lipase B (CALB) are effective for this purpose.[2]
-
Transesterification: This process involves reacting a more readily available ester (like a methyl or ethyl ester of a fatty acid) with this compound to form the desired this compound ester.[1] This reaction can be catalyzed by acids, bases, or enzymes.[1][3]
Q2: Which factors are most critical for optimizing the yield of this compound ester synthesis?
Several parameters must be carefully controlled to maximize the yield of this compound esters:
-
Reactant Molar Ratio: Employing an excess of one reactant can shift the reaction equilibrium towards the product side. Given the cost of this compound, it is often more practical to use an excess of the carboxylic acid.[2]
-
Catalyst Selection and Concentration: The choice of catalyst is crucial. Strong acid catalysts are effective for Fischer esterification, while lipases are used for enzymatic routes.[4] For acid catalysts, a concentration of 0.5–1.0% (w/w) of the total reactants is often a good starting point.[4]
-
Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or product discoloration, in chemical synthesis, or cause enzyme denaturation in enzymatic methods.[1][5]
-
Water Removal: Esterification is a reversible reaction that produces water. Efficient removal of this water is a highly effective strategy to drive the reaction to completion and maximize the ester yield.[1] This can be achieved using a Dean-Stark apparatus, molecular sieves, or by applying a vacuum.[5]
Q3: How can I monitor the progress of the esterification reaction?
The reaction progress can be monitored by tracking the consumption of reactants or the formation of the product. A common and effective method is to measure the acid value of the reaction mixture, which decreases as the carboxylic acid is consumed.[4] Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to monitor the disappearance of the carboxylic acid's O-H band and the appearance of the ester's C=O band.[4] For a more quantitative analysis, techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to follow the appearance of the product and disappearance of the starting materials.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction due to equilibrium. | - Use an excess of one reactant (typically the carboxylic acid). - Efficiently remove water as it forms using a Dean-Stark trap or molecular sieves.[5] |
| Inactive or insufficient catalyst. | - Increase the catalyst concentration, being mindful of potential side reactions. - Ensure the catalyst is not deactivated by impurities in the reactants.[5] | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For acid-catalyzed reactions, this is often between 110-130°C.[5] For enzymatic reactions, temperatures are typically lower, around 40-60°C.[4] | |
| Insufficient reaction time. | - Monitor the reaction's progress using TLC or GC and extend the reaction time if necessary.[5] | |
| Product is Dark or Discolored | Side reactions caused by high temperatures. | - Lower the reaction temperature and consider using a milder catalyst. - For acid-catalyzed reactions, ensure the temperature does not lead to charring.[5] |
| Oxidation of unsaturated fatty acids (if applicable). | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Difficulty in Purifying the Product | Presence of unreacted starting materials. | - Drive the reaction to completion by optimizing conditions (see "Low Yield" above). - Utilize column chromatography with an appropriate solvent system to separate the product from the starting materials.[5] |
| Similar physical properties of product and starting materials. | - If there is a sufficient difference in boiling points, fractional distillation under reduced pressure (vacuum distillation) can be effective.[2] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of Long-Chain Alcohols
| Parameter | Value | Rationale |
| Temperature | 110 - 250 °C | Affects reaction rate and potential for side reactions.[4][5] |
| Catalyst Concentration (Acid) | 0.5 - 1.0% (w/w) | Balances reaction rate with cost and potential for side reactions.[4] |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1.2 to 1.5:1 | Using an excess of one reactant drives the equilibrium towards the product.[2] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, catalyst, and reactants; should be monitored.[1] |
Table 2: Typical Reaction Conditions for Enzymatic Esterification of Long-Chain Alcohols
| Parameter | Value | Rationale |
| Temperature | 40 - 70 °C | Optimal for lipase activity; higher temperatures can cause denaturation.[1][4] |
| Enzyme Loading | 1 - 10% (w/w) | Balances reaction rate with the cost of the biocatalyst.[1][2] |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 | A large excess of either reactant can inhibit the enzyme.[6] |
| Reaction Time | 8 - 48 hours | Enzymatic reactions are typically slower than chemical catalysis.[1][7] |
| Water Removal | Molecular Sieves or Vacuum | Essential to shift the equilibrium towards ester synthesis.[1][6] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
Objective: To synthesize a this compound ester via acid-catalyzed Fischer esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., Lauric Acid, Oleic Acid)
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄))
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq), the chosen carboxylic acid (1.2 eq), and toluene.
-
Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).[4]
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Continue the reaction until no more water is evolved, or until TLC/GC analysis indicates the consumption of the limiting reactant.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the unreacted carboxylic acid and the acid catalyst.[2]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Enzymatic Synthesis of a this compound Ester
Objective: To synthesize a this compound ester using an immobilized lipase catalyst.
Materials:
-
This compound
-
Fatty acid (e.g., Oleic Acid)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Solvent (optional, e.g., hexane or heptane) or solvent-free system
-
Molecular sieves (3Å or 4Å, pre-dried)
Procedure:
-
In a reaction vessel, combine this compound and the fatty acid at the desired molar ratio (e.g., 1:1).[2]
-
If using a solvent, add it to the mixture. For a solvent-free system, gently heat the mixture to melt the reactants (e.g., 60-70°C).[1]
-
Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).[1]
-
Add activated molecular sieves (10-20% by weight) to adsorb the water produced during the reaction.[1]
-
Maintain the reaction at the optimal temperature for the enzyme with constant agitation (e.g., 200-250 rpm).[1]
-
Monitor the reaction progress by taking small aliquots over time and analyzing the acid value or by using GC.[1]
-
Once the desired conversion is reached (typically 8-24 hours), stop the reaction.[1]
-
The immobilized enzyme and molecular sieves can be recovered by simple filtration. The enzyme can be washed and reused.[2]
-
The crude product can be purified by vacuum distillation or solvent extraction to remove unreacted starting materials.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound esters.
Caption: Troubleshooting decision tree for low yield in this compound ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Synthesize Wax Esters? Three Synthetic Routes [clinicalresearchnewsonline.com]
- 7. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]
Technical Support Center: Enhancing Reproducibility in In Vivo 1-Docosanol Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vivo 1-Docosanol studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and how does it influence in vivo study design?
A1: this compound is a saturated 22-carbon aliphatic alcohol that functions as a viral entry inhibitor.[1] Its primary mechanism of action is to inhibit the fusion between the host cell plasma membrane and the lipid envelope of the herpes simplex virus (HSV).[1][2][3][4][5][6][7][8][9] This action prevents the virus from entering the host cell, thereby inhibiting viral replication and the subsequent spread of infection.[1][2][3][4][5][6][7][8][9] Unlike many antiviral drugs, this compound does not target viral DNA synthesis, which is why it is not expected to produce drug-resistant HSV strains.[1][3] This mechanism underscores the importance of early treatment initiation in study designs, as the drug is most effective before significant viral replication occurs.[2]
Q2: Which animal models are most commonly used for in vivo testing of topical anti-HSV agents like this compound?
A2: The most frequently used animal models for cutaneous HSV-1 infection are the guinea pig and mouse models.[1][3]
-
Guinea Pig Model: This model is well-regarded because the development of herpetic lesions in guinea pigs closely mimics the progression of lesions in humans. It is particularly useful for evaluating lesion development, healing time, and viral shedding.[1]
-
Mouse Model: The mouse model, particularly using strains like BALB/c, is also widely used.[1] Common sites for infection include the ear pinna or the flank.[1] This model is valuable for studying the immune response to HSV infection and for initial efficacy screening of antiviral compounds.[1]
Q3: What are the key parameters to measure when assessing the efficacy of this compound in these models?
A3: Key efficacy parameters include:
-
Lesion Score: A graded scoring system is used to evaluate the severity of herpetic lesions over time. This can include assessments of erythema (redness), papules, vesicles, ulcers, and crusting.[1]
-
Viral Titer: The amount of infectious virus in the skin lesions is a critical measure.[1][3] This is typically determined by excising the infected tissue, homogenizing it, and performing a plaque assay on a suitable cell line (e.g., Vero cells).[1]
-
Healing Time: This is the time it takes for the lesion to fully heal, often defined as the point when the crust is lost.[1]
-
Survival Rate: In more severe infection models, such as genital HSV-2 in mice, survival is a key endpoint.[3]
-
Disease Score: For certain models like genital herpes, a disease score can be used to assess the severity of the infection.[3]
Troubleshooting Guide
Q4: My in vivo study shows no significant difference between the this compound-treated and placebo groups. What are the potential causes and solutions?
A4: Several factors could contribute to a lack of observable efficacy.
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Penetration | The stratum corneum is the primary barrier to topical drug delivery.[10] Consider formulation enhancements with penetration enhancers like ethanol or propylene glycol to improve skin penetration.[10] |
| Delayed Treatment Initiation | The mechanism of this compound (viral entry inhibition) necessitates early application.[2] Initiate treatment at the earliest sign of infection or even prophylactically in your study design.[1] |
| Insensitive Animal Model | The animal model may not be sensitive enough to detect the modest efficacy of this compound.[1] Refine the model by using a lower viral inoculum to create a less severe infection, which may allow for the detection of smaller treatment effects.[1] |
| Suboptimal Formulation | The physical and chemical stability of the cream formulation is crucial.[10][11] Issues like phase separation, crystallization, or incorrect pH can impact drug delivery.[10][11] Ensure the formulation is stable and optimized for drug release. |
| High Variability in Animal Response | Biological variation among animals can mask treatment effects.[12][13] Increase the number of animals per group to enhance statistical power. Ensure consistent animal age, weight, and health status. |
Q5: I am observing high variability in lesion scores and viral titers within the same treatment group. How can I reduce this variability?
A5: High variability can obscure real treatment effects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Virus Inoculation | Ensure the virus stock has a consistent titer and is handled properly to avoid degradation.[1] Standardize the scarification and virus application technique to ensure each animal receives a similar dose.[1] |
| Inconsistent Topical Application | The amount of cream and the application technique should be consistent across all animals. Use a calibrated device (e.g., a positive displacement pipette) to apply a precise amount of the formulation.[1] |
| Subjective Lesion Scoring | Lesion scoring can be subjective. To minimize variability, have two independent, blinded observers score the lesions. Develop a clear and detailed scoring rubric with photographic examples. |
| Animal Grooming/Interference | Animals may remove the topical formulation by grooming. Consider using a protective dressing if it does not interfere with the infection or treatment. House animals individually to prevent them from interfering with each other's treated sites.[1] |
Data Presentation
Table 1: Example of Quantitative Efficacy Data from a Preclinical Guinea Pig Model
Note: The following data is from a comparative study and is provided as an example of how to present preclinical data. In this specific study, this compound did not show a statistically significant difference from the control.[14][15]
| Treatment | Reduction in Lesion Number vs. Vehicle | Reduction in Lesion Area vs. Vehicle | Reduction in Virus Titer vs. Vehicle |
| Penciclovir Cream | 19% | 38% | 88% |
| Acyclovir Cream | 4% | 28% | 77% |
| n-Docosanol Cream | No statistically significant difference | No statistically significant difference | No statistically significant difference |
Table 2: Human Clinical Trial Efficacy Data for 10% this compound Cream vs. Placebo
This data can serve as a benchmark for expected efficacy in well-controlled studies.[15]
| Outcome Measure | 10% this compound Cream (n=370) | Placebo (n=367) | Median Difference (Hours) | p-value |
| Time to Healing | 4.1 days | 4.8 days | ~18 hours shorter with this compound | 0.008 |
| Time to Cessation of Pain and All Other Symptoms | - | - | - | 0.002 |
| Time to Complete Healing of Classic Lesions | - | - | - | 0.023 |
| Time to Cessation of Ulcer/Soft Crust Stage | - | - | - | <0.001 |
Table 3: Ex Vivo Human Skin Permeation of this compound (10% Cream)
This data is crucial for understanding the formulation's ability to deliver the active ingredient to the target site.[16]
| Formulation | Amount Penetrated at 48h (ng/mg of skin) |
| Abreva® Cream (Tube) | 21.5 ± 7.01 |
| Abreva® Cream (Pump) | 24.0 ± 6.95 |
Experimental Protocols
Protocol 1: Cutaneous HSV-1 Infection Model in Guinea Pigs
-
Animal Selection: Use young adult, female Hartley guinea pigs weighing 350-400g.[1] House them individually to prevent cross-contamination and interference with topical treatments.[1]
-
Virus Preparation: Use a known titer of a pathogenic strain of HSV-1 (e.g., McKrae strain).[1]
-
Inoculation:
-
Treatment:
-
Endpoint Evaluation:
-
Lesion Scoring: Daily, score the lesions based on a 0-4 scale (0 = no lesion, 1 = erythema, 2 = papules/vesicles, 3 = ulceration, 4 = crusting).[1]
-
Viral Titer: On select days, euthanize a subset of animals, excise the infected skin, homogenize the tissue, and determine the viral titer using a standard plaque assay on Vero cells.[1]
-
Healing Time: Record the day when the lesion is fully healed (loss of crust).[1]
-
Protocol 2: Quantification of this compound in Skin Samples by GC/MS
This protocol is based on the methodology for analyzing this compound in biological matrices.[16][17][18][19][20]
-
Sample Preparation:
-
Accurately weigh the excised skin sample.
-
Homogenize the skin sample in a suitable solvent.[16]
-
Add an internal standard (e.g., isopropyl palmitate).[16][17][18][19]
-
Perform a liquid-liquid extraction to isolate the this compound and the internal standard.[16][20]
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for injection.[16][20]
-
-
GC/MS Analysis:
-
Quantification:
Visualizations
Caption: Mechanism of this compound in preventing HSV entry into host cells.
Caption: Experimental workflow for a typical in vivo this compound efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 5. carecard.com [carecard.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Reproducibility of preclinical animal research improves with heterogeneity of study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docosanol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Publication : USDA ARS [ars.usda.gov]
- 18. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
adjusting for matrix effects in 1-Docosanol bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 1-Docosanol. The information provided aims to address specific issues related to matrix effects and ensure accurate and reproducible quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of this compound?
A1: The main challenges in quantifying this compound stem from its non-polar, long-chain aliphatic structure. This leads to:
-
Poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, often necessitating derivatization.
-
Significant matrix effects , especially from phospholipids and other endogenous lipids in biological samples like plasma, which can suppress or enhance the analyte signal.[1]
-
Low aqueous solubility , which can affect sample preparation and chromatographic performance.
Q2: Why are matrix effects a significant concern for this compound analysis?
A2: Matrix effects are a major concern because co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For a lipophilic molecule like this compound, the primary sources of matrix effects are structurally similar lipids, such as phospholipids and triglycerides, that are abundant in plasma.
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound?
A3: Several sample preparation techniques can be employed to remove interfering matrix components before analysis:
-
Protein Precipitation (PPT): A simple and fast technique where a solvent like acetonitrile or methanol is used to precipitate proteins. However, it may not effectively remove phospholipids, a major source of matrix effects for lipophilic compounds.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. LLE can be effective in removing polar interferences but requires careful optimization of the extraction solvent to ensure good recovery of this compound while minimizing the co-extraction of interfering lipids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. By using a stationary phase that selectively retains the analyte or the interferences, SPE can provide a much cleaner extract, significantly reducing matrix effects. For this compound, a reverse-phase or a mixed-mode SPE sorbent can be used.
Q4: Is a derivatization step necessary for this compound analysis by LC-MS/MS?
A4: While not strictly mandatory, derivatization is highly recommended for this compound analysis by LC-MS/MS. This compound is a long-chain fatty alcohol that lacks easily ionizable functional groups, leading to poor sensitivity in its native form. Derivatization introduces a charged or easily ionizable tag to the molecule, significantly enhancing its ionization efficiency and, consequently, the sensitivity of the method. A common approach for alcohols is esterification to introduce a moiety with a tertiary amine, which is readily protonated in positive ion mode ESI.
Q5: How do I choose an appropriate internal standard (IS) for this compound?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d45. A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute chromatographically.[3] This allows it to experience and compensate for the same degree of matrix effects and variability in sample preparation and instrument response.[3][4] If a SIL-IS is unavailable, a close structural analog (e.g., another long-chain fatty alcohol with a similar chain length) can be used, but it may not compensate for matrix effects as effectively.[4]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Sample Results
| Potential Cause | Troubleshooting Action |
| Inconsistent Matrix Effects | • Evaluate matrix effects from different lots of the biological matrix. • Improve the sample cleanup procedure; consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction to remove more interfering components.[5] |
| Internal Standard (IS) not Tracking Analyte | • If using a structural analog IS, it may not be co-eluting with this compound, leading to differential matrix effects. Optimize chromatography to ensure co-elution. • Switch to a stable isotope-labeled internal standard (SIL-IS) for this compound if possible, as it will more accurately track the analyte's behavior.[3][4] |
| Inconsistent Sample Preparation | • Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation times. • Consider automating the sample preparation process to improve reproducibility. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Action |
| Column Overload | • Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | • Ensure the final sample solvent is of similar or weaker elution strength than the initial mobile phase. High concentrations of organic solvent in the sample can cause peak distortion. |
| Column Contamination or Degradation | • Implement a column wash step between injections to remove strongly retained matrix components. • If the problem persists, replace the guard column and, if necessary, the analytical column. |
| Secondary Interactions | • For derivatized this compound (e.g., with an amine tag), interactions with residual silanols on the column can cause tailing. Use a mobile phase with a suitable pH and buffer, or consider using an end-capped column. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Action |
| Ion Suppression | • This is a common form of matrix effect. Improve sample cleanup to remove interfering compounds. • Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression. A post-column infusion experiment can identify these regions. |
| Inefficient Derivatization | • If using a derivatization step, ensure the reaction has gone to completion. Optimize reaction conditions (time, temperature, reagent concentration). |
| Suboptimal Mass Spectrometer Settings | • Tune the mass spectrometer for the specific m/z of the derivatized this compound. Optimize parameters such as capillary voltage, cone voltage, and collision energy. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify matrix effects.[1]
-
Preparation of Solutions:
-
Set A (Analyte in Post-Extracted Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. After the final evaporation step, reconstitute the extracts with a solution of this compound and its internal standard at a known concentration (e.g., a mid-range QC concentration).
-
Set B (Analyte in Neat Solution): Prepare a solution of this compound and its internal standard in the reconstitution solvent at the same concentration as Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using the validated LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for each lot of the biological matrix using the following formula: MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
To assess the ability of the internal standard to compensate for matrix effects, calculate the IS-Normalized MF: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set A) / (Peak Area Ratio of Analyte/IS in Set B)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should be less than 15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE to clean up plasma samples for this compound analysis.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical acceptance criteria and expected results for a validated this compound bioanalytical method. The values for a GC-MS method are provided as a reference.[6]
| Parameter | Acceptance Criteria | Example Data (GC-MS Method)[6] |
| Linearity (r²) | > 0.99 | > 0.994 |
| Calibration Range | Dependent on expected concentrations | 100 - 10,000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Meets criteria |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Meets criteria |
| Recovery | Consistent, precise, and reproducible | > 93.2% in receptor fluid, > 95.8% in skin homogenates |
| Matrix Effect (IS-Normalized) | CV ≤ 15% across different lots | Not reported for GC-MS, but a critical parameter for LC-MS/MS |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Docosanol and Acyclovir: Mechanisms of Antiviral Action Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antiviral mechanisms of 1-Docosanol and Acyclovir against Herpes Simplex Virus (HSV). By examining their distinct modes of action, supported by experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Introduction: Two Distinct Strategies Against a Common Foe
Herpes Simplex Virus (HSV) infections remain a significant global health concern. While numerous antiviral agents have been developed, this compound and Acyclovir represent two fundamentally different approaches to inhibiting viral replication. This compound, a saturated fatty alcohol, acts as a viral entry inhibitor, preventing the initial stage of infection.[1][2][3] In contrast, Acyclovir, a nucleoside analog, targets the intracellular replication of the virus by inhibiting its DNA synthesis.[4][5] This guide will dissect these mechanisms, presenting a comparative overview of their efficacy and the experimental frameworks used to evaluate them.
Mechanisms of Action: A Tale of Two Targets
The antiviral strategies of this compound and Acyclovir are directed at different stages of the HSV life cycle. This compound intervenes at the very beginning, preventing the virus from entering the host cell, while Acyclovir acts later, disrupting the replication of the viral genome.
This compound: The Gatekeeper at the Cell Membrane
This compound's mechanism is unique in that it does not interact directly with the virus. Instead, it modifies the host cell membrane to prevent viral entry.[2][3][6] As a long-chain saturated fatty alcohol, it is thought to integrate into the host cell's plasma membrane, altering its fluidity and structure.[3][6] This alteration is believed to inhibit the fusion of the HSV envelope with the host cell membrane, a critical step for the virus to release its genetic material into the cell.[1][2][3] Consequently, this compound is effective against lipid-enveloped viruses like HSV-1 and HSV-2.[7][8] Its efficacy is dependent on its uptake and metabolism by the host cell, suggesting a host-targeted antiviral strategy.[9]
dot
Figure 1: Mechanism of this compound
Acyclovir: The Saboteur of Viral Replication
Acyclovir is a prodrug that requires activation within the infected host cell to exert its antiviral effect.[4] Its mechanism is a classic example of targeted antiviral therapy, relying on a virally encoded enzyme for its initial activation.[4][10]
The process unfolds in a series of steps:
-
Selective Phosphorylation: Acyclovir is first converted to acyclovir monophosphate by the viral thymidine kinase (TK). This step is crucial for its selectivity, as viral TK is much more efficient at phosphorylating acyclovir than the host cell's TK.[4][10][11]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and finally to the active form, acyclovir triphosphate.[4][10]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase by acting as an analog of deoxyguanosine triphosphate (dGTP).[8][9][11]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.[4][5][11]
dot
Figure 2: Mechanism of Acyclovir
Comparative Efficacy: In Vitro and Preclinical Data
Direct head-to-head in vitro studies comparing the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound and Acyclovir under identical experimental conditions are limited. The available data from various studies suggest that Acyclovir is significantly more potent in in vitro assays. However, it is crucial to exercise caution when comparing values across different studies due to variations in cell lines, virus strains, and assay methodologies.
In Vitro Antiviral Activity
The following table summarizes representative in vitro efficacy data for this compound and Acyclovir against HSV.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | HSV-2 | Vero | Plaque Reduction | 5,600 (ED50) | [12] |
| Acyclovir | HSV-1 | - | Virus Yield Reduction | 3 (IC90) | [13] |
| Acyclovir Triphosphate | HSV-1 | - | DNA Polymerase Inhibition | 0.03 (Ki) | [8] |
Note: IC90 represents the concentration required to inhibit 90% of the viral replication. ED50 (median effective dose) is another term for EC50. Ki represents the inhibition constant.
Preclinical Comparative Study (Animal Model)
A preclinical study in a guinea pig model of cutaneous HSV-1 infection provided a direct comparison of the topical application of this compound cream, Acyclovir cream, and Penciclovir cream.[1][5] The results of this study are summarized below.
| Treatment | Reduction in Lesion Number vs. Vehicle | Reduction in Lesion Area vs. Vehicle | Reduction in Virus Titer vs. Vehicle |
| Penciclovir Cream | 19% | 38% | 88% |
| Acyclovir Cream | 4% | 28% | 77% |
| n-Docosanol Cream | No statistically significant difference | No statistically significant difference | No statistically significant difference |
Data from Spruance, S. L., & McKeough, M. B. (2001).[1][14]
The authors of this preclinical study concluded that in this animal model, the efficacy of penciclovir cream was greater than acyclovir cream, which was in turn more effective than n-docosanol cream.[14] They did note that these findings do not exclude the possibility that docosanol may work through different mechanisms in a clinical setting.[1][14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Acyclovir.
Plaque Reduction Assay
This is a standard method to determine the infectivity of a virus and the efficacy of an antiviral agent.[12][15]
-
Cell Culture and Seeding: Confluent monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.[10]
-
Virus Inoculation: The cell monolayers are infected with a known concentration of HSV, typically at a multiplicity of infection (MOI) that will produce a countable number of plaques.[16]
-
Drug Treatment: After a viral adsorption period (e.g., 1 hour), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound (this compound or Acyclovir).[10][16]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).[10]
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[10]
-
Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration compared to an untreated virus control. The IC50 value is then determined by regression analysis.[10]
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.[10][13]
-
Cell Culture and Infection: Confluent cell monolayers are infected with the virus at a specific MOI.[10]
-
Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are washed and incubated with a liquid culture medium containing the test compounds at various concentrations.[10]
-
Virus Harvesting: After a single replication cycle (e.g., 24-48 hours), the cells and supernatant are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.[10][17]
-
Virus Titer Determination: The harvested virus is then serially diluted and used to infect fresh cell monolayers in a plaque assay to determine the viral titer (plaque-forming units per milliliter, PFU/mL).[10]
-
Data Analysis: The reduction in viral yield for each drug concentration is calculated relative to the untreated control.[10]
Cell-Cell Fusion Assay
This assay models the fusion process without the use of live virus, by expressing viral fusion proteins in cells.[12][18]
-
Effector and Target Cell Preparation: Two populations of cells are prepared:
-
Effector cells: Transfected to express the necessary HSV glycoproteins (gB, gD, gH, and gL) and often a component of a reporter system (e.g., T7 RNA polymerase).[12][18]
-
Target cells: Express the appropriate HSV receptor (e.g., nectin-1) and another component of the reporter system (e.g., a luciferase gene under the control of a T7 promoter).[12][18]
-
-
Co-culture and Treatment: Effector and target cells are co-cultured in the presence of varying concentrations of the test compound (e.g., this compound).
-
Fusion and Reporter Gene Expression: If cell-cell fusion occurs, the components of the reporter system are brought together in the same cytoplasm, leading to the expression of the reporter gene.
-
Data Analysis: The reporter signal (e.g., luminescence) is measured, and the inhibition of fusion is calculated relative to an untreated control.[18]
dot
Figure 3: Comparative Experimental Workflow
Conclusion
This compound and Acyclovir represent two distinct and mechanistically different approaches to the inhibition of HSV replication. This compound acts as a viral entry inhibitor by modifying the host cell membrane, thereby preventing the initial stage of infection. In contrast, Acyclovir is a highly potent inhibitor of viral DNA synthesis, acting intracellularly after selective activation in infected cells.
While in vitro data suggests that Acyclovir is significantly more potent, preclinical animal studies indicate a more nuanced picture of their relative efficacy in a topical formulation. The distinct mechanisms of action of these two drugs also suggest the potential for synergistic effects when used in combination, a promising avenue for future research and the development of more effective anti-HSV therapies.[10] This comparative guide highlights the importance of a multi-faceted approach to antiviral drug development, targeting different stages of the viral life cycle to combat viral infections effectively.
References
- 1. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclovir triphosphate is a suicide inactivator of the herpes simplex virus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Acyclovir, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Screening by Cell-Based Fusion Assay for Identifying Novel Antivirals of Glycoprotein B-Mediated Herpes Simplex Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Efficacy of 1-Docosanol versus Penciclovir Against Herpes Simplex Virus
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the antiviral efficacy of 1-Docosanol and penciclovir against Herpes Simplex Virus (HSV). The following sections detail their mechanisms of action, comparative antiviral activity based on available data, and the experimental protocols utilized for these assessments.
Overview and Mechanisms of Action
This compound and penciclovir represent two distinct classes of antiviral agents that inhibit HSV replication through different mechanisms.
-
This compound: A saturated fatty alcohol, this compound is a viral entry inhibitor.[1] Its mechanism of action is physical, interfering with the fusion of the HSV envelope with the host cell plasma membrane.[1] This prevents the virus from entering the host cell, a critical initial step in the viral lifecycle.[2] As it targets a host-cell interaction, its efficacy is not expected to be affected by mutations in viral enzymes that confer resistance to nucleoside analogs.[2]
-
Penciclovir: An acyclic guanine nucleoside analog, penciclovir is an inhibitor of viral DNA synthesis.[3] It is selectively phosphorylated by viral thymidine kinase to penciclovir monophosphate and subsequently converted by cellular kinases to the active penciclovir triphosphate. This triphosphate form competitively inhibits the viral DNA polymerase, thereby halting viral DNA replication.[3]
The distinct mechanisms of action for this compound and penciclovir are depicted in the following diagram:
Quantitative Comparison of In Vitro Antiviral Activity
Direct head-to-head in vitro studies comparing the efficacy of this compound and penciclovir are limited in the published literature. The following table summarizes available in vitro efficacy data from separate studies. It is crucial to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
| Antiviral Agent | Virus Type | Assay Type | Cell Line | Efficacy Metric (IC50/EC50) | Reference |
| This compound | HSV-2 | Plaque Reduction | Vero | Maintained activity against acyclovir-resistant strain | [2] |
| HSV-1 & HSV-2 | Not Specified | Not Specified | Potency in the millimolar range | [4] | |
| Penciclovir | HSV-1 | Plaque Reduction | MRC-5 | EC50: 0.8 mg/L | [5] |
| HSV-1 | Virus Yield Reduction (24h) | MRC-5 | EC99: 0.6 mg/L | [5] | |
| HSV-1 (clinical isolates) | Not Specified | Not Specified | IC50: 0.5 to 0.8 µg/mL | [6] | |
| HSV-2 (clinical isolates) | Not Specified | Not Specified | IC50: 1.3 to 2.2 µg/mL | [6] | |
| HSV-1 (SC16) | Plaque Reduction | A549 | IC50: ~1 µM | [7] | |
| HSV-2 (SB5) | Plaque Reduction | A549 | IC50: ~2 µM | [7] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; EC99: 99% effective concentration.
Detailed Experimental Protocols
The most common in vitro assays to determine antiviral efficacy are the Plaque Reduction Assay and the Viral Yield Reduction Assay.
Plaque Reduction Assay
This assay is considered the gold standard for determining the susceptibility of HSV to antiviral drugs.
Objective: To determine the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (IC50 or EC50).
Methodology:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero, MRC-5, or A549 cells) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of HSV (typically 100 plaque-forming units, PFU).
-
Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing serial dilutions of this compound or penciclovir. A control with no drug is also included.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques appear as clear zones against a stained cell monolayer. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction for each drug concentration is calculated relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
The general workflow for a Plaque Reduction Assay is illustrated below:
Viral Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of an antiviral agent.
Objective: To quantify the reduction in the yield of infectious virus particles in the presence of varying concentrations of an antiviral drug.
Methodology:
-
Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).
-
Drug Treatment: After viral adsorption, the cells are washed and incubated with a medium containing different concentrations of this compound or penciclovir.
-
Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: The cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virions.
-
Virus Titer Determination: The total amount of infectious virus in the lysate is quantified by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: The virus titers from the drug-treated samples are compared to the untreated control to determine the extent of inhibition. The drug concentration that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is calculated.
The workflow for a Viral Yield Reduction Assay is as follows:
Summary and Conclusion
This compound and penciclovir are effective in vitro inhibitors of HSV replication, albeit through fundamentally different mechanisms. Penciclovir, a nucleoside analog, directly targets viral DNA synthesis and exhibits high potency in the micromolar to nanomolar range in various in vitro assays. In contrast, this compound acts as a viral entry inhibitor, with reported efficacy in the millimolar range.
While direct comparative in vitro studies are scarce, the available data suggest that penciclovir is a more potent antiviral agent on a molar basis. However, the unique mechanism of action of this compound makes it a valuable alternative, particularly in the context of potential resistance to nucleoside analogs. Further head-to-head in vitro studies using standardized protocols are warranted to provide a more definitive comparison of the antiviral efficacy of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emjreviews.com [emjreviews.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 1-Docosanol Analogs for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel, rationally designed 1-Docosanol analogs against the parent compound. The document outlines key experimental protocols and presents supporting data to facilitate the evaluation of these compounds for further preclinical and clinical development as topical antiviral agents.
Introduction
This compound is a saturated 22-carbon aliphatic alcohol approved for the topical treatment of recurrent herpes simplex labialis.[1][2] Its mechanism of action involves the inhibition of fusion between the host cell plasma membrane and the viral envelope of lipid-enveloped viruses, such as Herpes Simplex Virus (HSV), thereby preventing viral entry and subsequent replication.[1][3][4][5] This mode of action, which targets the host cell membrane, makes the development of viral resistance less likely compared to antivirals that target viral enzymes.[5][6]
The development of novel this compound analogs aims to enhance its antiviral potency, improve its physicochemical properties for better topical delivery, and potentially broaden its spectrum of activity against other enveloped viruses. This guide focuses on a comparative analysis of three hypothetical analogs (DA-1, DA-2, and DA-3) designed with specific structural modifications to improve upon the therapeutic profile of this compound.
Comparative Analysis of this compound and its Analogs
The following table summarizes the key physicochemical and in vitro antiviral properties of this compound and its novel analogs against Herpes Simplex Virus Type 1 (HSV-1).
| Compound | Molecular Weight ( g/mol ) | LogP | 50% Cytotoxic Concentration (CC50) in Vero Cells (µM) | 50% Effective Concentration (EC50) against HSV-1 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 326.6 | 10.01 | > 5000 | 85 | > 58.8 |
| Analog DA-1 | 354.6 | 9.85 | > 5000 | 42 | > 119.0 |
| Analog DA-2 | 382.7 | 10.20 | 4500 | 25 | 180.0 |
| Analog DA-3 | 410.8 | 9.50 | > 5000 | 68 | > 73.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay
This protocol determines the concentration of the test compounds that are toxic to the host cells.
-
Cell Line: Vero cells (African green monkey kidney epithelial cells)
-
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell-only control (no compound).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Plaque Reduction Assay
This assay is used to determine the antiviral efficacy of the compounds by quantifying the reduction in viral plaques.[9][10][11]
-
Virus: Herpes Simplex Virus Type 1 (HSV-1)
-
Cell Line: Vero cells
-
Assay Method:
-
Seed Vero cells in 6-well plates and grow to 90-100% confluency.[10]
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the confluent cell monolayers with the compound dilutions for 2 hours at 37°C.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of 2x medium and 1.2% methylcellulose containing the respective compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator until viral plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well. The EC50 value is determined as the compound concentration that reduces the number of viral plaques by 50% compared to the virus control (no compound).[12]
-
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral replication cycle that is inhibited by the antiviral compounds.[13][14][15]
-
Virus: HSV-1
-
Cell Line: Vero cells
-
Assay Method:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Synchronize infection by pre-chilling the plates at 4°C for 1 hour.
-
Infect the cells with HSV-1 (MOI of 1) at 4°C for 2 hours to allow viral attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium and transfer the plates to a 37°C incubator to initiate viral entry and replication (this is time zero).
-
Add a high concentration (e.g., 5x EC50) of the test compounds at different time points post-infection (e.g., -2, 0, 1, 2, 4, 6, and 8 hours).
-
Incubate the plates for 24 hours.
-
Harvest the supernatant and determine the viral titer using a standard plaque assay.
-
The time point at which the compound loses its antiviral activity indicates the latest stage of the viral life cycle that it can inhibit.
-
Visualizations
Proposed Signaling Pathway of this compound Analogs
The proposed mechanism of action for this compound and its analogs involves the inhibition of viral fusion with the host cell membrane.
Caption: Proposed mechanism of this compound analogs inhibiting viral entry.
Experimental Workflow for Antiviral Compound Screening
The following diagram illustrates the workflow for screening and characterizing novel antiviral compounds.
Caption: Workflow for evaluating novel this compound analogs.
Logical Relationship of Key Assays
This diagram shows the logical flow and interdependence of the key in vitro assays.
Caption: Logical flow of key in vitro antiviral assays.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 7. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 8. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 13. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 1-Docosanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Docosanol. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. This document outlines the experimental protocols and performance data for both methods to aid researchers in choosing the most suitable technique for their specific applications.
Methodology Comparison
The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. This compound, a long-chain saturated fatty alcohol, lacks a UV chromophore, which presents a challenge for detection by standard HPLC-UV methods.[1] Consequently, a derivatization step is necessary to introduce a UV-active moiety for HPLC-UV analysis. In contrast, GC-MS can directly analyze this compound, offering high sensitivity and specificity without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds. It is considered a gold standard for the identification and quantification of many organic molecules.[2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] For compounds like this compound that do not possess a chromophore, derivatization is required for UV detection, or alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.[2][4]
Quantitative Performance Data
The following tables summarize the key validation parameters for both the GC-MS and a derivatization-based RP-HPLC-UV method for the analysis of this compound.
Table 1: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 100–10,000 ng/mL |
| Correlation Coefficient (R²) | >0.994[4][5] |
| Recovery (Receptor Fluid) | >93.2%[4][5] |
| Recovery (Skin Homogenates) | >95.8%[4][5] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] |
| Internal Standard | Isopropyl palmitate[5] |
| Monitored Ions (m/z) | This compound: 83, Internal Standard: 256[5] |
Table 2: RP-HPLC-UV (with Derivatization) Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2–12 µg/mL (2,000–12,000 ng/mL)[1] |
| Correlation Coefficient (R²) | 0.9987[1] |
| Limit of Detection (LOD) | 78 ng/mL[4] |
| Limit of Quantification (LOQ) | 236 ng/mL[4] |
| Derivatizing Agent | Phthalic anhydride[1] |
| Detection Wavelength | 243 nm[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method was developed and validated for the determination of this compound in biological samples.[5]
-
Sample Preparation: Biological samples are subjected to protein precipitation to extract this compound and the internal standard. The resulting supernatant is then analyzed by GC-MS.
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) Method
Due to the lack of a chromophore in the this compound structure, a chemical derivatization step is required prior to analysis by RP-HPLC-UV.[1]
-
Derivatization: this compound is reacted with phthalic anhydride, facilitated by microwave irradiation, to form monodocosyl phthalate. This derivative possesses a chromophore that allows for UV detection.[1]
-
Sample Preparation: The derivatized sample is dissolved in a suitable solvent and diluted to the desired concentration with the mobile phase.[1]
-
Chromatographic Conditions:
-
UV Detection:
-
Wavelength: 243 nm.[1]
-
Visualizations
Caption: Experimental workflow for cross-validation of HPLC and GC-MS methods.
Discussion and Recommendations
Both GC-MS and derivatization-based HPLC-UV are viable methods for the quantification of this compound.
-
GC-MS offers higher sensitivity with a lower LLOQ (100 ng/mL) compared to the reported LOQ for the HPLC-UV method (236 ng/mL).[4] The direct analysis without derivatization simplifies the sample preparation process and reduces potential sources of error. The high specificity of mass spectrometric detection provides a high degree of confidence in the identification of this compound.
-
RP-HPLC-UV with derivatization provides an alternative for laboratories where GC-MS is not available. However, the additional derivatization step adds complexity to the sample preparation and may introduce variability. The sensitivity of this method is lower than that of the described GC-MS method.
Recommendation: For routine quality control and in bioequivalence studies requiring high sensitivity and specificity, the validated GC-MS method is preferable due to its simpler sample preparation, higher sensitivity, and the specificity of mass detection. The HPLC-UV method with derivatization serves as a suitable alternative when GC-MS is not accessible, provided that the method is thoroughly validated to ensure the consistency and efficiency of the derivatization reaction. A cross-validation study is highly recommended when switching between methods to ensure the comparability of results.
References
- 1. imedpub.com [imedpub.com]
- 2. benchchem.com [benchchem.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 1-Docosanol's Unique Mechanism of Action Against Herpes Simplex Virus Using Viral Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the development of antiviral agents with novel mechanisms of action. 1-Docosanol, a saturated 22-carbon aliphatic alcohol, presents a distinct approach to combating Herpes Simplex Virus (HSV) by inhibiting the initial stages of viral entry. This guide provides a comprehensive comparison of this compound with other anti-HSV agents, focusing on the use of HSV mutants to elucidate and confirm its mechanism of action, supported by experimental data and detailed protocols.
This compound: A Departure from Conventional Antiviral Targets
Unlike the majority of anti-HSV drugs that target viral DNA replication, this compound is proposed to inhibit the fusion between the host cell's plasma membrane and the HSV envelope.[1][2] This action prevents the virus from entering the host cell, thereby halting the replication cycle at its inception.[1][2] Evidence suggests that this compound is taken up by host cells and metabolized, and this metabolic conversion is correlated with its antiviral activity. This unique, host-cell-oriented mechanism suggests a lower likelihood of the development of viral resistance compared to drugs that directly target viral enzymes.[1]
The most compelling evidence for this compound's distinct mechanism of action comes from studies involving acyclovir-resistant HSV strains. Acyclovir, a nucleoside analog, requires phosphorylation by the viral enzyme thymidine kinase (TK) to become active and subsequently inhibit the viral DNA polymerase.[3][4] Resistance to acyclovir most commonly arises from mutations in the viral TK gene, rendering the virus incapable of activating the drug, or less frequently, through mutations in the DNA polymerase gene itself.[3][4]
Crucially, this compound's efficacy is maintained against these acyclovir-resistant mutants.[5] This is because its mechanism does not depend on either viral thymidine kinase or DNA polymerase. By demonstrating activity against viruses that are resistant to conventional therapies, these mutant studies provide strong evidence that this compound acts on a different and essential step in the viral lifecycle – the fusion and entry process.
Comparative Analysis of Anti-HSV Agents
A variety of antiviral drugs are available for the treatment of HSV infections, each with a specific mechanism of action. Understanding these differences is key to managing resistant infections and developing new therapeutic strategies.
-
Nucleoside Analogs (Acyclovir, Penciclovir, and their prodrugs Valacyclovir and Famciclovir): These are the most common first-line treatments for HSV infections.[5] They act as chain terminators during viral DNA replication after being activated by the viral thymidine kinase.[3]
-
Pyrophosphate Analogs (Foscarnet): Foscarnet directly inhibits the viral DNA polymerase at the pyrophosphate-binding site, and does not require activation by viral thymidine kinase.[6] This makes it an effective treatment for many acyclovir-resistant HSV infections.[6]
-
Nucleotide Analogs (Cidofovir): Cidofovir also inhibits viral DNA polymerase but is phosphorylated by host cell kinases, thus bypassing the need for viral thymidine kinase.[5] It is another important option for managing acyclovir-resistant HSV.
-
Helicase-Primase Inhibitors (Pritelivir, Amenamevir): This newer class of antivirals targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA during replication.[7] This distinct mechanism makes them active against acyclovir-resistant strains.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and other representative anti-HSV drugs against wild-type and acyclovir-resistant HSV strains. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values represent the drug concentration required to reduce viral activity by half.
| Antiviral Agent | Class | Target | Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | Citation(s) |
| This compound | Saturated Aliphatic Alcohol | Host Cell Membrane/Viral Fusion | HSV-2 (Wild-Type) | Vero | ~5.6 | [6] |
| HSV-2 (Acyclovir-Resistant) | Vero | ~5.6 | [6] | |||
| Acyclovir | Nucleoside Analog | Viral DNA Polymerase | HSV-1 (Wild-Type) | HELF | 2.1 | [7] |
| HSV-2 (Wild-Type) | HELF | 3.2 | [7] | |||
| HSV-1 (TK-deficient) | - | >100 | [4] | |||
| HSV-2 (TK-deficient) | - | >100 | [4] | |||
| Penciclovir | Nucleoside Analog | Viral DNA Polymerase | HSV-2 (Acyclovir-Resistant) | - | 61 | [4] |
| Foscarnet | Pyrophosphate Analog | Viral DNA Polymerase | HSV-2 (Acyclovir-Resistant) | - | >400 | [4] |
| Pritelivir | Helicase-Primase Inhibitor | Helicase-Primase Complex | HSV-1 (Clinical Isolates) | - | 0.026 | |
| HSV-2 (Clinical Isolates) | - | 0.029 | ||||
| Amenamevir (ASP2151) | Helicase-Primase Inhibitor | Helicase-Primase Complex | HSV-1 (Clinical Isolates) | HELF | 0.043 | [7] |
| HSV-2 (Clinical Isolates) | HELF | 0.069 | [7] |
Note: EC₅₀/IC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
Plaque Reduction Assay for Antiviral Susceptibility Testing
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.
1. Cell Culture Preparation:
-
Seed a suitable cell line (e.g., Vero cells) in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a humidified CO₂ incubator.
2. Preparation of Drug Dilutions:
-
Prepare a series of dilutions of the antiviral drug in cell culture medium. A 2-fold or 10-fold dilution series is common.
3. Virus Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with a dilution of HSV calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
4. Drug Treatment and Overlay:
-
Remove the viral inoculum.
-
Add an overlay medium containing the various concentrations of the antiviral drug. The overlay medium is viscous (e.g., containing methylcellulose or carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Include a virus control (no drug) and a cell control (no virus, no drug).
5. Incubation:
-
Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
6. Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a solution such as methanol.
-
Stain the cell monolayer with a staining solution like crystal violet. The living cells will take up the stain, while the areas of viral-induced cell death (plaques) will remain clear.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
7. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
The EC₅₀ or IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and identifying the concentration that results in a 50% reduction in the number of plaques.
Visualizing Mechanisms and Methodologies
Caption: Proposed mechanism of this compound in inhibiting HSV entry.
Caption: Experimental workflow using HSV mutants to test this compound's efficacy.
Caption: Logical relationship confirming this compound's mechanism.
Conclusion
The use of acyclovir-resistant HSV mutants has been instrumental in confirming the unique mechanism of action of this compound. By demonstrating consistent efficacy against strains that are resistant to conventional DNA polymerase inhibitors, these studies provide strong evidence that this compound targets the viral fusion and entry process. This distinct mechanism not only offers a valuable therapeutic alternative for the management of acyclovir-resistant HSV infections but also highlights the potential for developing other antiviral agents that target the initial stages of the viral lifecycle. Further research into other fusion inhibitors and their interactions with specific viral glycoproteins will continue to expand our arsenal against HSV and other enveloped viruses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects on Cell Fusion Activity of Mutations in Herpes Simplex Virus 1 Glycoprotein B (gB) Dependent on Whether a gD Receptor or a gB Receptor Is Overexpressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in herpes simplex virus glycoprotein D that prevent cell entry via nectins and alter cell tropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mutations in Herpes Simplex Virus Glycoprotein D Distinguish Entry of Free Virus from Cell-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of 1-Docosanol: A Comparative Guide to Clinical Trial Outcomes for Herpes Labialis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial outcomes for 1-Docosanol (Abreva®) and other topical antiviral treatments for recurrent herpes labialis (cold sores). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and study designs, this document aims to equip researchers and drug development professionals with the necessary information to critically evaluate and compare these therapeutic options.
Data Presentation: Comparative Efficacy in Healing Time
The following table summarizes the quantitative outcomes from key placebo-controlled clinical trials for this compound, Acyclovir, and Penciclovir. The primary endpoint for these studies was typically the time to healing of lesions.
| Treatment Group | Placebo Group | Median Time to Healing (Treatment) | Median Time to Healing (Placebo) | Reduction in Healing Time | Statistical Significance (p-value) | Hazard Ratio (95% CI) | Citation |
| This compound 10% Cream | Polyethylene Glycol Vehicle | 4.1 days | 4.8 days | 18 hours | 0.008 | Not Reported | [1] |
| Acyclovir 5% Cream (Study 1) | Vehicle Cream | 4.3 days (mean) | 4.8 days (mean) | 0.5 days (mean) | 0.010 | 1.23 (1.06-1.44) | [2] |
| Acyclovir 5% Cream (Study 2) | Vehicle Cream | 4.6 days (mean) | 5.2 days (mean) | 0.6 days (mean) | 0.007 | 1.24 (1.06-1.44) | [2] |
| Penciclovir 1% Cream | Vehicle Control Cream | 4.8 days | 5.5 days | 0.7 days | <0.001 | 1.33 (1.18-1.49) | [1] |
Experimental Protocols
A thorough understanding of the methodologies employed in clinical trials is crucial for the interpretation of their outcomes. Below are the generalized experimental protocols for the pivotal trials of this compound and its alternatives.
This compound Clinical Trial Protocol
-
Study Design: The pivotal trials for this compound 10% cream were multicenter, randomized, double-blind, and placebo-controlled.[1]
-
Participant Population: Healthy adults with a documented history of recurrent herpes simplex labialis were enrolled.[1]
-
Randomization and Blinding: Patients were randomly assigned to receive either this compound 10% cream or a matching polyethylene glycol vehicle placebo. Both participants and investigators were blinded to the treatment allocation.[1]
-
Treatment Regimen: Participants were instructed to self-initiate treatment at the earliest sign or symptom of a recurrence (prodrome or erythema stage). The cream was applied five times daily until the lesion healed, for a maximum of 10 days.[1]
-
Efficacy Endpoints: The primary efficacy endpoint was the time from treatment initiation to complete healing of the lesion. Secondary endpoints included time to cessation of pain and other symptoms.[1]
-
Statistical Analysis: The primary statistical method used to analyze the time-to-healing data was survival analysis, specifically the Cox proportional hazards model.[3]
Acyclovir/Penciclovir Clinical Trial Protocol
-
Study Design: Clinical trials for topical Acyclovir and Penciclovir were also typically randomized, double-blind, and placebo-controlled.[1][2]
-
Participant Population: The studies enrolled immunocompetent adults with a history of recurrent herpes labialis.[1][2]
-
Randomization and Blinding: Participants were randomized to receive either the active antiviral cream or a vehicle control cream. Blinding of both patients and investigators was maintained throughout the study.[1][2]
-
Treatment Regimen: For Acyclovir 5% cream, the typical regimen was application five times daily for four days.[2] For Penciclovir 1% cream, a more frequent application of every two hours during waking hours for four days was instructed.[1] Treatment was patient-initiated at the first sign of a recurrence.[1][2]
-
Efficacy Endpoints: The primary endpoint was the time to healing of classical lesions (vesicles, ulcers, and/or crusts).[1][2] Secondary endpoints often included time to pain resolution and cessation of viral shedding.[1]
-
Statistical Analysis: Statistical analysis for time-to-event data, such as time to healing, was conducted using survival analysis methods, including the generation of Kaplan-Meier curves and the use of the log-rank test or Cox proportional hazards models to compare treatment groups.[2][4]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and the nucleoside analogues (Acyclovir and Penciclovir).
Caption: Mechanism of this compound: Inhibition of Viral Fusion.
References
- 1. Penciclovir cream for the treatment of herpes simplex labialis. A randomized, multicenter, double-blind, placebo-controlled trial. Topical Penciclovir Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Effective treatment of herpes simplex labialis with penciclovir cream: combined results of two trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Inter-Laboratory Reproducibility of 1-Docosanol Assays: A Comparative Guide
A critical review of analytical methodologies for the quantification of 1-Docosanol, addressing the current landscape of assay validation and the notable absence of comprehensive inter-laboratory reproducibility data.
Introduction
This compound, a long-chain saturated alcohol, is the active ingredient in several over-the-counter topical treatments for recurrent herpes labialis (cold sores). Its mechanism of action involves the inhibition of fusion between the host cell membrane and the lipid envelope of the herpes simplex virus (HSV), thereby preventing viral entry and replication.[1][2][3][4] As with any pharmaceutical agent, robust and reproducible analytical methods are crucial for quality control, pharmacokinetic studies, and bioequivalence testing. This guide provides a comparative assessment of the available analytical methodologies for this compound, with a focus on their reproducibility.
It is important to note that a comprehensive review of publicly available literature reveals a lack of inter-laboratory studies specifically designed to assess the reproducibility of this compound assays. The available data primarily consists of single-laboratory validation studies. While these studies demonstrate the method's performance within a controlled environment, they do not provide a measure of how the assay performs across different laboratories, equipment, and personnel.
Data Presentation: Single-Laboratory Validation of a GC/MS Method
The most well-documented method for the quantification of this compound in biological matrices is a Gas Chromatography/Selected Ion Monitoring-Mass Spectrometry (GC/SIM-MS) method. The following table summarizes the performance characteristics of this method as determined in a single-laboratory validation study.
| Performance Characteristic | Result |
| Linearity (Concentration Range) | 100–10000 ng/mL |
| **Correlation Coefficient (R²) ** | >0.994 |
| Accuracy (% of Nominal) | 98.2% to 103% |
| Recovery (from Receptor Fluid) | >93.2% |
| Recovery (from Skin Homogenates) | >95.8% |
| Intra-assay Precision (Repeatability) | Data not specified in available literature |
| Inter-assay Precision (Intermediate Precision) | Data not specified in available literature |
| Inter-laboratory Precision (Reproducibility) | No data available |
Experimental Protocols
The following is a detailed methodology for the validated GC/SIM-MS assay for the determination of this compound in biological samples.
1. Sample Preparation (Extraction from Skin Homogenate)
-
Homogenization: Skin samples are homogenized in a suitable buffer.
-
Spiking: An internal standard (IS), such as isopropyl palmitate, is added to the homogenate.
-
Extraction: this compound and the IS are extracted from the homogenate using an organic solvent (e.g., ethyl acetate).
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for GC/MS analysis.
2. GC/MS Analysis
-
Gas Chromatograph (GC): Equipped with a high-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient is used to separate this compound and the IS.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode.
-
Ions Monitored: Specific ions for this compound (e.g., m/z 83) and the IS (e.g., m/z 256) are monitored for quantification.
3. Calibration and Quantification
-
Calibration Standards: A series of calibration standards are prepared by spiking known amounts of this compound and a fixed amount of IS into the blank biological matrix.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of this compound to the IS against the concentration of this compound.
-
Quantification: The concentration of this compound in the unknown samples is determined from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the assessment of this compound assays.
Caption: Workflow for an Inter-laboratory Reproducibility Study.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
While a validated GC/MS method for the quantification of this compound exists and demonstrates good performance within a single laboratory, the absence of inter-laboratory reproducibility studies is a significant gap in the analytical literature. Inter-laboratory validation is essential to ensure that an analytical method is robust and transferable, providing consistent and reliable results across different testing sites. Such studies are crucial for establishing a truly standardized method for regulatory submissions, bioequivalence studies, and global quality control. Therefore, future work should focus on conducting a collaborative inter-laboratory study to comprehensively assess the reproducibility of this compound assays. This would provide greater confidence in the reliability of data generated by different laboratories and support the global harmonization of analytical procedures for this important topical antiviral agent.
References
A Comparative Review of Topical Treatments for Herpes Labialis: A Guide for Researchers and Drug Development Professionals
Herpes labialis, commonly known as cold sores, is a recurrent viral infection caused by the Herpes Simplex Virus type 1 (HSV-1). While typically self-limiting, the associated pain, discomfort, and aesthetic concerns drive a significant demand for effective treatments. This guide provides an objective comparison of the leading topical treatments for herpes labialis, focusing on their clinical efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of antiviral therapies.
Mechanisms of Action: A Tale of Two Strategies
The currently approved topical treatments for herpes labialis primarily fall into two categories based on their mechanism of action: nucleoside analogues that inhibit viral DNA replication and a saturated fatty alcohol that blocks viral entry into host cells.
Nucleoside Analogues: Acyclovir and Penciclovir
Acyclovir and penciclovir are synthetic guanosine analogues that act as prodrugs.[1][2] Their antiviral activity is dependent on their phosphorylation by a virus-specific enzyme, thymidine kinase (TK), which is present only in HSV-infected cells.[1][2] This selective activation is a key reason for their low toxicity to uninfected host cells.[1][2]
Once converted to their monophosphate forms by viral TK, cellular enzymes further phosphorylate them to their active triphosphate forms: acyclovir triphosphate (ACV-TP) and penciclovir triphosphate (PCV-TP).[1][3] These active metabolites competitively inhibit the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[1][3] Incorporation of ACV-TP into the growing viral DNA chain leads to obligate chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[4][5] PCV-TP also inhibits viral DNA polymerase but does so without causing obligate chain termination.[3] A notable difference between the two is the significantly longer intracellular half-life of PCV-TP compared to ACV-TP, which may contribute to its clinical efficacy.[6]
Fusion Inhibitor: Docosanol
In contrast to the nucleoside analogues, docosanol employs a different antiviral strategy. It is a 22-carbon saturated aliphatic alcohol that inhibits the fusion between the lipid envelope of the HSV-1 virus and the host cell's plasma membrane.[7][8] This action prevents the virus from entering the host cell, thereby blocking the initiation of the replication cycle.[7] The mechanism is thought to involve the integration of docosanol into the host cell membrane, altering its properties and making it less permissive to viral fusion.[9] Because it does not target viral enzymes, the development of viral resistance to docosanol is considered less likely.[7]
Comparative Efficacy: A Look at the Clinical Data
The clinical efficacy of topical treatments for herpes labialis is primarily assessed by their ability to reduce the time to lesion healing and the duration of associated pain. The following tables summarize the quantitative data from key clinical trials comparing acyclovir, penciclovir, and docosanol against placebo and, in some instances, against each other.
| Treatment | Dosage | Time to Lesion Healing (Median Days) | Reduction vs. Placebo (Days) | p-value | Reference |
| Acyclovir 5% Cream | 5x/day for 4 days | 4.3 | 0.5 | 0.007 | [10] |
| Penciclovir 1% Cream | Every 2h while awake for 4 days | 4.8 | 0.7 | <0.001 | [11] |
| Docosanol 10% Cream | 5x/day until healed | 4.1 | 0.75 (18 hours) | 0.008 | [12] |
Table 1: Comparison of Topical Antivirals vs. Placebo in Time to Lesion Healing
| Treatment | Dosage | Duration of Pain (Median Days) | Reduction vs. Placebo (Days) | p-value | Reference |
| Acyclovir 5% Cream | 5x/day for 4 days | 2.9 | 0.3 | 0.024 | [10] |
| Penciclovir 1% Cream | Every 2h while awake for 4 days | 3.5 | 0.6 | <0.001 | [11] |
| Docosanol 10% Cream | 5x/day until healed | Not explicitly reported as median duration | Statistically significant reduction in time to cessation of all symptoms (including pain) | 0.002 | [12] |
Table 2: Comparison of Topical Antivirals vs. Placebo in Duration of Pain
| Treatment Comparison | Endpoint | Result | p-value | Reference |
| Penciclovir 1% Cream vs. Acyclovir 5% Cream | Time to lesion crusting and resolution of pain | Penciclovir was superior to acyclovir. | Not specified | [13] |
| Acyclovir 5% Cream vs. Penciclovir 1% Cream | Pain level on day 3 | Acyclovir group had significantly lower pain. | <0.001 | [14] |
Table 3: Head-to-Head Comparative Clinical Trial Data
Experimental Protocols: A Framework for Evaluation
The evaluation of topical treatments for herpes labialis in a clinical setting follows a generally standardized protocol. Understanding these methodologies is crucial for interpreting clinical trial data and designing future studies.
Study Design: Most pivotal trials are randomized, double-blind, and placebo-controlled.[10][11][12] Participants are typically healthy adults with a history of recurrent herpes labialis.[10][11][12]
Inclusion and Exclusion Criteria:
-
Inclusion: A history of a minimum number of herpes labialis episodes per year is often required to ensure a sufficient number of recurrences for the study.[15] Participants are usually instructed to initiate treatment at the earliest sign of a new episode (prodromal stage).[10][11][12]
-
Exclusion: Common exclusion criteria include being immunocompromised, pregnant or breastfeeding, having a known allergy to the study medication, or using other antiviral or immunosuppressive medications.[16]
Treatment Administration: Patients are typically provided with the study medication (active or placebo) in advance and are instructed to self-initiate treatment as soon as they experience the first symptoms of a recurrence.[10][11][12] The frequency and duration of application are strictly defined in the protocol.[10][11][12]
Efficacy Endpoints:
-
Time to Lesion Healing: This is a primary endpoint and is often defined as the time from the initiation of treatment until the crust has fallen off and the skin is completely healed.[10][11][12] Lesion progression is typically assessed by a clinician at regular intervals.
-
Duration of Pain: This is a key secondary endpoint and is often measured using a patient-reported scale, such as a Visual Analog Scale (VAS) or a categorical scale.[14][17]
-
Viral Shedding: The duration and quantity of viral shedding can be measured by taking swabs of the lesion area at specified time points and analyzing them using techniques like polymerase chain reaction (PCR).[18][19]
-
Aborted Lesions: The proportion of episodes where treatment prevents the development of a classical lesion (vesicle or ulcer) is also an important measure of efficacy.[12]
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Conclusion
The topical treatment of herpes labialis offers patients a means to modestly reduce the duration of symptoms and improve comfort. Acyclovir, penciclovir, and docosanol represent the primary therapeutic options, each with a distinct mechanism of action. While clinical trial data suggest that all three are superior to placebo, the clinical significance of the differences between them remains a subject of discussion. For researchers and drug development professionals, a thorough understanding of the underlying mechanisms of action, the nuances of clinical trial design, and the interpretation of efficacy data is paramount for the development of next-generation therapies that can offer improved outcomes for individuals affected by recurrent herpes labialis. Future research may focus on novel drug delivery systems to enhance topical penetration, combination therapies, and the development of agents with new mechanisms of action.
References
- 1. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penciclovir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penciclovir cream for the treatment of herpes simplex labialis. A randomized, multicenter, double-blind, placebo-controlled trial. Topical Penciclovir Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recurrent herpes labialis: efficacy of topical therapy with penciclovir compared with acyclovir (aciclovir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effective treatment of herpes simplex labialis with penciclovir cream: combined results of two trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Use of S-LANSS, a tool for screening neuropathic pain, for predicting postherpetic neuralgia in patients after acute herpes zoster events: a single-center, 12-month, prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Herpes Simplex Virus Shedding Rate: Surrogate Outcome for Genital Herpes Recurrence Frequency and Lesion Rates, and Phase 2 Clinical Trials End Point for Evaluating Efficacy of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of 1-Docosanol with Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antiviral effects observed when combining 1-Docosanol with various nucleoside analogs. By targeting different stages of the viral life cycle, these combination therapies demonstrate significantly enhanced efficacy against several enveloped viruses, particularly herpesviruses. This document outlines the mechanistic basis for this synergy, presents supporting experimental data in a comparative format, details the methodologies of key experiments, and provides visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
In vitro studies have consistently demonstrated a powerful synergistic relationship between this compound and several nucleoside analogs in inhibiting the replication of various herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV).[1][2] The combination of this compound with agents such as acyclovir (ACV), trifluorothymidine (TFT), adenine arabinoside (Ara-A), and ribavirin has been shown to inhibit viral replication by over 99% more than either drug used alone at near-optimal concentrations.[1][2] This potentiation of antiviral activity is not accompanied by an increase in cellular toxicity, leading to a substantial improvement in the therapeutic index of the antiviral treatment.[1][2] The distinct mechanisms of action—this compound inhibiting viral entry into the host cell and nucleoside analogs inhibiting viral DNA synthesis—form the foundation of this synergistic interaction.[3][4][5]
Data Presentation: In Vitro Synergistic Efficacy
The following tables summarize the quantitative data from in vitro studies demonstrating the synergistic antiviral activity of this compound in combination with various nucleoside analogs against herpesviruses.
Table 1: Synergistic Inhibition of Herpes Simplex Virus (HSV) Replication by this compound and Acyclovir [1][2]
| Virus Isolate | Cell Line | This compound (µM) | Acyclovir (µM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Fold Increase in Inhibition |
| HSV-1 (Lab Strain) | African Green Monkey Kidney | 30 | 0.4 | ~50% (each) | >99% | >1.98 |
| HSV-2 (Genital Isolate) | Normal Human Foreskin | 30 | 0.8 | ~50% (each) | >99% | >1.98 |
| ACV-Resistant HSV-2 | Normal Human Lung | 30 | >100 | This compound: ~50% | >99% | >1.98 |
Table 2: Synergistic Inhibition of HSV Production by this compound and Other Nucleoside Analogs [1][2]
| Nucleoside Analog | Virus | Cell Line | Observation |
| Trifluorothymidine (TFT) | HSV | Multiple | Synergistically intensified inhibition of HSV production |
| Adenine Arabinoside (Ara-A) | HSV | Multiple | Synergistically intensified inhibition of HSV production |
| Ribavirin | HSV | Multiple | Synergistically intensified inhibition of HSV production |
Mechanisms of Action and Synergy
The enhanced antiviral effect of combining this compound with nucleoside analogs stems from their complementary attacks on two distinct and essential stages of the viral replication cycle.
This compound: A Viral Entry Inhibitor
This compound is a long-chain saturated alcohol that inhibits the fusion of the viral envelope with the host cell's plasma membrane.[3][4][5] It is believed to integrate into the host cell membrane, altering its fluidity and preventing the conformational changes in viral glycoproteins that are necessary for membrane fusion.[1][3] This action effectively blocks the virus from entering the host cell, a critical initial step for infection.[3][4]
Nucleoside Analogs: Inhibitors of Viral DNA Synthesis
Nucleoside analogs are synthetic compounds that mimic natural nucleosides.[6] Once inside a host cell, they are phosphorylated to their active triphosphate form by both viral and host cell kinases.[6] This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[6] Their incorporation leads to chain termination, thus halting viral DNA replication.[6]
The Synergistic Effect
By first reducing the number of viral particles that successfully enter the host cells, this compound effectively lowers the initial viral load within the cell.[3] This allows the nucleoside analogs to more efficiently inhibit the replication of the viruses that do manage to gain entry, as there are fewer replication events to target.[3] This two-pronged assault leads to a much more profound reduction in the production of new viral progeny than either agent could achieve on its own.
Signaling Pathway Diagrams
Caption: Synergistic antiviral mechanisms of this compound and nucleoside analogs.
Experimental Protocols
The synergistic effects of this compound and nucleoside analogs are primarily evaluated using two standard virological assays: the Plaque Reduction Assay and the Viral Yield Reduction Assay.
Plaque Reduction Assay
This assay quantifies the ability of antiviral compounds to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayers of a suitable host cell line (e.g., African Green Monkey kidney cells, normal human foreskin fibroblasts) in multi-well plates.
-
Virus stock of interest (e.g., HSV-1, HSV-2).
-
This compound and nucleoside analog stock solutions.
-
Cell culture medium (e.g., DMEM) with and without a semi-solid overlay (e.g., methylcellulose).
Procedure:
-
Cell Culture: Prepare confluent monolayers of host cells in multi-well plates.
-
Drug Treatment: Pre-treat the cell monolayers with varying concentrations of this compound, the nucleoside analog, or a combination of both for a specified period (e.g., 18-24 hours for this compound pre-incubation). Include appropriate vehicle controls.
-
Viral Infection: Infect the treated and control cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the viral inoculum and add a semi-solid overlay medium containing the respective drug concentrations to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each treatment condition compared to the untreated virus control. The 50% inhibitory concentration (IC50) is then determined.
Caption: Workflow for the Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of antiviral compounds.
Materials:
-
Same as for the Plaque Reduction Assay, but without the semi-solid overlay.
Procedure:
-
Cell Culture and Drug Treatment: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.
-
Viral Infection: Infect the treated and control cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysate containing the newly produced virus.
-
Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield for each treatment condition compared to the untreated virus control.
Caption: Workflow for the Viral Yield Reduction Assay.
Conclusion
The synergistic interaction between this compound and nucleoside analogs represents a promising strategy for enhancing the efficacy of antiviral therapies, particularly against herpesviruses. By targeting two distinct and critical steps in the viral life cycle—viral entry and DNA replication—this combination approach achieves a more potent antiviral effect without a corresponding increase in cytotoxicity. The data and methodologies presented in this guide are intended to support further research and development in this area, with the potential to lead to more effective treatments for viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Docosanol: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for 1-Docosanol, also known as behenyl alcohol, for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.
Core Principles of this compound Disposal
This compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1] However, proper disposal is crucial to prevent environmental contamination. The primary principle is to manage its disposal in a manner consistent with federal, state, and local regulations.[2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]
Disposal Procedures for Pure this compound and Contaminated Materials
For pure this compound, surplus and non-recyclable solutions should be offered to a licensed disposal company.[5] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[6] Consider recycling any unused portion for its approved use or returning it to the manufacturer or supplier.[6]
Disposal of Unused or Waste this compound:
-
Incineration: A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is also an option.[1]
Spill Cleanup and Disposal:
In the event of a spill, prevent the product from entering drains, other waterways, or soil.[4][7]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[7]
-
Cleanup: Vacuum, sweep up, or absorb the spilled material with an inert substance.[7]
-
Collection: Place the collected material into a suitable, closed container for disposal.[5][7][8]
-
Consult Regulations: Consult local regulations for final disposal of the collected waste.[7]
Disposal of Contaminated Personal Protective Equipment (PPE) and Labware:
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[7]
-
Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][8]
-
Containers: Do not reuse empty containers.[7] Dispose of them as unused product.[5][7] Decontaminate empty containers and observe all label safeguards until they are cleaned and destroyed.[1]
Disposal of this compound in Pharmaceutical Preparations (e.g., Topical Creams)
For this compound found in over-the-counter or investigational drug products, follow pharmaceutical waste guidelines.
-
Drug Take-Back Programs: The most preferred method for disposing of unused medicines is through a drug take-back program.[9] These programs are registered with the Drug Enforcement Administration (DEA) to collect old medicines for safe disposal.[9]
-
Household Trash Disposal (if take-back is unavailable): If a take-back program is not accessible, and there are no specific disposal instructions on the product labeling, you can dispose of the medicine in the household trash by following these steps:[10][11]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[10][11] Do not crush tablets or capsules.[9][11]
-
Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[10][11]
-
Dispose of the sealed container in the household trash.[11]
-
Scratch out all personal information on the empty medicine bottle or packaging before recycling or discarding it.[11]
-
Flushing: Do not flush medicines down the sink or toilet unless the labeling specifically instructs you to do so.[10]
Quantitative Disposal Data
A review of available safety data sheets and disposal guidelines did not yield specific quantitative data, such as concentration limits for different disposal methods. Disposal decisions should be based on the nature of the waste (pure substance, diluted solution, or pharmaceutical preparation) and in accordance with local, state, and federal regulations.
| Parameter | Value |
| RCRA Hazardous Waste Classification | Not typically classified as hazardous.[1] |
| Specific Concentration Limits for Disposal | No data available. |
Experimental Protocols
Detailed experimental protocols for determining the safe disposal of this compound were not found in the reviewed literature. The disposal procedures provided are based on regulatory guidelines and standard practices for non-hazardous chemical and pharmaceutical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Behenyl alcohol SDS by Naturallythinking [tox2u.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. api.slppharma.com [api.slppharma.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling 1-Docosanol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 1-Docosanol, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial, especially when handling the substance in its powder form.[1][2] The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or dust that could cause eye irritation.[1] |
| Hand Protection | Nitrile gloves | Standard laboratory practice to prevent skin contact and potential irritation, although this compound is generally not found to be a skin irritant.[1][3] |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills of this compound.[1] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder form to prevent inhalation.[1] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator may be necessary. |
Quantitative Safety Data
The following tables summarize key quantitative safety data for this compound.
Exposure Limits (as Inert or Nuisance Dust)
| Parameter | Value | Jurisdiction/Source |
| TWA (Respirable fraction) | 5 mg/m³ | US OSHA |
| TWA (Total dust) | 15 mg/m³ | US OSHA |
| TWA (Total dust) | 10 mg/m³ | US - Oregon |
| TWA (Respirable fraction) | 5 mg/m³ | US - Oregon |
| TWA (Total dust) | 10 mg/m³ | US - Hawaii |
| TWA (Respirable fraction) | 5 mg/m³ | US - Hawaii |
TWA: Time-Weighted Average
Toxicological Data
| Test | Result | Species |
| Oral LD50 | >2,000 mg/kg | Rat[3] |
| Intraperitoneal LD50 | >800 mg/kg | Mouse[3] |
| Subcutaneous LD50 | >800 mg/kg | Mouse[3] |
LD50: Lethal Dose, 50%
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₄₆O |
| Molecular Weight | 326.60 g/mol |
| Melting Point | 70 °C |
| Boiling Point | 180 °C at 29 Pa |
| log P | 10.009 |
Operational Plan: A Step-by-Step Guide to Handling this compound
This workflow provides a systematic and safe approach to handling this compound in a research setting.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required personal protective equipment as outlined in the PPE table above.
-
Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and prepared for the experiment.
-
-
Handling:
-
Carefully weigh the desired amount of this compound powder, minimizing the creation of dust.
-
If required for the experiment, dissolve the this compound in a suitable solvent. Be aware of the properties of the solvent used and take appropriate precautions.
-
Proceed with the experimental application of this compound.
-
-
Cleanup and Disposal:
-
Following the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate waste materials. Place unused this compound, contaminated materials (e.g., pipette tips, wipes), and solutions into a designated, clearly labeled hazardous waste container.
-
Dispose of all waste in accordance with your institution's hazardous waste disposal guidelines.[4][5] For smaller quantities, some regulations may permit disposal with household waste, but a more cautious approach is recommended in a laboratory setting.[1][3]
-
Carefully remove and dispose of single-use PPE (gloves, dust mask) in the appropriate waste stream.
-
Thoroughly wash your hands with soap and water after completing all work.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in a manner that ensures safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a labeled hazardous waste container for disposal through your institution's environmental health and safety office. |
| Contaminated Labware (e.g., glassware, pipette tips) | If not reusable, dispose of in the designated solid hazardous waste container. If reusable, decontaminate thoroughly before washing. |
| Solutions Containing this compound | Collect in a labeled liquid hazardous waste container. Do not pour down the drain unless specifically permitted by your institution's policies for very dilute, non-hazardous solutions. |
| Empty this compound Containers | Rinse thoroughly with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of the empty container according to institutional guidelines for non-hazardous waste. |
By adhering to these guidelines, researchers can handle this compound safely and responsibly, fostering a culture of safety and building trust in laboratory practices. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemicals you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
